Leu-Leu-OH
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPYQJIKPJDLLB-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186696 | |
| Record name | N-L-Leucyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Leucylleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028933 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3303-31-9 | |
| Record name | L-Leucyl-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3303-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-L-Leucyl-L-leucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003303319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-L-Leucyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-L-leucyl-L-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Leucylleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028933 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to L-leucyl-L-leucine: Core Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-leucyl-L-leucine is a dipeptide composed of two L-leucine amino acid residues joined by a peptide bond. As a fundamental building block of proteins and a product of protein metabolism, this dipeptide is of significant interest in various fields of biochemical and pharmaceutical research. Its hydrophobic nature, conferred by the isobutyl side chains of the leucine (B10760876) residues, influences its physical and chemical behavior. This technical guide provides a comprehensive overview of the core chemical and physical properties of L-leucyl-L-leucine, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential role in cellular signaling pathways.
Core Chemical and Physical Properties
The fundamental chemical and physical properties of L-leucyl-L-leucine are summarized below. It is important to distinguish these properties from those of its constituent amino acid, L-leucine, as the formation of the peptide bond significantly alters the molecule's characteristics.
Table 1: Chemical and Physical Properties of L-leucyl-L-leucine
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid | [1] |
| Synonyms | Leu-Leu, L-Leucylleucine | [1][2] |
| CAS Number | 3303-31-9 | [1][2][3][4] |
| Molecular Formula | C₁₂H₂₄N₂O₃ | [1][2][3] |
| Molecular Weight | 244.33 g/mol | [1][2][5] |
| Appearance | White to off-white solid/powder | [6] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Generally insoluble in water; soluble in organic solvents. Soluble in H₂O at 16.28 mg/mL with sonication and pH adjustment to 10 with 1 M NaOH. Slightly soluble or insoluble in DMSO. | [3][6] |
| logP (Predicted) | -0.87 to -1.5 | [1][5] |
| Specific Optical Rotation | Data not available |
Experimental Protocols
Synthesis of L-leucyl-L-leucine
The synthesis of dipeptides like L-leucyl-L-leucine can be achieved through both chemical and enzymatic methods. Chemical synthesis, typically performed via solution-phase or solid-phase peptide synthesis (SPPS), offers high yields and scalability.[7][8][9][10] Enzymatic synthesis provides a milder and more stereospecific alternative.[11][12][13]
1. Generalized Chemical Synthesis Protocol (Solution-Phase)
This protocol outlines a general approach for the synthesis of a dipeptide.
-
Step 1: Protection of Amino Acids:
-
Protect the amino group of the N-terminal L-leucine with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc).
-
Protect the carboxyl group of the C-terminal L-leucine as an ester (e.g., methyl or benzyl (B1604629) ester).
-
-
Step 2: Activation of the N-terminal Amino Acid:
-
Activate the carboxyl group of the N-protected L-leucine using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). This forms a reactive intermediate.
-
-
Step 3: Coupling Reaction:
-
React the activated N-protected L-leucine with the C-protected L-leucine in an appropriate organic solvent (e.g., dichloromethane (B109758) or dimethylformamide). The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
-
Step 4: Deprotection:
-
Remove the protecting groups from the resulting dipeptide. The specific deprotection conditions depend on the protecting groups used (e.g., acidolysis for Boc and benzyl esters, or hydrogenolysis for benzyl esters).
-
-
Step 5: Purification:
-
Purify the crude L-leucyl-L-leucine using techniques such as recrystallization or chromatography.
-
2. Generalized Enzymatic Synthesis Protocol
This protocol describes a general enzymatic approach.
-
Step 1: Substrate Preparation:
-
Prepare a solution containing an N-terminally unprotected L-leucine ester (acyl donor) and a C-terminally unprotected L-leucine amide or amino acid (nucleophile).
-
-
Step 2: Enzyme Selection:
-
Select a suitable protease with synthetic activity, such as thermolysin or papain, which can catalyze peptide bond formation under specific conditions.
-
-
Step 3: Enzymatic Reaction:
-
Incubate the substrates with the enzyme in a suitable buffer system at a controlled pH and temperature. The reaction equilibrium can be shifted towards synthesis by using high substrate concentrations or by precipitating the product.
-
-
Step 4: Reaction Termination and Product Isolation:
-
Terminate the reaction by denaturing the enzyme (e.g., by heating or pH change).
-
Isolate and purify the L-leucyl-L-leucine from the reaction mixture using chromatographic techniques.
-
Purification of L-leucyl-L-leucine
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides.[14][15][16][17]
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of increasing organic solvent (typically acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% v/v), is employed.
-
Elution: The dipeptide is loaded onto the column in a low concentration of organic solvent. The concentration of the organic solvent is gradually increased to elute the peptide. Less polar impurities will elute at higher organic solvent concentrations.
-
Detection: The elution of the peptide is monitored by UV absorbance, typically at 210-220 nm.
-
Fraction Collection and Lyophilization: Fractions containing the pure peptide are collected, pooled, and then lyophilized to obtain the final product as a powder.
Analytical Methods
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity and quantifying L-leucyl-L-leucine.[18][19][20][21]
-
Method: A reversed-phase method similar to the purification protocol can be used for analytical purposes, often with a faster gradient.
-
Derivatization: For enhanced detection sensitivity, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or Dansyl chloride can be employed.[18]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of dipeptides.[22][23][24][25]
-
1D ¹H NMR: Provides information on the number and chemical environment of protons in the molecule.
-
2D NMR (e.g., COSY, TOCSY): Helps in assigning specific proton signals and confirming the connectivity of the amino acid residues.
3. Mass Spectrometry (MS)
MS is used to determine the molecular weight and sequence of the dipeptide.[26][27][28][29][30]
-
Techniques: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization methods.
-
Tandem MS (MS/MS): Fragmentation of the parent ion provides information about the amino acid sequence.
Signaling Pathways and Biological Relevance
While direct studies on the signaling effects of L-leucyl-L-leucine are limited, it is widely accepted that di- and tripeptides are rapidly hydrolyzed into their constituent amino acids in the body. Therefore, the biological effects of L-leucyl-L-leucine are likely mediated by the resulting L-leucine.
L-leucine is a well-established activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[[“]][[“]][33][34][35][36]
Proposed Mechanism of Action:
Caption: Proposed mTORC1 signaling pathway activation by L-leucyl-L-leucine.
This diagram illustrates the proposed mechanism where extracellular L-leucyl-L-leucine is hydrolyzed to L-leucine, which then enters the cell and activates the mTORC1 pathway. Activated mTORC1 phosphorylates its downstream targets, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the promotion of protein synthesis and subsequent cell growth.
Conclusion
L-leucyl-L-leucine, as a simple dipeptide, serves as a valuable model for studying peptide chemistry and biochemistry. This guide has provided a consolidated overview of its known chemical and physical properties, generalized yet detailed protocols for its synthesis, purification, and analysis, and a plausible mechanism for its biological activity through the mTORC1 signaling pathway. Further research is warranted to determine the specific experimental values for some of its physical properties and to explore any direct biological effects of the dipeptide before its hydrolysis. This information is crucial for researchers and professionals in drug development who may utilize this or similar dipeptides in their work.
References
- 1. L-leucyl-L-leucine | C12H24N2O3 | CID 76807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. CAS 3303-31-9: L-Leucyl-L-leucine | CymitQuimica [cymitquimica.com]
- 4. calpaclab.com [calpaclab.com]
- 5. DL-Leu-DL-leu | C12H24N2O3 | CID 94244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bachem.com [bachem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A two-step enzymatic synthesis of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
- 15. benchchem.com [benchchem.com]
- 16. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmtech.com [pharmtech.com]
- 18. hplc.eu [hplc.eu]
- 19. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Detection of Peptides Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 25. chem.uzh.ch [chem.uzh.ch]
- 26. The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase. I--Hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Separation and sequence of dipeptides using gas chromatography and mass spectrometry of their trimethylsilylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. consensus.app [consensus.app]
- 32. consensus.app [consensus.app]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
- 35. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
Leu-Leu-OH: An Endogenous Human Metabolite - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Leucyl-L-leucine (Leu-Leu-OH) is a dipeptide composed of two leucine (B10760876) amino acids. Traditionally viewed as an intermediate product of protein digestion and degradation, recent evidence highlights its role as a bioactive molecule and an endogenous human metabolite with distinct physiological functions. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its metabolism, physiological roles, and the analytical methodologies for its study. The guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of small peptide biology and its therapeutic potential.
Introduction
Dipeptides have long been recognized as products of protein turnover.[1] They can be sourced from the digestion of dietary protein or the breakdown of endogenous proteins.[2] While many dipeptides are hydrolyzed into their constituent amino acids, a growing body of research suggests that some, like this compound, can be absorbed intact and exert specific biological effects. This compound is of particular interest due to the established role of its constituent amino acid, L-leucine, as a potent stimulator of muscle protein synthesis and a modulator of the mTORC1 signaling pathway. Emerging studies indicate that this compound may be more effective than leucine alone in promoting anabolic processes, suggesting it is not merely a leucine pro-drug but a signaling molecule in its own right.[3]
Metabolism of this compound
The metabolic journey of this compound involves its absorption, transport, synthesis, and degradation, which are governed by specific transporters and enzymes.
Absorption and Transport
The intestinal absorption of di- and tripeptides is primarily mediated by the proton-coupled peptide transporter 1 (PEPT1), also known as SLC15A1.[1][4] PEPT1 is a high-capacity, low-affinity transporter located on the apical membrane of intestinal epithelial cells.[2][5] It facilitates the uptake of a vast array of di- and tripeptides, including this compound, from the intestinal lumen into the enterocytes.[6][7]
Once absorbed into the enterocytes or released into circulation from endogenous protein breakdown, this compound and other dipeptides are transported into various tissues by both PEPT1 and PEPT2 (SLC15A2).[1][4] PEPT2 is a high-affinity, low-capacity transporter with a broader tissue distribution than PEPT1, found in the kidneys, brain, lungs, and other organs.[8] In the kidneys, PEPT2 plays a crucial role in the reabsorption of filtered dipeptides from the urine, thus conserving amino acids.[9]
The general workflow for the absorption and transport of dipeptides is illustrated below.
Biosynthesis
The specific enzymatic machinery responsible for the endogenous synthesis of this compound in human tissues is not yet well-characterized. It is largely presumed to be a product of the incomplete breakdown of leucine-rich proteins. However, the existence of peptide ligases in other organisms suggests the possibility of a dedicated synthetic pathway.[10] A putative pathway would involve the ATP-dependent ligation of two L-leucine molecules, catalyzed by a hypothetical L-leucine ligase.
Degradation
This compound is susceptible to hydrolysis by various peptidases, which cleave the peptide bond to release two free L-leucine molecules. The primary enzymes responsible for this are aminopeptidases.[11]
-
Leucine Aminopeptidases (LAPs): These are metalloenzymes that preferentially cleave leucine residues from the N-terminus of peptides.[12][13] Both cytosolic and microsomal LAPs are found in human tissues and are likely major contributors to this compound degradation.[2][11]
-
Dipeptidyl Peptidases (e.g., DPP4): These enzymes cleave dipeptides from the N-terminus of proteins. While DPP4 has a preference for proline at the P1 position, it exhibits broad substrate specificity and may contribute to the hydrolysis of other dipeptides.[4][14]
Quantitative Data
As of this writing, there is a notable lack of published data on the absolute concentrations of endogenous this compound in human plasma, tissues, or urine. One study in mice quantified 36 different dipeptides in various organs and biofluids, revealing organ-specific dipeptide profiles.[1][15] In that study, dipeptide concentrations in serum were found to be several magnitudes lower than in organ tissues.[1] While Leu-Pro was detected, specific values for Leu-Leu were not reported in the abstract.[1][15] Another study in humans measured plasma dileucine concentrations after oral ingestion but did not report basal endogenous levels. The tables below are therefore illustrative, based on typical ranges for other dipeptides found in metabolomic studies, and should be updated as specific data for this compound becomes available.
Table 1: Illustrative Concentrations of Dipeptides in Human Biofluids
| Biofluid | Typical Concentration Range | Reference |
|---|---|---|
| Plasma/Serum | Low nM to low µM | [16][17][18] |
| Urine | Variable; dependent on diet and renal function |[19][20][21] |
Table 2: Illustrative Concentrations of Dipeptides in Murine Tissues[1][15]
| Tissue | Concentration Range (pmol/mg tissue) | Notes |
|---|---|---|
| Muscle | High | Carnosine and anserine (B1665513) are most abundant. |
| Liver | High | Gln-containing dipeptides are prevalent. |
| Spleen | High | Glu-Ser and Gly-Asp are abundant. |
| Brain | Moderate |
| Kidney | Moderate | |
Physiological Role and Signaling Pathways
The primary recognized physiological role of this compound is in the regulation of muscle protein metabolism. It has been demonstrated to be a more potent stimulator of muscle protein synthesis (MPS) than an equivalent dose of free L-leucine.[3]
mTORC1 Signaling Pathway
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and protein synthesis. L-leucine is a well-established activator of mTORC1. The canonical pathway involves leucine sensing by Sestrin2, which leads to the dissociation of the GATOR2 complex, ultimately resulting in the activation of mTORC1 on the lysosomal surface.[22][23]
Interestingly, studies suggest that this compound may activate mTORC1 through a mechanism that is independent of the Sestrin2 leucine sensor.[11] This implies an alternative signaling cascade for dipeptides. While the precise mechanism is still under investigation, it is known that ingestion of this compound leads to the phosphorylation of mTORC1 and its downstream effectors, such as p70S6K and 4E-BP1, which are critical for the initiation of protein translation.
The diagram below illustrates the established leucine-mTORC1 pathway and a proposed pathway for this compound.
Experimental Protocols
The accurate quantification of this compound in biological matrices is essential for understanding its physiological roles. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred analytical technique due to its high sensitivity and specificity.[1][15]
Quantification of this compound in Human Plasma by UPLC-MS/MS
This protocol is a representative method adapted from established procedures for the analysis of amino acids and peptides in plasma.[24][25][26]
5.1.1. Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled this compound (e.g., this compound-¹³C₆,¹⁵N) as an internal standard (IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (K₂EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
5.1.2. Sample Preparation
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of IS working solution (e.g., 1 µg/mL in 50% MeOH).
-
Add 400 µL of cold ACN containing 0.1% FA to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water: 5% ACN with 0.1% FA).
-
Vortex and transfer to an autosampler vial for analysis.
5.1.3. UPLC-MS/MS Conditions
Table 3: UPLC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
|---|---|
| UPLC System | |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | To be determined empirically (e.g., Q1: 245.2 -> Q3: 86.1) |
| MRM Transition (IS) | To be determined empirically |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Note: MRM transitions are predicted and must be optimized by infusing the analytical standards.
5.1.4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the curve.
-
Quantify the concentration of this compound in the plasma samples from the calibration curve.
The general workflow for this analytical protocol is visualized below.
Conclusion and Future Directions
This compound is an emerging endogenous metabolite with significant potential as a modulator of human physiology, particularly in the context of muscle metabolism. While its role as a potent anabolic agent is becoming clearer, significant gaps in our understanding remain. Future research should focus on:
-
Quantitative Profiling: Establishing definitive concentrations of endogenous this compound in human populations, both in health and disease, is a critical next step.
-
Biosynthesis and Degradation: Elucidating the specific human enzymes responsible for the synthesis and degradation of this compound will provide a more complete picture of its metabolic regulation.
-
Signaling Mechanisms: A detailed characterization of the signaling pathway by which this compound activates mTORC1 and potentially other cellular pathways is needed.
-
Therapeutic Potential: Given its enhanced anabolic effects, this compound and its stable analogs are promising candidates for therapeutic development in conditions characterized by muscle wasting, such as sarcopenia, cachexia, and during recovery from injury.
This technical guide summarizes the current knowledge of this compound and provides a framework for its further investigation. As research in the field of peptidomics and metabolomics continues to advance, the full biological significance of this and other endogenous dipeptides will undoubtedly be revealed.
References
- 1. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties and activities of aminopeptidases in normal and mitogen-stimulated human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential antiproteolytic effects of L-leucine: observations of in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. Impact of Intestinal PepT1 on the Kinetics and Dynamics of N-Formyl-Methionyl-Leucyl-Phenylalanine, a Bacterially-Produced Chemotactic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanded substrate specificity supported by P1′ and P2′ residues enables bacterial dipeptidyl-peptidase 7 to degrade bioactive peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Human Enzymes for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of cytosolic aminopeptidase in human sera. Evaluation in hepatic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leucyl aminopeptidase - Wikipedia [en.wikipedia.org]
- 13. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DPP-4 Cleaves α/β-Peptide Bonds: Substrate Specificity and Half-Lives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Human Serum Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of the adult human plasma metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The human plasma-metabolome: Reference values in 800 French healthy volunteers; impact of cholesterol, gender and age - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diverse characteristics of the urinary excretion of amino acids in humans and the use of amino acid supplementation to reduce fatigue and sub-health in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Urinary amino acid excretion: comparison of normal individuals and patients with bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Sestrins interact with GATOR2 to negatively regulate the amino acid sensing pathway upstream of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sestrins Inhibit mTORC1 Kinase Activation Through the GATOR Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
The Biological Role of Neutral Dipeptides: A Technical Guide on Leucyl-Leucine (Leu-Leu-OH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipeptides, traditionally viewed as mere intermediates in protein metabolism, are increasingly recognized for their distinct biological activities and roles in cellular signaling. This technical guide provides an in-depth exploration of the neutral dipeptide Leucyl-L-leucine (Leu-Leu-OH), focusing on its transport, intracellular fate, and its significant impact on key metabolic and growth pathways. By summarizing quantitative data, detailing experimental methodologies, and visualizing complex biological processes, this document serves as a comprehensive resource for researchers in cellular biology, drug development, and nutritional science. While direct kinetic data for this compound binding to peptide transporters is not extensively documented, this guide synthesizes available information on analogous dipeptides and the well-established roles of its constituent amino acid, L-leucine, to provide a robust understanding of its biological significance.
Introduction
Neutral dipeptides, composed of two amino acids with nonpolar side chains, are prevalent in various biological systems, arising from both dietary protein digestion and endogenous protein turnover.[1] Leucyl-L-leucine (this compound), a dipeptide consisting of two leucine (B10760876) residues, is of particular interest due to the potent signaling properties of L-leucine as a primary activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, a central regulator of cell growth and protein synthesis.[2][3][4] Understanding the transport and subsequent metabolic and signaling effects of this compound is crucial for its potential applications in therapeutic interventions and nutritional strategies.
Cellular Uptake and Intracellular Fate
The primary route for the cellular uptake of di- and tripeptides is through the proton-coupled oligopeptide transporters (POTs), primarily PepT1 (SLC15A1) and PepT2 (SLC15A2).[5] These transporters mediate the influx of peptides across the cell membrane, driven by a proton gradient.
2.1. Peptide Transporters: PepT1 and PepT2
-
PepT1: Characterized as a high-capacity, low-affinity transporter, PepT1 is predominantly expressed in the small intestine, where it plays a vital role in the absorption of dietary peptides.[6] Its affinity for substrates is generally in the millimolar (mM) range.
-
PepT2: In contrast, PepT2 is a low-capacity, high-affinity transporter found in various tissues, including the kidneys, brain, and mammary glands.[7] It is involved in the reabsorption of peptides from the glomerular filtrate and the transport of peptides in the central nervous system. Its substrate affinity is typically in the micromolar (µM) range.
2.2. Intracellular Hydrolysis
Upon entering the cytosol, dipeptides like this compound are rapidly hydrolyzed into their constituent amino acids by intracellular peptidases.[10] This process releases two molecules of L-leucine, which then become available for their various metabolic and signaling roles.
Logical Flow of this compound Uptake and Hydrolysis
Caption: Cellular uptake and hydrolysis of this compound.
Biological Role of the L-Leucine Moiety: Activation of mTORC1 Signaling
The primary biological effects of this compound are mediated by the release of L-leucine. Leucine is a potent activator of the mTORC1 signaling pathway, which is a master regulator of cell growth, proliferation, and protein synthesis.
3.1. The mTORC1 Signaling Cascade
Leucine activates mTORC1 through a complex mechanism involving its sensing by cytosolic and lysosomal proteins, leading to the activation of Rag GTPases and subsequent recruitment of mTORC1 to the lysosomal surface where it is activated by Rheb. Activated mTORC1 then phosphorylates several downstream targets, including:
-
p70 S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to increased protein synthesis by promoting the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery.[11]
-
Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the initiation of cap-dependent translation.[3]
mTORC1 Signaling Pathway Activated by Leucine
Caption: Simplified mTORC1 signaling pathway activated by L-leucine.
Quantitative Data
A study comparing the effects of ingesting 2g of dileucine (Leu-Leu) versus 2g of leucine in young men provides valuable quantitative insights into the biological activity of this compound.[9]
Table 1: Effects of Dileucine (Leu-Leu) vs. Leucine on Muscle Protein Turnover [9]
| Parameter | Leucine (LEU) | Dileucine (DILEU) | P-value |
| Myofibrillar Protein Synthesis (MPS) (%/h) | 0.047 ± 0.029 | 0.075 ± 0.032 | 0.023 |
| Mixed Muscle Protein Breakdown (MPB) (%/h) | 0.043 ± 0.030 | 0.051 ± 0.027 | 0.659 |
Table 2: Phosphorylation of mTORC1 Signaling Proteins [9]
| Protein | Treatment | Change from Baseline | P-value (Time) |
| Akt | LEU & DILEU | Increased | 0.002 |
| p70S6K | LEU & DILEU | Increased | <0.001 |
| rpS6 | LEU & DILEU | Increased | <0.001 |
| 4E-BP1 | LEU & DILEU | No significant change | 0.229 |
| eEF2 | LEU & DILEU | No significant change | 0.999 |
These data suggest that dileucine is more effective than an equivalent dose of leucine at stimulating muscle protein synthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
5.1. Solid-Phase Synthesis of Leucyl-L-leucine (this compound)
This protocol is based on the Fmoc/tBu strategy for solid-phase peptide synthesis (SPPS).[11]
-
Resin Preparation: Swell Fmoc-Leu-Wang resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of leucine.
-
Coupling: Activate Fmoc-Leu-OH with a coupling reagent such as HBTU/DIEA in DMF and add it to the deprotected resin. Allow the reaction to proceed for 1-2 hours.
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.
-
Final Deprotection and Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the dipeptide from the resin and remove any side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reversed-phase high-performance liquid chromatography (RP-HPLC).[12][13]
5.2. Dipeptide Transport Assay in Caco-2 Cells
This protocol is adapted from methods used to study PepT1 transport.[8]
-
Cell Culture: Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.
-
Uptake Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution) at the desired pH (typically pH 6.0 for optimal PepT1 activity).
-
Transport Assay:
-
Wash the cell monolayers with transport buffer.
-
Add the transport buffer containing radiolabeled or fluorescently tagged this compound to the apical side of the monolayer.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
To measure uptake, wash the cells with ice-cold buffer to stop the transport, lyse the cells, and quantify the intracellular concentration of the labeled dipeptide.
-
-
Competitive Inhibition: To determine the inhibition constant (Ki), perform the uptake assay in the presence of varying concentrations of a known PepT1 substrate, such as Gly-Sar.[14]
Workflow for a Competitive Dipeptide Transport Assay
Caption: Workflow for a competitive dipeptide transport assay.
5.3. Western Blot Analysis of mTOR Signaling
This protocol outlines the steps to quantify the phosphorylation of mTOR signaling proteins.[15][16]
-
Cell Treatment: Treat cells (e.g., myotubes or cancer cell lines) with this compound at various concentrations and time points.
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-S6K1, S6K1, p-4E-BP1, 4E-BP1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Conclusion
Leucyl-L-leucine stands as a biologically active dipeptide with significant potential to modulate cellular metabolism and growth, primarily through the potent signaling actions of its constituent amino acid, L-leucine. Its efficient uptake via peptide transporters and subsequent hydrolysis make it a readily available source of leucine for the activation of the mTORC1 pathway. The finding that dileucine may be more effective than leucine alone in stimulating muscle protein synthesis opens new avenues for research in nutritional science and the development of supplements for muscle health. Further investigation into the specific transport kinetics of this compound and its dose-dependent effects on various cell types will be crucial for fully harnessing its therapeutic and nutritional potential. This technical guide provides a foundational framework for researchers to design and execute experiments aimed at further elucidating the multifaceted biological roles of neutral dipeptides like Leucyl-L-leucine.
References
- 1. Mechanisms of glycyl-L-leucine uptake by guinea-pig small intestine: relative importance of intact-peptide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 7. Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leucine and histidine independently regulate milk protein synthesis in bovine mammary epithelial cells via mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Drug inhibition of Gly-Sar uptake and hPepT1 localization using hPepT1-GFP fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
The Dileucine Motif: A Key Regulator of Protein Trafficking and Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dileucine motifs, short amino acid sequences characterized by two leucine (B10760876) residues, are critical signals that govern the intracellular transport of a vast array of transmembrane proteins. First identified in the T-cell receptor CD3 complex, these motifs act as binding sites for adaptor protein (AP) complexes, thereby directing cargo proteins into specific vesicular trafficking pathways. Their significance extends from fundamental cellular processes like endocytosis and lysosomal targeting to implications in human diseases, including inherited metabolic disorders and viral pathogenesis. This guide provides a comprehensive overview of the discovery, structural features, and functional importance of dileucine motifs, along with detailed experimental protocols for their study and quantitative data on their interactions.
Discovery and Significance of Dileucine Motifs
The discovery of dileucine motifs as protein sorting signals emerged from studies on the lysosomal targeting of the T-cell receptor CD3-gamma chain. It was observed that a sequence containing two adjacent leucine residues was necessary and sufficient for its transport to lysosomes.[1] Subsequent research has identified two major classes of dileucine-based sorting signals: the [DE]XXXL[LI] motif and the DXXLL motif. The [DE]XXXL[LI] motif is recognized by the heterotetrameric adaptor protein (AP) complexes AP-1, AP-2, and AP-3, which are key components of clathrin-coated vesicles.[2] These motifs are crucial for the endocytosis of cell surface receptors and the sorting of proteins from the trans-Golgi network (TGN) to endosomes and lysosomes.[3][4][5] The DXXLL motif is primarily recognized by the Golgi-localized, gamma-ear-containing, ARF-binding proteins (GGAs), which are involved in trafficking from the TGN to endosomes.
The significance of dileucine motifs lies in their widespread role in maintaining cellular homeostasis by ensuring the correct subcellular localization of proteins. This includes the downregulation of signaling receptors from the cell surface, the delivery of enzymes to lysosomes for degradation of macromolecules, and the polarized sorting of proteins in epithelial cells. Dysregulation of dileucine motif-mediated trafficking is implicated in various diseases. For instance, mutations creating or disrupting dileucine motifs can lead to genetic disorders.[6] Furthermore, viruses like HIV have evolved to utilize dileucine motifs in their envelope proteins to facilitate viral entry and budding.[7]
Molecular Recognition of Dileucine Motifs by Adaptor Protein Complexes
The interaction between dileucine motifs and AP complexes is a highly specific molecular recognition event. The [DE]XXXL[LI] motif binds to a pocket formed by the interface of two different subunits of the AP complexes. In the case of AP-2, which mediates endocytosis from the plasma membrane, the dileucine motif binds to a site created by the α and σ2 subunits.[8][9] The two leucine (or isoleucine) residues of the motif are inserted into hydrophobic pockets on the σ2 subunit, while the acidic residue (aspartate or glutamate) at the -4 or -5 position relative to the first leucine interacts with a positively charged patch on the surface of the α and σ2 subunits.[8][10] This interaction induces a conformational change in the AP-2 complex, promoting its assembly with clathrin and the subsequent formation of a coated vesicle.[8]
Quantitative Analysis of Dileucine Motif-AP Complex Interactions
The binding affinity between dileucine motifs and AP complexes can be quantified using techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). This data is crucial for understanding the specificity and regulation of these interactions.
| Dileucine Motif Source | Adaptor Protein Complex | Binding Affinity (Kd) | Experimental Method | Reference |
| CD4 | AP-2 | 0.85 µM | Surface Plasmon Resonance | [8][10] |
| CD4 (σ2R15S/αR21E mutant AP2) | AP-2 | 7.8 µM | Surface Plasmon Resonance | [8] |
| LIMP-II | AP-3 | Strong Binding | Surface Plasmon Resonance | [11] |
| Tyrosinase | AP-3 | Strong Binding | Surface Plasmon Resonance | [11] |
| HIV-1 Env | AP-1 | Binding Detected | In vitro pull-down | [7] |
Experimental Protocols for the Study of Dileucine Motifs
The identification and characterization of dileucine motifs and their interacting partners rely on a combination of molecular biology, biochemistry, and cell biology techniques.
Identification of Putative Dileucine Motifs
Putative dileucine motifs can be identified by sequence analysis of the cytoplasmic domains of transmembrane proteins, searching for the consensus sequences [DE]XXXL[LI] or DXXLL.
Site-Directed Mutagenesis
Site-directed mutagenesis is used to confirm the functionality of a putative dileucine motif by mutating the critical leucine or acidic residues and observing the effect on protein trafficking.
Protocol:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the gene of interest as a template and the mutagenic primers. The PCR reaction typically involves 12-18 cycles.
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutated) DNA intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the in vivo interaction between a dileucine motif-containing protein and an AP complex subunit.
Protocol:
-
Cell Lysis: Lyse cells expressing the protein of interest in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the protein of interest (the "bait") overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the antibody-protein complex.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the bait protein and the suspected interacting partner (e.g., an AP complex subunit).
Yeast Two-Hybrid (Y2H) Screening
Y2H screening is a powerful genetic method to identify novel protein-protein interactions. A dileucine motif-containing protein can be used as "bait" to screen a cDNA library for interacting "prey" proteins, which could include AP complex subunits or other regulatory proteins.
Protocol:
-
Bait and Prey Plasmid Construction: Clone the cDNA of the protein of interest into a "bait" vector, which fuses it to a DNA-binding domain (DBD). A cDNA library is cloned into a "prey" vector, which fuses the library proteins to a transcriptional activation domain (AD).
-
Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait plasmid and the prey library.
-
Selection: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) and/or containing a substrate for a colorimetric reporter gene (e.g., X-gal). Only yeast cells in which the bait and prey proteins interact will be able to grow and/or turn color, as the interaction brings the DBD and AD into proximity to activate the reporter genes.
-
Prey Plasmid Rescue and Identification: Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA insert to identify the interacting protein.
-
Validation: Confirm the interaction using other methods, such as Co-IP.
Visualizing Dileucine Motif-Mediated Pathways and Workflows
Signaling and Trafficking Pathways
Caption: Clathrin-mediated endocytosis pathway initiated by a dileucine motif.
References
- 1. Dileucine‐based sorting signals bind to the β chain of AP‐1 at a site distinct and regulated differently from the tyrosine‐based motif‐binding site | The EMBO Journal [link.springer.com]
- 2. Conservation and diversification of dileucine signal recognition by adaptor protein (AP) complex variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dileucine-based sorting signals bind to the beta chain of AP-1 at a site distinct and regulated differently from the tyrosine-based motif-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The sorting of cargo proteins in the plant trans-Golgi network [frontiersin.org]
- 5. The sorting of cargo proteins in the plant trans-Golgi network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acidic Di-leucine Motif Essential for AP-3–dependent Sorting and Restriction of the Functional Specificity of the Vam3p Vacuolar t-SNARE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Highly Conserved C-Terminal Dileucine Motif in the Cytosolic Domain of the Human Immunodeficiency Virus Type 1 Envelope Glycoprotein Is Critical for Its Association with the AP-1 Clathrin Adapter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A structural explanation for the binding of endocytic dileucine motifs by the AP2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A structural explanation for the binding of endocytic dileucine motifs by the AP2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A di-leucine-based motif in the cytoplasmic tail of LIMP-II and tyrosinase mediates selective binding of AP-3 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis and Natural Occurrence of L-Leucyl-L-Leucine (Leu-Leu-OH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Leucyl-L-leucine (Leu-Leu-OH), a dipeptide composed of two L-leucine amino acids, is a molecule of growing interest in biochemical and pharmaceutical research. Its potential therapeutic applications, particularly in muscle growth and recovery, necessitate a thorough understanding of its biosynthesis and natural distribution. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, its natural occurrence, detailed experimental protocols for its analysis, and insights into its potential biological signaling pathways. Quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams generated using the DOT language.
Introduction
Dipeptides, the simplest form of peptides, consist of two amino acids linked by a peptide bond. They are increasingly recognized for their diverse biological activities, often distinct from their constituent amino acids. L-Leucyl-L-leucine (this compound) has garnered attention for its potential to enhance muscle growth, promote recovery, and reduce fatigue, making it a candidate for addressing conditions like sarcopenia and metabolic disorders[1]. Understanding the mechanisms of its formation, where it is found in nature, and how to accurately measure it are critical for harnessing its therapeutic potential.
Biosynthesis of this compound
The biosynthesis of the linear dipeptide this compound is not a direct product of ribosomal protein synthesis. Instead, it is synthesized by specific enzymes that catalyze the formation of a peptide bond between two free L-leucine molecules.
Enzymatic Synthesis by L-amino Acid Ligases
Recent research has identified a novel L-amino acid ligase (Lal) from Pseudomonas sessilinigenes that efficiently catalyzes the synthesis of this compound from L-leucine[1]. This reaction is ATP-dependent. The catalytic efficiency of this enzyme has been determined, providing a basis for its use in biocatalytic production.
A whole-cell catalysis system has been developed using an engineered Escherichia coli strain to overproduce this compound[1]. This system involves the co-expression of the L-amino acid ligase and a polyphosphate kinase for ATP regeneration, leading to a significant space-time yield of the dipeptide[1]. To enhance the accumulation of the dipeptide, endogenous peptidases in the E. coli host were disrupted to prevent the hydrolysis of the newly formed peptide bond[1].
Non-Ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs)
While the primary focus is on the linear dipeptide, it is relevant to consider related biosynthetic pathways. Non-ribosomal peptide synthetases (NRPSs) are large, multi-domain enzymes that synthesize a wide variety of peptides, including those containing non-proteinogenic amino acids[2][3]. The adenylation (A) domain of an NRPS module is responsible for selecting and activating a specific amino acid. NRPSs with A-domains specific for L-leucine are known to exist[2]. While typically involved in the synthesis of larger peptides, the basic mechanism of peptide bond formation is relevant.
Cyclodipeptide synthases (CDPSs) are enzymes that specifically produce 2,5-diketopiperazines (cyclic dipeptides)[4][5][6]. These enzymes utilize aminoacyl-tRNAs as substrates[4][5][6]. For example, pulcherriminic acid is an oxidized form of cyclo(L-Leu-L-Leu) produced by bacteria and yeast via a CDPS pathway[7]. This highlights a natural pathway for the formation of a cyclic Leu-Leu structure, which is closely related to the linear dipeptide.
Diagram: Enzymatic Synthesis of this compound by L-amino Acid Ligase
Caption: Enzymatic synthesis of this compound from L-leucine catalyzed by L-amino acid ligase.
Natural Occurrence of this compound
The natural occurrence of free this compound is not as extensively documented as that of its constituent amino acid, L-leucine. However, evidence suggests its presence in specific biological contexts, particularly as a product of proteolysis.
Fermented and Cured Meat Products
During the long-term processing of dry-cured pork products like ham, extensive proteolysis of muscle proteins occurs due to the action of endogenous endo- and exopeptidases[8]. This process releases a large number of small peptides, including di- and tripeptides[8]. The action of dipeptidyl peptidases (DPPs) and peptidyl dipeptidases (DDPs) on larger peptide fragments is a direct source of dipeptides[8]. Given the high abundance of leucine (B10760876) in muscle protein, it is highly probable that this compound is generated and present in these products.
Other Potential Sources
While direct evidence is limited, other environments rich in proteolytic activity, such as certain fermented foods and the gastrointestinal tract, are potential locations for the natural formation of this compound.
Quantitative Data
Quantitative data on the natural occurrence of this compound is sparse. However, production yields from engineered systems provide valuable benchmarks for its synthesis.
| Parameter | Value | Source Organism/System | Reference |
| Biocatalytic Production | |||
| kcat/Km of L-amino Acid Ligase | 14.6 s-1 M-1 | Pseudomonas sessilinigenes | [1] |
| Space-Time Yield | 23.85 g/L/d | Engineered E. coli | [1] |
| Natural Occurrence | |||
| Concentration in Dry-Cured Ham | Not yet quantified | Pork | [8] |
Experimental Protocols
The accurate quantification of this compound in biological matrices is crucial for research and development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.
Sample Preparation for LC-MS/MS Analysis
-
Homogenization: For solid samples (e.g., meat, food products), homogenize a known weight of the sample in a suitable buffer (e.g., phosphate-buffered saline).
-
Protein Precipitation: To remove larger proteins that can interfere with the analysis, add a precipitating agent such as a 30% solution of sulfosalicylic acid to the homogenate[9]. Vortex the mixture and centrifuge at high speed.
-
Supernatant Collection: Carefully collect the supernatant containing the small peptides and amino acids.
-
Dilution: Dilute the supernatant with an appropriate solvent, such as the initial mobile phase of the LC method, containing an internal standard (e.g., isotopically labeled this compound)[9].
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Quantification of Underivatized this compound
-
Chromatography:
-
Column: A mixed-mode column or a C18 reversed-phase column suitable for the retention of polar compounds[10][11].
-
Mobile Phase A: 0.1% formic acid in water[11].
-
Mobile Phase B: 0.1% formic acid in acetonitrile[11].
-
Gradient: A gradient from low to high percentage of mobile phase B is used to elute the analytes. The specific gradient profile needs to be optimized for the separation of this compound from other components.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+H]+ ion of this compound.
-
Product Ions: At least two specific fragment ions of this compound should be monitored for quantification and confirmation. These transitions need to be determined by infusing a standard solution of this compound into the mass spectrometer.
-
-
Pre-column Derivatization for HPLC Analysis
For analysis using HPLC with UV or fluorescence detection, pre-column derivatization can be employed to enhance sensitivity.
-
Derivatizing Agents: Reagents such as o-phthaldialdehyde (OPA) in the presence of a thiol (e.g., mercaptopropionic acid) react with the primary amine of the dipeptide to form a fluorescent derivative[12]. Other reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride can also be used[13].
-
Procedure:
-
Mix the sample extract with the derivatizing reagent and a buffer to maintain the optimal pH for the reaction.
-
Allow the reaction to proceed for a specific time, as recommended for the chosen reagent.
-
Inject the derivatized sample into the HPLC system.
-
-
Detection:
Diagram: Experimental Workflow for this compound Quantification
Caption: A generalized workflow for the extraction and quantification of this compound from biological samples.
Signaling Pathways
The specific signaling pathways directly activated by this compound are not yet well-defined. However, the biological activity of its constituent amino acid, L-leucine, is well-established, particularly its role in activating the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.
The mTOR Signaling Pathway and L-Leucine
L-leucine is a potent activator of mTOR complex 1 (mTORC1)[14][15]. The activation of mTORC1 by leucine leads to the phosphorylation of downstream targets, including p70 ribosomal protein S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1)[14]. This cascade of events promotes the initiation of mRNA translation, leading to increased protein synthesis, which is the molecular basis for leucine's effect on muscle growth[14].
It is plausible that this compound, after being transported into the cell, is either hydrolyzed to release L-leucine, which then activates the mTOR pathway, or that the dipeptide itself may have a direct or indirect effect on this or other signaling pathways. Some studies suggest that dipeptides can influence mTOR signaling[16]. Further research is needed to elucidate the precise molecular mechanisms of action of this compound.
Diagram: Postulated Signaling Pathway Involvement of this compound
Caption: Postulated mechanism of action of this compound via the mTORC1 signaling pathway.
Conclusion
L-Leucyl-L-leucine is a dipeptide with significant potential in therapeutic applications, particularly for muscle health. Its biosynthesis is achievable through enzymatic processes, offering a viable route for its production. While its natural occurrence is likely in protein-rich, proteolytically active environments, further research is needed to quantify its presence in various natural sources. The analytical methods outlined in this guide provide a framework for the accurate detection and quantification of this compound. Future investigations should focus on elucidating the specific signaling pathways modulated by this dipeptide to fully understand its biological functions and unlock its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Specificity of Nonribosomal Peptide Synthetases in the Biosynthesis of the Pseudomonas virulence factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Deciphering a Cyclodipeptide Synthase Pathway Encoding Prenylated Indole Alkaloids in Streptomyces leeuwenhoekii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodipeptide synthases - Wikipedia [en.wikipedia.org]
- 7. Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactive and Sensory Di- and Tripeptides Generated during Dry-Curing of Pork Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lcms.cz [lcms.cz]
- 11. sciex.com [sciex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 14. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Proteogenic Dipeptides Are Characterized by Diel Fluctuations and Target of Rapamycin Complex-Signaling Dependency in the Model Plant Arabidopsis thaliana [frontiersin.org]
Theoretical Modeling of the L-Leucyl-L-leucine (Leu-Leu-OH) Dipeptide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conformational landscape of peptides is a cornerstone of their biological function, influencing everything from receptor binding to enzymatic activity. L-Leucyl-L-leucine (Leu-Leu-OH), a simple dipeptide, serves as a fundamental model for understanding the conformational preferences of hydrophobic residues in larger polypeptide chains. Its structure is dictated by a complex interplay of steric effects, intramolecular hydrogen bonding, and solvent interactions. Theoretical modeling provides a powerful lens through which to explore this landscape at an atomic level of detail, offering insights that can be challenging to obtain through experimental methods alone.
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to model the structure of this compound. It is intended for researchers, scientists, and drug development professionals who wish to leverage these techniques to understand peptide structure and function. We will delve into the core computational chemistry techniques, detail the workflows for conformational analysis, and discuss the importance of experimental validation.
Theoretical Background: The Forces that Shape this compound
The three-dimensional structure of this compound is determined by the rotational freedom around its backbone and side-chain torsion angles (also known as dihedral angles). The primary goal of theoretical modeling is to identify the low-energy conformations that the dipeptide is most likely to adopt. This is achieved by calculating the potential energy of the molecule as a function of its atomic coordinates. The key energetic contributions that are considered include:
-
Bond Stretching, Angle Bending, and Torsional Strain: These terms account for the energy required to deform the molecule from its ideal bond lengths, bond angles, and dihedral angles.
-
Van der Waals Interactions: These are short-range interactions that include attractive (dispersion) and repulsive (steric) forces between non-bonded atoms.
-
Electrostatic Interactions: These arise from the distribution of partial charges on the atoms of the molecule.
-
Hydrogen Bonding: A critical non-covalent interaction that can significantly stabilize specific conformations.
-
Solvation Effects: The interaction of the dipeptide with the surrounding solvent molecules, which can have a profound impact on its conformational preferences.
Computational Methodologies for Structural Modeling
A variety of computational methods can be employed to model the structure of this compound, each with its own balance of accuracy and computational cost.
Molecular Mechanics (MM)
Molecular mechanics methods utilize classical physics to approximate the potential energy of a molecule. They rely on a pre-defined set of parameters, known as a force field, that describes the energetic terms mentioned above.
-
Applications: Conformational searches, molecular dynamics simulations.
-
Strengths: Computationally efficient, allowing for the exploration of large conformational spaces and long-timescale dynamics.
-
Limitations: The accuracy is dependent on the quality of the force field. It does not explicitly model electrons and therefore cannot describe chemical reactions or electronic properties.
Quantum Mechanics (QM)
Quantum mechanics methods provide a more accurate description of the electronic structure of a molecule by solving the Schrödinger equation.
-
Ab initio methods: These methods are derived from first principles without the use of empirical parameters. Examples include Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2).
-
Density Functional Theory (DFT): A widely used QM method that calculates the electron density of a system to determine its energy. It offers a good compromise between accuracy and computational cost.[1]
-
Applications: High-accuracy geometry optimizations, calculation of electronic properties, and refinement of structures obtained from MM methods.
-
Strengths: High accuracy, capable of describing electronic effects.
-
Limitations: Computationally expensive, limiting their use to smaller systems and shorter timescales.
Molecular Dynamics (MD) Simulations
MD simulations are a powerful tool for studying the dynamic behavior of molecules over time. By integrating Newton's equations of motion, MD simulations can reveal how this compound explores its conformational space, interacts with solvent, and responds to changes in its environment.
-
Applications: Studying conformational flexibility, protein folding, and ligand binding.
-
Strengths: Provides a dynamic picture of the molecule's behavior, allows for the calculation of thermodynamic properties.
-
Limitations: The accuracy is limited by the force field and the length of the simulation.
Experimental Protocols: A Computational Workflow for this compound
The following outlines a typical computational workflow for the theoretical modeling of the this compound structure.
Initial Structure Generation
The first step is to generate an initial three-dimensional structure of this compound. This can be done using molecular building software or by extracting the coordinates from a larger protein structure containing a Leu-Leu motif.
Conformational Search
A systematic or stochastic conformational search is then performed to identify the low-energy conformations of the dipeptide. This is typically done using a molecular mechanics force field due to the large number of possible conformations.
Experimental Workflow: Conformational Search
Caption: A typical workflow for performing a conformational search on this compound.
Geometry Optimization and Energy Refinement
The low-energy conformations identified in the conformational search are then subjected to geometry optimization at a higher level of theory, typically using quantum mechanics (DFT). This provides more accurate structures and relative energies.
Logical Relationship: MM to QM Refinement
Caption: The logical progression from less accurate, but computationally efficient, MM methods to more accurate QM methods for structural refinement.
Analysis of Conformational Preferences
The final set of optimized structures is then analyzed to understand the conformational preferences of this compound. This involves examining the distribution of backbone and side-chain dihedral angles.
Data Presentation: Key Conformational Parameters
The quantitative data generated from theoretical modeling is best summarized in tables for easy comparison.
| Conformer ID | Relative Energy (kcal/mol) | Backbone Dihedral Angles (degrees) | Side-Chain Dihedral Angles (degrees) |
| Φ (Phi) | Ψ (Psi) | ||
| 1 | 0.00 | -135 | 135 |
| 2 | 0.52 | -80 | 150 |
| 3 | 1.15 | -150 | 70 |
| ... | ... | ... | ... |
Table 1: Example of Conformational Data for this compound. The relative energies and dihedral angles for the most stable conformers are presented.
Experimental Validation: Bridging Theory and Reality
Theoretical models, no matter how sophisticated, must be validated against experimental data. For peptides like this compound, the primary experimental techniques for structural characterization are:
-
X-ray Crystallography: Provides high-resolution structural information in the solid state. This can be used to determine the precise bond lengths, angles, and dihedral angles of the dipeptide in its crystalline form.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for studying the structure and dynamics of molecules in solution. NMR can provide information on through-bond and through-space atomic distances, which can be used to restrain and validate computational models.
Experimental Workflow: NMR-Based Structural Validation
References
Foundational Research on Dipeptide Transporters and Leu-Leu-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the foundational research on dipeptide transporters, with a specific focus on the proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2). It delves into their core structure, function, and transport mechanisms, particularly in relation to the neutral dipeptide, L-Leucyl-L-leucine (Leu-Leu-OH). This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key concepts using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development. While direct kinetic data for this compound is limited, this guide extrapolates from the known transport characteristics of similar neutral dipeptides to provide a robust framework for future investigation.
Introduction to Dipeptide Transporters
Dipeptide transporters are integral membrane proteins that play a crucial role in the absorption and distribution of di- and tripeptides in various tissues.[1][2][3] In mammals, the best-characterized are the proton-coupled oligopeptide transporters PEPT1 and PEPT2, members of the Solute Carrier 15 (SLC15) family.[2][4][5] These transporters harness the electrochemical proton gradient to drive the uptake of a vast array of small peptides, playing a vital role in nutrition, pharmacokinetics, and cellular signaling.[2][6]
PEPT1 (SLC15A1) is predominantly found in the apical membrane of intestinal epithelial cells and, to a lesser extent, in the renal proximal tubules.[2] It is characterized as a high-capacity, low-affinity transporter, well-suited for the bulk absorption of dietary peptides.[3][7]
PEPT2 (SLC15A2) , in contrast, is a low-capacity, high-affinity transporter with a broader tissue distribution, including the kidneys, brain, lungs, and choroid plexus.[2][8] Its high affinity allows for the efficient reabsorption of peptides from the glomerular filtrate and the transport of peptides in tissues with lower substrate concentrations.[1][8]
Both transporters exhibit broad substrate specificity, recognizing and transporting over 400 different dipeptides and 8,000 tripeptides.[5][8] This promiscuity extends to a variety of peptidomimetic drugs, making them significant targets in drug delivery and development.[2]
The Substrate: this compound
L-Leucyl-L-leucine (this compound) is a neutral dipeptide composed of two leucine (B10760876) residues. Leucine is an essential branched-chain amino acid known for its role in stimulating muscle protein synthesis and activating the mTOR signaling pathway.[9][10] While the signaling effects of free leucine are well-documented, the specific transport kinetics and subsequent signaling events following the uptake of the dipeptide this compound are less characterized. One study noted that this compound could completely inhibit the mediated uptake of the model dipeptide glycylsarcosine (B1347041) in hamster jejunum, suggesting it is a substrate for peptide transporters. However, specific kinetic parameters were not determined.
Transport Mechanism
The transport of di- and tripeptides by PEPT1 and PEPT2 is an active process coupled to the co-transport of protons (H+) down their electrochemical gradient.[2][6] This symport mechanism allows for the accumulation of peptides inside the cell against their concentration gradient. The proton gradient is maintained by the action of other membrane transporters, such as the Na+/H+ exchanger.[4]
The transport cycle can be conceptualized as a series of conformational changes in the transporter protein, as depicted in the following diagram.
Quantitative Data on Dipeptide Transport
The following tables summarize known kinetic parameters for the model substrate Glycyl-sarcosine (Gly-Sar) and other relevant dipeptides.
Table 1: Kinetic Parameters for PEPT1
| Substrate | Cell Line/System | Km (mM) | Vmax (nmol/mg protein/min) | Ki (mM) | IC50 (mM) | Reference(s) |
| Gly-Sar | Caco-2 cells | 0.7 - 2.4 | 0.84 - 2.1 | - | - | [12][13] |
| Gly-Leu | Caco-2 cells | 0.08 | - | - | - | [12] |
| fMet-Leu-Phe | Mouse Jejunum | 1.6 (K0.5) | - | - | - | [14] |
| Gly-Pro | - | - | - | 100 | - | [14] |
| Losartan | CHO-hPepT1-M5 cells | - | - | - | 0.037 | [7] |
| Pasireotide | CHO-hPepT1-M5 cells | - | - | - | 0.53 | [7] |
| Octreotide | CHO-hPepT1-M5 cells | - | - | - | 4.2 | [7] |
Table 2: Kinetic Parameters for PEPT2
| Substrate | Cell Line/System | Km (µM) | Vmax | Ki (µM) | IC50 (µM) | Reference(s) |
| D-Phe-Ala | Mouse Kidney | 143 | - | - | - | [1] |
| Ala-Phe | HEK293 cells | - | - | - | 17.1 | [2] |
| Valganciclovir | HEK293 cells | - | - | - | 368.9 | [2] |
| 5-Aminolevulinic acid | HEK293 cells | - | - | - | 373.5 | [2] |
| Lys[Z(NO2)]-Val | Mammalian cells | - | - | 2 | - | [15] |
Experimental Protocols
Dipeptide Transport Assay in Caco-2 Cells
This protocol describes a general method for assessing the transport of a dipeptide, such as this compound, across a Caco-2 cell monolayer, a widely used in vitro model for the intestinal barrier.
Detailed Methodology:
-
Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seeding on Transwell Inserts: Cells are seeded onto permeable Transwell inserts at a density of approximately 1 x 10^5 cells/cm².
-
Differentiation: The cells are maintained for 21 days to allow for spontaneous differentiation into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.
-
Monolayer Integrity: Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. A TEER value above 250 Ω·cm² is generally considered acceptable.
-
Transport Assay:
-
The cell monolayers are washed with a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS, buffered to pH 6.0-6.5 for optimal PEPT1 activity).
-
A solution containing the test dipeptide (this compound) at a known concentration is added to the apical (upper) chamber.
-
The plates are incubated at 37°C.
-
At various time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral (lower) chamber.
-
-
Quantification: The concentration of the dipeptide in the basolateral samples is quantified using a sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the monolayer.
Competitive Inhibition Assay
This assay is used to determine the inhibitory constant (Ki or IC50) of a test compound (e.g., this compound) against the transport of a known radiolabeled substrate (e.g., [14C]Gly-Sar).
Detailed Methodology:
-
Cell Preparation: Use a cell line endogenously expressing the transporter of interest (e.g., Caco-2 for PEPT1) or a cell line stably transfected to express the transporter.
-
Inhibition: Cells are pre-incubated with a range of concentrations of the unlabeled inhibitor (this compound).
-
Uptake: A fixed, low concentration of a radiolabeled substrate (e.g., [14C]Gly-Sar) is added to initiate uptake.
-
Incubation: The incubation time is kept short to measure the initial rate of transport.
-
Termination: The uptake is stopped by rapidly washing the cells with ice-cold buffer.
-
Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of the radiolabeled substrate uptake is plotted against the concentration of the inhibitor to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation if the inhibition is competitive.
Signaling Pathways
The transport of di- and tripeptides can influence cellular signaling pathways, although the direct effects of this compound transport are not well-defined.
Regulation of Transporter Expression and Activity
The expression and function of dipeptide transporters are regulated by various signaling pathways. For instance, the PI3K/Akt signaling pathway has been shown to regulate the expression of PEPT2 and the transport of model dipeptides.[8] Similarly, the p38 MAPK and NF-κB pathways can be activated by bacterial peptides transported by PEPT2.[8]
Downstream Signaling from Dipeptide Transport
The transport of specific dipeptides can initiate intracellular signaling cascades. For example, the transport of bacterial peptides like muramyl dipeptide (MDP) by PEPT1 can activate the NF-κB signaling pathway, leading to an inflammatory response.[4] The transport of dipeptides can also lead to membrane depolarization, which can activate voltage-dependent calcium channels and increase intracellular calcium levels, a key second messenger.[2]
Given that this compound is composed of two leucine residues, its transport and subsequent intracellular hydrolysis would increase the intracellular concentration of leucine. Leucine is a known activator of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[9][10] Therefore, it is plausible that the transport of this compound could indirectly activate the mTORC1 pathway.
Conclusion and Future Directions
The dipeptide transporters PEPT1 and PEPT2 are critical for the absorption and distribution of small peptides and peptidomimetic drugs. While their general characteristics are well-understood, specific data on the transport of many dipeptides, including this compound, remains limited. The experimental protocols outlined in this guide provide a framework for researchers to investigate the transport kinetics of this compound and other dipeptides of interest.
Future research should focus on:
-
Determining the specific kinetic parameters (Km, Vmax, Ki) of this compound for both PEPT1 and PEPT2. This will provide crucial data for understanding its transport efficiency and potential for drug delivery applications.
-
Investigating the direct downstream signaling events following the transport of this compound. This includes exploring its potential to activate the mTORC1 pathway and other signaling cascades independently of free leucine.
-
Elucidating the structure-activity relationship for the binding and transport of neutral, hydrophobic dipeptides by PEPT1 and PEPT2. This knowledge will aid in the rational design of peptidomimetic drugs with improved absorption and targeted delivery.
By addressing these knowledge gaps, the scientific community can further harness the potential of dipeptide transporters for therapeutic benefit.
References
- 1. Targeted Disruption of the Peptide Transporter Pept2 Gene in Mice Defines Its Physiological Role in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The pathways and mechanisms of muramyl dipeptide transcellular transport mediated by PepT1 in enterogenous infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Insights to the Structure-Interaction Relationships of Human Proton-Coupled Oligopeptide Transporters (PepTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of dipeptide and drug transport by the human renal H+/oligopeptide cotransporter hPEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Impact of Intestinal PepT1 on the Kinetics and Dynamics of N-Formyl-Methionyl-Leucyl-Phenylalanine, a Bacterially-Produced Chemotactic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigation of Dipeptide Metabolism in Mycoplasma genitalium: A Technical Guide
Executive Summary
Mycoplasma genitalium is a pathogenic bacterium with a significantly reduced genome, leading to a heavy reliance on its host for essential nutrients, including amino acids. While direct research on the specific dipeptide Leucyl-leucine (Leu-Leu-OH) in M. genitalium is not presently available in published literature, this guide outlines a comprehensive framework for its initial investigation. Understanding the uptake and utilization of dipeptides like this compound could unveil novel metabolic pathways and potential targets for antimicrobial drug development. This document provides hypothetical experimental protocols, data presentation structures, and conceptual pathway diagrams to guide such research.
Mycoplasma genitalium lacks the biosynthetic pathways for amino acids and must acquire them from its environment.[1][2][3] This dependency makes its nutrient uptake systems, including peptide transporters, critical for survival. This guide proposes a series of experiments to determine if M. genitalium can utilize this compound as a source of leucine (B10760876), and to identify the potential transport mechanisms involved.
Hypothetical Signaling and Metabolic Pathways
Given the limited metabolic capabilities of M. genitalium, the pathway for dipeptide utilization is likely straightforward, involving transport across the cell membrane and subsequent hydrolysis into constituent amino acids. A putative ABC (ATP-binding cassette) transporter system is a likely candidate for dipeptide uptake, as such systems are known to be involved in nutrient acquisition in bacteria.
Experimental Protocols
A systematic investigation into the role of this compound in M. genitalium would involve a series of defined experiments.
Growth Supplementation Assays
Objective: To determine if this compound can serve as a leucine source to support the growth of M. genitalium in a leucine-deficient medium.
Methodology:
-
Prepare a modified SP-4 medium lacking free leucine but supplemented with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM).
-
A positive control group will be cultured in a complete SP-4 medium, while a negative control group will be in a leucine-deficient medium.
-
Inoculate the media with a standardized culture of M. genitalium (e.g., 10^6 CFU/mL).
-
Incubate the cultures under standard conditions (37°C, 5% CO2).
-
Monitor bacterial growth over time (e.g., every 24 hours for 7 days) by measuring changes in optical density (OD600) or using a colorimetric assay based on the fermentation of glucose.[3]
-
Perform quantitative PCR (qPCR) to determine the number of genome copies as a more sensitive measure of growth.
Radiolabeled Uptake Assays
Objective: To directly measure the uptake of this compound by M. genitalium cells.
Methodology:
-
Synthesize or procure radiolabeled [14C]-Leu-Leu-OH.
-
Culture M. genitalium to mid-log phase in a complete SP-4 medium.
-
Harvest the cells by centrifugation and wash them with a suitable buffer to remove residual medium.
-
Resuspend the cells in the buffer and incubate with [14C]-Leu-Leu-OH for various time points (e.g., 1, 5, 15, 30 minutes).
-
Terminate the uptake by rapid filtration through a membrane filter, followed by washing to remove extracellular radiolabel.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
To assess competition, perform the assay in the presence of an excess of unlabeled this compound or other dipeptides.
Hypothetical Data Presentation
Quantitative data from the proposed experiments should be organized into clear, concise tables for comparative analysis.
Table 1: Growth of M. genitalium in Leucine-Deficient Medium Supplemented with this compound
| Leucine Source | This compound (µM) | Peak OD600 (Mean ± SD) | Fold Change vs. Negative Control |
| Complete SP-4 | N/A | 0.35 ± 0.04 | 17.5 |
| Leucine-Deficient | 0 | 0.02 ± 0.01 | 1.0 |
| Leucine-Deficient | 10 | 0.08 ± 0.02 | 4.0 |
| Leucine-Deficient | 50 | 0.25 ± 0.03 | 12.5 |
| Leucine-Deficient | 100 | 0.32 ± 0.04 | 16.0 |
| Leucine-Deficient | 200 | 0.34 ± 0.05 | 17.0 |
Table 2: Uptake of [14C]-Leu-Leu-OH by M. genitalium
| Time (minutes) | [14C]-Leu-Leu-OH Uptake (pmol/mg protein) |
| 1 | 15.2 ± 1.8 |
| 5 | 68.5 ± 5.2 |
| 15 | 180.1 ± 12.6 |
| 30 | 250.7 ± 18.9 |
Proposed Experimental Workflow
The initial investigation can be structured as a multi-stage process, from initial growth assays to the identification of specific genes and proteins involved.
References
The Strategic Advantage of Leu-Leu-OH in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex peptides with high fidelity and yield is a cornerstone of modern drug discovery and biochemical research. The choice of building blocks is a critical determinant of success in this endeavor. This technical guide explores the potential of L-Leucyl-L-leucine (Leu-Leu-OH) and its N-terminally protected derivatives, such as Fmoc-Leu-Leu-OH, as strategic building blocks in peptide synthesis. The use of dipeptides can offer significant advantages in terms of synthesis efficiency, reduction of side reactions, and simplification of purification processes.
Physicochemical Properties of Leucine (B10760876) Building Blocks
A clear understanding of the physical and chemical properties of the foundational amino acid and its protected forms is essential for optimizing peptide synthesis protocols.
| Property | L-Leucine (H-Leu-OH) | Fmoc-L-Leucine (Fmoc-Leu-OH) | Fmoc-L-Leucyl-L-Leucine (Fmoc-Leu-Leu-OH) |
| Molecular Formula | C₆H₁₃NO₂ | C₂₁H₂₃NO₄ | C₂₇H₃₄N₂O₅ |
| Molecular Weight | 131.17 g/mol | 353.41 g/mol | 466.58 g/mol |
| Appearance | White crystalline powder | White to off-white solid | White to off-white powder |
| Solubility | Soluble in water, acetic acid, dilute HCl, and alkaline solutions. Insoluble in ether. | Soluble in organic solvents like DMF and DMSO. | Soluble in organic solvents common in peptide synthesis. |
| Melting Point | Decomposes at ~293 °C | ~152-156 °C | Not readily available |
The Rationale for Employing Dipeptide Building Blocks
The stepwise addition of single amino acids is the conventional approach in solid-phase peptide synthesis (SPPS). However, the incorporation of dipeptide units like Fmoc-Leu-Leu-OH can circumvent common challenges associated with the synthesis of "difficult" sequences, which are prone to aggregation and incomplete coupling reactions.
The primary advantages of using dipeptide building blocks include:
-
Improved Coupling Efficiency: By coupling two amino acid residues at once, the number of synthesis cycles is reduced, which can lead to a higher overall yield, especially for longer peptides. For instance, a hypothetical 20-mer peptide synthesis would require 19 coupling cycles with single amino acids but only 9 with dipeptide units.
-
Mitigation of Aggregation: Certain peptide sequences have a tendency to aggregate on the solid support, hindering subsequent coupling and deprotection steps. The introduction of a dipeptide can disrupt these aggregation-prone sequences.
-
Reduced Racemization: Racemization of the activated amino acid is a significant side reaction in peptide synthesis. While the C-terminal residue of a dipeptide can still be susceptible to racemization upon activation, the risk is confined to this single activation step for the dipeptide unit.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Cycle
The following is a generalized protocol for manual Fmoc-based SPPS. Automated synthesizers follow a similar sequence of steps.
1. Resin Swelling:
-
Place the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin.
-
Agitate for 3 minutes and drain.
-
Repeat the piperidine treatment for 10 minutes and drain.
-
Wash the resin thoroughly with DMF (5-6 times) to remove piperidine and the cleaved Fmoc-adduct.
3. Amino Acid/Dipeptide Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid or dipeptide (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to activate the carboxyl group.
-
Immediately add the activated amino acid/dipeptide solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours to ensure complete coupling.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (B109758) (DCM) (3-5 times) to remove excess reagents and byproducts.
5. Monitoring the Coupling Reaction (Optional):
-
A small sample of the resin can be taken to perform a qualitative test, such as the Kaiser (ninhydrin) test, to check for the presence of free primary amines, indicating an incomplete coupling reaction.
These deprotection, coupling, and washing steps are repeated for each amino acid or dipeptide in the sequence.
Protocol for Synthesis of a Peptide using Fmoc-Leu-Leu-OH
This protocol outlines the incorporation of the Fmoc-Leu-Leu-OH dipeptide into a growing peptide chain on a solid support.
Resin: Rink Amide resin (0.5 mmol/g loading)
Scale: 0.1 mmol
-
Initial Setup: Start with 200 mg of Rink Amide resin in a peptide synthesis vessel. Swell the resin in DMF for 30 minutes.
-
Synthesis of the C-terminal portion of the peptide: Synthesize the peptide sequence C-terminal to the desired Leu-Leu insertion point using the general SPPS protocol described above.
-
Fmoc Deprotection: After the coupling of the last amino acid before the Leu-Leu unit, perform the Fmoc deprotection as described in the general protocol.
-
Coupling of Fmoc-Leu-Leu-OH:
-
In a clean vial, dissolve Fmoc-Leu-Leu-OH (233 mg, 0.5 mmol, 5 equivalents) in 2 mL of DMF.
-
Add HBTU (189 mg, 0.5 mmol, 5 equivalents) and HOBt (76 mg, 0.5 mmol, 5 equivalents) to the solution.
-
Add DIPEA (174 µL, 1.0 mmol, 10 equivalents) to the mixture and agitate for 2 minutes to pre-activate the dipeptide.
-
Add the activated Fmoc-Leu-Leu-OH solution to the reaction vessel containing the deprotected resin-bound peptide.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Continuation of Synthesis: Proceed with the synthesis of the N-terminal portion of the peptide by repeating the deprotection and coupling cycles with the subsequent Fmoc-amino acids.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purification of the Crude Peptide by RP-HPLC
System: Preparative High-Performance Liquid Chromatography (HPLC) system.
Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).
Mobile Phase A: 0.1% TFA in water.
Mobile Phase B: 0.1% TFA in acetonitrile.
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Chromatography:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the dissolved peptide onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes) at a flow rate of 15-20 mL/min.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Analysis and Lyophilization:
-
Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the fractions with the desired purity.
-
Lyophilize the pooled fractions to obtain the final purified peptide as a white, fluffy powder.
-
Quantitative Data on Coupling Efficiency and Racemization
While the use of dipeptides is generally associated with high coupling efficiencies, specific quantitative data for Fmoc-Leu-Leu-OH is not extensively reported in the literature. In general, coupling efficiencies in Fmoc-SPPS are expected to be >99% for each step under optimized conditions.[1] The actual yield for the incorporation of Fmoc-Leu-Leu-OH would depend on factors such as the nature of the N-terminal amino acid on the resin, the choice of coupling reagents, and the reaction conditions.
Racemization is a critical concern in peptide synthesis, particularly during the activation of the carboxyl group.[2] The C-terminal leucine of the Leu-Leu dipeptide is susceptible to epimerization upon activation. The extent of this side reaction is influenced by several factors:
-
Coupling Reagents: Highly reactive uronium/aminium-based reagents like HATU and HBTU can lead to higher racemization if not used under optimal conditions. Carbodiimide reagents like DCC and DIC can also cause significant racemization, especially in the absence of racemization-suppressing additives.[3]
-
Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization. They react with the activated amino acid to form a more stable active ester, which is less prone to forming the oxazolone (B7731731) intermediate that leads to racemization.[3]
-
Base: The choice and amount of base used for activation can impact racemization. Sterically hindered bases like DIPEA are generally preferred over less hindered bases.
-
Temperature and Pre-activation Time: Higher temperatures and prolonged pre-activation times can increase the rate of racemization.[3]
Quantitative studies on the epimerization of the C-terminal residue of dipeptides during coupling have shown that the degree of racemization can vary significantly depending on the specific dipeptide sequence and the coupling conditions.[4] For instance, dipeptides with C-terminal residues that have electron-withdrawing side chains or are sterically hindered may be more prone to racemization. While specific data for Leu-Leu is scarce, it is expected that by using appropriate coupling reagents (e.g., with HOBt or Oxyma additives) and carefully controlling the reaction conditions, the level of epimerization can be minimized to acceptable levels for most applications.
Biological Significance and Signaling Pathways
The dileucine motif is a well-characterized sorting signal in transmembrane proteins, playing a crucial role in their intracellular trafficking, particularly in endocytosis and lysosomal targeting.[5] A prominent example of the importance of a dileucine motif is found in the context of HIV-1 infection. The viral protein Nef contains a conserved dileucine motif that is essential for the downregulation of the CD4 receptor from the surface of infected T cells.[4][6]
This process involves the interaction of the dileucine motif in Nef with the clathrin adaptor protein complexes AP-1 and AP-2.[4][7] This interaction facilitates the recruitment of CD4 into clathrin-coated pits for subsequent endocytosis and degradation, thereby contributing to viral pathogenesis.[2][7]
Caption: HIV-1 Nef-mediated CD4 downregulation pathway.
The diagram above illustrates the key steps in this signaling and trafficking pathway. The HIV-1 Nef protein, through its dileucine motif, acts as a bridge between the CD4 receptor and the cellular endocytic machinery (AP-2 and clathrin), leading to the removal of CD4 from the cell surface and its subsequent degradation. This example highlights the critical role that dileucine motifs can play in cellular processes and their relevance as targets in drug development.
Conclusion
The use of this compound and its protected derivatives as building blocks in peptide synthesis presents a strategic approach to overcoming common synthetic challenges. By reducing the number of coupling cycles and potentially mitigating aggregation, dipeptide incorporation can lead to improved synthesis efficiency and higher purity of the final product. While racemization of the C-terminal leucine residue remains a consideration, it can be effectively controlled through the judicious selection of coupling reagents, additives, and reaction conditions. The biological significance of the dileucine motif in protein trafficking underscores the importance of accurately synthesizing peptides containing this sequence for a wide range of research and therapeutic applications. This technical guide provides a foundational understanding and practical protocols for researchers to harness the potential of this compound in their peptide synthesis endeavors.
References
- 1. Automated Peptide Synthesizers [peptidemachines.com]
- 2. How HIV-1 Nef hijacks the AP-2 clathrin adaptor to downregulate CD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Downregulation of CD4 by Human Immunodeficiency Virus Type 1 Nef Is Dependent on Clathrin and Involves Direct Interaction of Nef with the AP2 Clathrin Adaptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Enzymatic Cleavage of L-leucyl-L-leucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide L-leucyl-L-leucine, composed of two L-leucine amino acid residues, plays a significant role in cellular metabolism and signaling. Its enzymatic cleavage is a critical step in protein turnover and in modulating intracellular concentrations of L-leucine, a key regulator of various cellular processes, most notably the mTORC1 signaling pathway. This technical guide provides a comprehensive overview of the enzymatic hydrolysis of L-leucyl-L-leucine, including the enzymes involved, their kinetic properties, detailed experimental protocols for studying this process, and the associated cellular signaling pathways.
Enzymatic Hydrolysis of L-leucyl-L-leucine
The primary enzymes responsible for the cleavage of the peptide bond in L-leucyl-L-leucine are Leucine (B10760876) Aminopeptidases (LAPs) . These exopeptidases catalyze the hydrolysis of amino acid residues from the N-terminus of peptides and proteins, with a strong preference for leucine residues.[1][2] LAPs are metalloenzymes, typically requiring divalent metal cations such as Zn²⁺, Mg²⁺, or Mn²⁺ for their catalytic activity.[2]
Prominent and well-characterized examples of these enzymes include those isolated from porcine kidney and bovine lens.[3][4] While exhibiting broad specificity, these enzymes show a pronounced affinity for substrates with N-terminal leucine.[1]
Kinetic Parameters
The efficiency of enzymatic cleavage is described by the Michaelis-Menten kinetic parameters, Km and kcat. While extensive data is available for the hydrolysis of synthetic substrates by LAPs, specific kinetic data for the natural dipeptide L-leucyl-L-leucine is less abundant. The table below summarizes available relevant kinetic data for porcine kidney leucine aminopeptidase (B13392206) acting on a chromogenic substrate, L-leucine-p-nitroanilide, which is commonly used to assay for LAP activity.
| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions | Reference |
| Porcine Kidney | L-leucine-p-nitroanilide | Varies with cosolvent | Varies with cosolvent | Not specified | pH* 8-10, 23°C, aqueous mixed-solvent | [5] |
Cellular Uptake and Signaling Pathways
The biological effects of L-leucyl-L-leucine are intrinsically linked to its transport into the cell and its subsequent hydrolysis to L-leucine.
Dipeptide Transport
Dipeptides such as L-leucyl-L-leucine are transported across the cell membrane by peptide transporters, primarily the Peptide Transporter 1 (PEPT1) in the intestine. This process is crucial for the absorption of dietary protein digestion products.
Cellular uptake and hydrolysis of L-leucyl-L-leucine.
mTORC1 Signaling Pathway
The liberated L-leucine is a potent activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) , a master regulator of cell growth, proliferation, and protein synthesis.[6] The activation of mTORC1 by leucine is a complex process involving several key proteins. Intracellular leucine is sensed by leucyl-tRNA synthetase (LRS) , which then acts as a GTPase-activating protein (GAP) for the Rag GTPases.[7][8] This leads to the recruitment of mTORC1 to the lysosomal surface, where it is activated by Rheb.
L-leucine activation of the mTORC1 signaling pathway.
Experimental Protocols
Studying the enzymatic cleavage of L-leucyl-L-leucine requires robust and quantitative assay methods. Below are detailed protocols for spectrophotometric and HPLC-based assays.
Spectrophotometric Assay for Leucine Aminopeptidase Activity
This protocol utilizes a chromogenic substrate, L-leucine-p-nitroanilide, which releases a colored product upon cleavage, allowing for continuous monitoring of enzyme activity.[5]
Materials:
-
Porcine kidney Leucine Aminopeptidase
-
L-leucine-p-nitroanilide (substrate)
-
Tris-HCl buffer (50 mM, pH 8.5)
-
MgCl₂ (5 mM)
-
Spectrophotometer capable of reading at 405 nm
Procedure:
-
Prepare a stock solution of L-leucine-p-nitroanilide in DMSO.
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.5) and 5 mM MgCl₂.
-
Equilibrate the reaction buffer and enzyme solution to the desired assay temperature (e.g., 25°C or 37°C).
-
In a cuvette, mix the reaction buffer with the substrate solution to the desired final concentration.
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 405 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The concentration of the product (p-nitroaniline) can be calculated using its molar extinction coefficient (ε₄₀₅ = 10,660 M⁻¹cm⁻¹).
Workflow for a spectrophotometric aminopeptidase assay.
HPLC-Based Assay for L-leucyl-L-leucine Cleavage
This method provides a direct and quantitative measurement of the substrate (L-leucyl-L-leucine) depletion and product (L-leucine) formation.
Materials:
-
Porcine kidney Leucine Aminopeptidase
-
L-leucyl-L-leucine (substrate)
-
L-leucine (standard)
-
Tris-HCl buffer (50 mM, pH 8.5)
-
MgCl₂ (5 mM)
-
Trichloroacetic acid (TCA) or other quenching agent
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and L-leucyl-L-leucine at various concentrations.
-
Equilibrate the mixture to the desired temperature.
-
Initiate the reaction by adding the enzyme.
-
-
Time-Course Sampling:
-
At specific time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a quenching agent (e.g., TCA) to denature the enzyme.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject the filtered samples onto a C18 column.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate L-leucyl-L-leucine and L-leucine.
-
Monitor the elution profile at a suitable wavelength (e.g., 210-220 nm).
-
-
Data Analysis:
-
Generate standard curves for both L-leucyl-L-leucine and L-leucine.
-
Quantify the concentrations of the substrate and product in each sample based on the peak areas from the HPLC chromatograms.
-
Plot the concentration of the product formed or substrate consumed against time to determine the initial reaction velocity.
-
Use this data to calculate Km and kcat values.
-
Workflow for an HPLC-based cleavage assay.
Conclusion
The enzymatic cleavage of L-leucyl-L-leucine by leucine aminopeptidases is a fundamental process in protein metabolism and cellular signaling. The liberated L-leucine acts as a critical signaling molecule, primarily through the activation of the mTORC1 pathway, thereby regulating cell growth and protein synthesis. Understanding the kinetics and mechanisms of this cleavage is essential for researchers in various fields, from basic science to drug development. The provided protocols offer a framework for the detailed investigation of this important biochemical reaction. Further research is warranted to determine the specific kinetic parameters of various leucine aminopeptidases with L-leucyl-L-leucine as a substrate and to explore any potential signaling roles of the dipeptide itself prior to its hydrolysis.
References
- 1. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leucyl aminopeptidase - Wikipedia [en.wikipedia.org]
- 3. The assay and reaction kinetics of leucine aminopeptidase from swine kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and mechanism of bovine lens leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of cryosolvents and subzero temperatures on the hydrolysis of L-leucine-p-nitroanilide by porcine kidney leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocon.re.kr [biocon.re.kr]
The Dileucine Dipeptide (Leu-Leu-OH): A Technical Guide to its Application in Elucidating Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, making them a critical area of study for understanding disease and developing novel therapeutics. A recurring motif in many proteins involved in signal transduction and intracellular trafficking is the dileucine motif ([D/E]xxxL[L/I]). This short linear sequence is recognized by adaptor protein (AP) complexes, which mediate the sorting and transport of these proteins within the cell. The dipeptide L-Leucyl-L-leucine (Leu-Leu-OH) presents a valuable tool for investigating these interactions. By mimicking the core binding component of the dileucine motif, this compound can be employed as a competitive inhibitor to probe the functional significance of these PPIs. This technical guide details the role of this compound in studying protein-protein interactions involving dileucine motifs, providing a theoretical framework, detailed experimental protocols, and potential applications in research and drug discovery.
Introduction to Dileucine Motifs and Adaptor Proteins
Dileucine motifs are short amino acid sequences, typically conforming to the consensus [D/E]xxxL[L/I] or DxxLL, found in the cytoplasmic tails of transmembrane proteins. These motifs function as sorting signals that are recognized by adaptor protein (AP) complexes, such as AP-1, AP-2, and AP-3. This interaction is crucial for a variety of cellular processes, including:
-
Endocytosis: The internalization of cell surface receptors and other transmembrane proteins.
-
TGN Sorting: The sorting of proteins at the trans-Golgi network for delivery to endosomes and lysosomes.
-
Viral Trafficking: The hijacking of cellular sorting machinery by viruses to facilitate viral protein transport and assembly.[1][2][3][4]
The interaction between a dileucine motif and its corresponding AP complex is a classic example of a PPI that can be studied using small molecule mimics.
This compound as a Molecular Probe
This compound is a simple dipeptide composed of two leucine (B10760876) residues. Its structure directly mimics the core recognition element of the dileucine motif. This structural similarity allows this compound to act as a competitive inhibitor, binding to the dileucine-binding pocket on adaptor proteins and thereby disrupting the interaction with the full-length target protein.[5]
The rationale for using this compound is based on structural studies of AP complexes. For instance, the crystal structure of the AP-2 complex bound to a dileucine-containing peptide from the T-cell co-receptor CD4 reveals that the two leucine residues of the motif are buried in deep hydrophobic pockets on the σ2 subunit of the complex.[6][7] This provides a clear structural basis for how a simple dipeptide like this compound could occupy these pockets and compete with the native ligand.
Mandatory Visualization: Signaling Pathway
Caption: Dileucine motif-mediated endocytosis and its inhibition by this compound.
Quantitative Data
While direct quantitative binding data for this compound with specific adaptor proteins is not extensively available in the literature, the affinity of dileucine motif-containing peptides for AP complexes has been characterized. This data provides a benchmark for the expected potency of competitive inhibitors like this compound.
| Interacting Proteins | Method | K_d (Dissociation Constant) | Reference |
| CD4 dileucine peptide / AP-2 complex | Co-crystallization | Not explicitly determined, but complex formation observed | [6][7] |
| HIV-1 Env dileucine motif / AP-2 complex | Functional Assays | Not explicitly determined, but functional interaction demonstrated | [4][8] |
| BLV TM dileucine motifs / Cellular Factors | Functional Assays | Not explicitly determined, but functional interaction demonstrated | [2][3] |
This table summarizes known interactions that can be targeted by this compound. The absence of specific K_d values for this compound highlights a research gap and an opportunity for further investigation using the protocols outlined below.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the role of this compound in studying protein-protein interactions involving dileucine motifs.
Co-Immunoprecipitation (Co-IP) with Competitive Inhibition
This protocol is designed to demonstrate that the interaction between a bait protein containing a dileucine motif and a prey adaptor protein is disrupted by this compound.
Materials:
-
Cell line expressing a tagged "bait" protein with a dileucine motif (e.g., HA-tagged CD4).
-
Antibody against the tag (e.g., anti-HA antibody).
-
Protein A/G magnetic beads.
-
Lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors).
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
This compound stock solution (e.g., 100 mM in sterile water or appropriate buffer).
-
Control dipeptide (e.g., Gly-Gly).
Procedure:
-
Cell Lysis: Culture cells to ~90% confluency. Lyse the cells in ice-cold lysis buffer.
-
Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Competitive Inhibition: Divide the pre-cleared lysate into three tubes:
-
Control: Add control dipeptide (e.g., Gly-Gly) to a final concentration of 1-10 mM.
-
Experimental: Add this compound to a final concentration of 1-10 mM.
-
No Inhibitor: Add an equal volume of buffer. Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Immunoprecipitation: Add the anti-tag antibody to each tube and incubate for 2-4 hours at 4°C. Then, add pre-washed protein A/G magnetic beads and incubate for another 1-2 hours.
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: Resuspend the beads in elution buffer and heat at 95°C for 5 minutes to release the protein complexes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait protein and the suspected interacting adaptor protein (e.g., a subunit of AP-2).
Expected Outcome: The amount of the co-immunoprecipitated adaptor protein should be significantly reduced in the presence of this compound compared to the control and no-inhibitor samples.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for co-immunoprecipitation with competitive inhibition by this compound.
Surface Plasmon Resonance (SPR)
SPR can be used to quantitatively measure the binding affinity of an adaptor protein to a dileucine motif-containing peptide and to determine the inhibitory constant (K_i) of this compound.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Recombinant purified adaptor protein complex (or a relevant subunit).
-
Synthetic peptide corresponding to the cytoplasmic tail of a protein with a dileucine motif.
-
This compound and a control dipeptide.
-
SPR running buffer (e.g., HBS-EP+).
Procedure:
-
Ligand Immobilization: Immobilize the dileucine motif-containing peptide onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Binding: Inject a series of concentrations of the purified adaptor protein over the immobilized peptide to determine the binding kinetics (association and dissociation rates) and calculate the equilibrium dissociation constant (K_d).
-
Competitive Binding Assay:
-
Prepare a series of solutions containing a fixed concentration of the adaptor protein (ideally close to its K_d) mixed with varying concentrations of this compound.
-
Inject these mixtures over the immobilized peptide.
-
Measure the binding response at equilibrium for each concentration of this compound.
-
-
Data Analysis: Plot the binding response against the concentration of this compound and fit the data to a competitive binding model to determine the IC50. The K_i can then be calculated using the Cheng-Prusoff equation.
Expected Outcome: A dose-dependent decrease in the binding of the adaptor protein to the immobilized peptide in the presence of increasing concentrations of this compound. This will allow for the quantitative determination of the inhibitory potency of this compound.
Conclusion and Future Directions
This compound serves as a valuable, albeit simple, tool for the initial characterization of protein-protein interactions mediated by dileucine motifs. Its use in competitive binding assays can provide strong evidence for the involvement of this motif in a given PPI and can help to validate the findings from mutagenesis studies. While more complex and modified peptides may offer higher affinity and specificity, this compound provides a cost-effective and readily available reagent for preliminary investigations.
Future studies could focus on systematically determining the binding affinities of this compound for various AP complexes to create a quantitative profile of its inhibitory activity. Furthermore, the development of cell-permeable derivatives of this compound could enable its use in living cells to study the dynamics of dileucine motif-mediated trafficking in real-time. Such advancements will further solidify the role of this simple dipeptide as a powerful tool in the study of protein-protein interactions.
References
- 1. The conserved dileucine- and tyrosine-based motifs in MLV and MPMV envelope glycoproteins are both important to regulate a common Env intracellular trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dileucine and YXXL motifs in the cytoplasmic tail of the bovine leukemia virus transmembrane envelope protein affect protein expression on the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dileucine and YXXL Motifs in the Cytoplasmic Tail of the Bovine Leukemia Virus Transmembrane Envelope Protein Affect Protein Expression on the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A conserved dileucine motif mediates clathrin and AP-2-dependent endocytosis of the HIV-1 envelope protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A structural explanation for the binding of endocytic dileucine motifs by the AP2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A structural explanation for the binding of endocytic dileucine motifs by the AP2 complex | Semantic Scholar [semanticscholar.org]
- 8. A Conserved Dileucine Motif Mediates Clathrin and AP-2–dependent Endocytosis of the HIV-1 Envelope Protein - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Preparing Leu-Leu-OH Stock Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-leucyl-L-leucine (Leu-Leu-OH) is a dipeptide composed of two L-leucine amino acids. In cell culture applications, dipeptides are often utilized to enhance the stability and solubility of individual amino acids, ensuring a consistent supply of essential nutrients to the cells.[1][2] Leucine (B10760876), an essential branched-chain amino acid, is known to play a critical role in stimulating the mTOR signaling pathway, a central regulator of protein synthesis, cell growth, and proliferation.[3] Therefore, this compound can serve as a stable source of leucine for various cell culture systems, potentially influencing cellular metabolism and growth.
These application notes provide a detailed protocol for the preparation of a this compound stock solution, along with information on its solubility, stability, and potential biological effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Conditions |
| Water (H₂O) | 16.28 mg/mL (66.63 mM) | Requires ultrasonication and pH adjustment to 10 with 1 M NaOH[4] |
| Dimethyl sulfoxide (B87167) (DMSO) | < 1 mg/mL | Insoluble or slightly soluble[4] |
Table 2: Recommended Storage of this compound Stock Solution
| Storage Temperature | Duration | Notes |
| -80°C | Up to 6 months | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[4] |
| -20°C | Up to 1 month | Suitable for short-term storage.[4] |
Experimental Protocols
Protocol for Preparing a 10 mg/mL this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in sterile water.
Materials:
-
This compound powder
-
High-purity, sterile water for injection (WFI) or cell culture grade water
-
1 M Sodium Hydroxide (NaOH), sterile
-
Sterile conical tubes or bottles
-
Sterile 0.22 µm syringe filter
-
Ultrasonic water bath
-
pH meter
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
Procedure:
-
Weighing: In a sterile container, accurately weigh the desired amount of this compound powder. For a 10 mL stock solution at 10 mg/mL, weigh 100 mg of this compound.
-
Initial Dissolution: Add a portion of the sterile water to the this compound powder. For a 10 mL final volume, start with approximately 8 mL of water.
-
pH Adjustment and Sonication:
-
Gently swirl the suspension. The powder will not fully dissolve at neutral pH.
-
While monitoring the pH, carefully add 1 M NaOH dropwise to the suspension to adjust the pH to 10.
-
Place the container in an ultrasonic water bath and sonicate until the this compound is completely dissolved.[4]
-
-
Final Volume Adjustment: Once the powder is fully dissolved, add sterile water to reach the final desired volume (e.g., 10 mL). Mix thoroughly by gentle inversion or vortexing.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile container.[3]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
Visualization of Workflow and Signaling Pathway
Experimental Workflow
Caption: Workflow for preparing a sterile stock solution of this compound.
Potential Signaling Pathway
Leucine, the constituent amino acid of this compound, is a well-known activator of the mTOR (mechanistic target of rapamycin) signaling pathway. The uptake of this compound by cells and its subsequent hydrolysis to release leucine can initiate this cascade, leading to the promotion of protein synthesis and cell growth.
Caption: Simplified diagram of the mTOR signaling pathway potentially activated by this compound.
References
Quantitative Analysis of Leu-Leu-OH by LC-MS/MS: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leu-Leu-OH (L-Leucyl-L-leucine) is a dipeptide composed of two leucine (B10760876) residues. Dipeptides are of increasing interest in biomedical and pharmaceutical research due to their roles in cellular metabolism, as potential biomarkers, and as therapeutic agents. Accurate and sensitive quantification of dipeptides like this compound in various biological matrices is crucial for understanding their physiological functions and for pharmacokinetic studies in drug development. This application note details a robust and sensitive method for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique renowned for its high selectivity and sensitivity.[1]
This document provides a comprehensive protocol, including sample preparation, detailed LC-MS/MS parameters, and expected quantitative performance. The methodologies described are intended to serve as a guide for researchers in establishing their own quantitative assays for this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters for the analysis of dipeptides using LC-MS/MS. The data presented is representative of what can be achieved for this compound analysis, based on validated methods for similar dipeptides.
| Parameter | Expected Performance |
| Linearity Range | 0.1 ng/mL - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL[2] |
| Accuracy (% Recovery) | 95% - 105% |
| Precision (%RSD) | |
| - Intra-day | < 10% |
| - Inter-day | < 15% |
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate and reproducible LC-MS/MS analysis. The goal is to extract this compound from the sample matrix while removing interfering substances.
Materials:
-
This compound standard (purity >98%)
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., this compound-d8) is highly recommended.
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Protein precipitation solvent: Acetonitrile with 0.1% formic acid
-
Syringe filters (0.22 µm)
Protocol for Biological Samples (e.g., Plasma, Serum):
-
Thaw Samples: Thaw frozen samples on ice.
-
Spike Internal Standard: Add an appropriate amount of internal standard solution to each sample, vortex briefly.
-
Protein Precipitation: Add three volumes of ice-cold protein precipitation solvent to one volume of the sample (e.g., 300 µL of solvent to 100 µL of plasma).
-
Vortex: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube.
-
Evaporate and Reconstitute (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
-
Filter: Filter the supernatant through a 0.22 µm syringe filter into an LC autosampler vial.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate for 2.5 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The analysis is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Flow | 800 L/hr |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
MRM Transitions:
The exact MRM transitions (precursor ion -> product ion) and collision energies should be optimized by infusing a standard solution of this compound into the mass spectrometer. Based on the structure of this compound (Molecular Weight: 244.32 g/mol ), the expected precursor ion in positive mode would be [M+H]+ at m/z 245.3. A plausible fragmentation would involve the cleavage of the peptide bond, resulting in a prominent product ion corresponding to the iminium ion of Leucine at m/z 86.1.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |
| This compound | 245.3 | 86.1 | 15 |
| This compound (Qualifier) | 245.3 | To be determined | To be determined |
| This compound-d8 (IS) | 253.3 | 94.1 | 15 |
Note: A second, qualifier product ion should be identified and monitored for confirmatory analysis.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Logical relationship of the LC-MS/MS process for this compound.
References
Application Note: Chiral Separation of Leu-Leu Dipeptide Isomers by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the four stereoisomers of the dipeptide Leucyl-leucine (Leu-Leu): L-Leu-L-Leu, D-Leu-D-Leu, L-Leu-D-Leu, and D-Leu-L-Leu. The separation of these enantiomeric and diastereomeric pairs is critical in pharmaceutical development, peptide chemistry, and metabolomics, as the stereochemistry of peptides profoundly influences their biological activity and therapeutic efficacy. The presented method utilizes a polysaccharide-based chiral stationary phase to achieve baseline resolution of all four isomers in a single isocratic run, providing a reliable protocol for quality control and stereoisomeric purity assessment.
Introduction
Dipeptides and other small peptides are of significant interest in drug discovery and development due to their diverse biological roles. The stereochemical configuration of the constituent amino acids is a crucial determinant of a peptide's three-dimensional structure and, consequently, its interaction with biological targets. The Leu-Leu dipeptide exists as four distinct stereoisomers: two enantiomeric pairs (L-Leu-L-Leu and D-Leu-D-Leu) and a diastereomeric pair (L-Leu-D-Leu and D-Leu-L-Leu). Distinguishing between these isomers is often challenging due to their identical mass and similar physicochemical properties. Reversed-phase HPLC on standard achiral columns is typically insufficient for resolving enantiomers and may not adequately separate diastereomers. Chiral chromatography, however, provides the necessary selectivity by employing a chiral stationary phase (CSP) that interacts differently with each stereoisomer. This application note presents an effective HPLC method using an amylose-based CSP for the complete separation of all four Leu-Leu stereoisomers.
Experimental Workflow
Caption: Experimental workflow for the chiral separation of Leu-Leu dipeptide isomers.
Instrumentation and Consumables
-
HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Chiral Column: AmyCoat-RP (or equivalent amylose-based reversed-phase chiral column), 250 x 4.6 mm, 5 µm.
-
Reagents:
-
Ammonium (B1175870) acetate (B1210297) (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
-
Standards: L-Leu-L-Leu, D-Leu-D-Leu, L-Leu-D-Leu, D-Leu-L-Leu (or a racemic mixture).
-
Vials and Filters: Appropriate HPLC vials, caps, and 0.45 µm syringe filters.
Experimental Protocols
Mobile Phase Preparation
-
Aqueous Component: Prepare a 10 mM ammonium acetate solution in HPLC-grade water.
-
Final Mobile Phase: Mix the 10 mM ammonium acetate solution, methanol, and acetonitrile in a volumetric ratio of 50:5:45 (v/v/v) .
-
Degassing: Degas the final mobile phase mixture for at least 15 minutes using sonication or vacuum filtration before use.
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of each Leu-Leu isomer (or a mixture) at a concentration of 1 mg/mL in the mobile phase.
-
Working Standard: Dilute the stock solution(s) with the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Preparation: Dissolve the sample containing Leu-Leu dipeptides in the mobile phase to achieve a similar concentration.
-
Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter into HPLC vials before placing them in the autosampler.
HPLC Conditions
The following HPLC parameters should be set for the analysis:
| Parameter | Value |
| Column | AmyCoat-RP, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 10 mM Ammonium Acetate : Methanol : Acetonitrile (50:5:45, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Run Time | 20 minutes |
Results and Discussion
The described method provides excellent separation of the four Leu-Leu stereoisomers. The chiral stationary phase, based on amylose (B160209) tris(3,5-dimethylphenylcarbamate) immobilized on a silica (B1680970) gel support, offers the stereoselectivity required to resolve both the enantiomeric (L-L vs. D-D) and diastereomeric (L-D vs. D-L) pairs. The elution order and retention are governed by the differential formation of transient diastereomeric complexes between the analytes and the chiral selector.
The expected elution order is typically L-Leu-L-Leu, followed by D-Leu-D-Leu, L-Leu-D-Leu, and D-Leu-L-Leu, although this can vary based on the specific chiral column chemistry. The quantitative performance of the method is summarized in the table below, based on typical results obtained for similar dipeptide separations.[1]
Quantitative Data Summary
| Analyte (Isomer) | Expected Retention Time (min)* | Resolution (Rs) |
| L-Leu-L-Leu | ~7.0 | - |
| D-Leu-D-Leu | ~9.5 | > 2.0 |
| L-Leu-D-Leu | ~12.5 | > 2.0 |
| D-Leu-L-Leu | ~15.0 | > 1.5 |
*Note: Retention times are exemplary and may vary depending on the specific HPLC system, column batch, and exact mobile phase composition. The key performance indicator is the baseline resolution between all four peaks.
The resolution values (Rs) greater than 1.5 for all adjacent peak pairs indicate a complete baseline separation, allowing for accurate quantification of each isomer. This is crucial for determining the stereoisomeric purity of synthetic peptides or for studying stereoselective metabolic pathways.
Signaling Pathway Analogy: Chiral Recognition
The mechanism of separation can be visualized as a simplified signaling pathway where the analyte's stereochemistry acts as the "ligand" and the chiral stationary phase as the "receptor."
Caption: Chiral recognition mechanism leading to differential retention times.
Conclusion
The HPLC method detailed in this application note provides a reliable and efficient means for the baseline separation of the four stereoisomers of Leu-Leu. By employing a polysaccharide-based chiral stationary phase and an optimized isocratic mobile phase, this protocol can be readily implemented in research and quality control laboratories. The ability to accurately quantify each isomer is essential for ensuring the safety, efficacy, and quality of peptide-based therapeutics and for advancing research in fields where stereochemistry plays a pivotal role.
References
Application Notes and Protocols for Using Leu-Leu-OH as a Peptidase Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide L-Leucyl-L-leucine (Leu-Leu-OH) is a valuable substrate for the characterization of various peptidases, particularly aminopeptidases that exhibit a preference for N-terminal leucine (B10760876) residues. Its use in enzyme assays allows for the investigation of peptidase activity, substrate specificity, and the screening of potential inhibitors. This document provides detailed application notes and protocols for the use of this compound in peptidase assays, leveraging a coupled-enzyme system for sensitive detection of its hydrolysis.
Principle of the Assay
The quantification of peptidase activity using this compound is typically achieved through a coupled-enzyme assay. This method involves two sequential enzymatic reactions:
-
Peptidase Hydrolysis: The peptidase of interest cleaves the peptide bond of this compound, releasing two molecules of L-leucine.
-
L-Amino Acid Oxidase (LAAO) Reaction: The L-leucine produced in the first reaction is then a substrate for L-amino acid oxidase (LAAO). LAAO catalyzes the oxidative deamination of L-leucine, producing α-ketoisocaproate, ammonia (B1221849) (NH₃), and hydrogen peroxide (H₂O₂).
The rate of H₂O₂ production is directly proportional to the activity of the peptidase. The H₂O₂ can then be quantified using either a colorimetric or fluorometric method, providing a sensitive measure of peptidase activity.
Substrate Specificity
Leucine aminopeptidases (LAPs), belonging to the M17 family of metalloproteases, are a primary class of enzymes that readily hydrolyze this compound. These enzymes are known to cleave N-terminal amino acids from peptides and proteins, with a strong preference for leucine. However, the substrate range of some LAPs can be broad, extending to other amino acids at the N-terminus. Therefore, when using this compound in crude biological samples, it is important to consider that other peptidases may also contribute to its hydrolysis.
Data Presentation: Kinetic Parameters of Peptidases
The following table summarizes representative kinetic parameters for the hydrolysis of various dipeptide substrates by different peptidases. While specific kinetic data for this compound is not extensively available in the public domain, the provided data for structurally similar substrates offers valuable insights into the expected enzymatic activity.
| Peptidase Source | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Reference |
| Porcine Kidney Leucine Aminopeptidase | L-Leucinamide | 1.5 | 185 | 308 | [Data derived from literature] |
| Bovine Lens Leucine Aminopeptidase | L-Leucine-p-nitroanilide | 0.5 | 55 | 92 | [Data derived from literature] |
| Human Intestinal Cytosol Aminopeptidase | Glycyl-L-leucine | 1.2 | Not Reported | Not Reported | [Data derived from literature] |
| Aeromonas proteolytica Aminopeptidase | L-Leucine-p-nitroanilide | 0.019 | Not Reported | Not Reported | [1] |
Note: The kinetic parameters are highly dependent on the specific assay conditions (e.g., pH, temperature, metal ion concentration). The data presented here are for comparative purposes. Researchers should determine the kinetic parameters for their specific enzyme and assay conditions.
Experimental Protocols
Two detailed protocols are provided below: a spectrophotometric assay and a more sensitive fluorometric assay.
Protocol 1: Spectrophotometric Peptidase Assay
This protocol describes a continuous spectrophotometric assay by monitoring the decrease in absorbance at 240 nm due to the consumption of H₂O₂ by catalase, which is coupled to the LAAO reaction. Alternatively, an endpoint assay can be performed by measuring a colored product.
Materials:
-
This compound (Substrate)
-
Peptidase (enzyme to be assayed)
-
L-Amino Acid Oxidase (LAAO) from Crotalus adamanteus
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (or other suitable chromogenic peroxidase substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂
-
Stop Solution: 0.1 M Citric Acid
-
Microplate reader capable of absorbance measurement at 570 nm
-
96-well microplates
Reagent Preparation:
-
This compound Stock Solution (100 mM): Dissolve the appropriate amount of this compound in deionized water. Store at -20°C.
-
LAAO Stock Solution (10 U/mL): Reconstitute lyophilized LAAO in Assay Buffer. Store at 4°C for short-term use or at -20°C for long-term storage.
-
HRP Stock Solution (10 U/mL): Reconstitute lyophilized HRP in Assay Buffer. Store at 4°C.
-
Amplex® Red Stock Solution (10 mM): Dissolve Amplex® Red reagent in DMSO. Protect from light and store at -20°C.
-
Working Substrate-Enzyme Mix: Prepare fresh before use. For a 1 mL mix, combine:
-
880 µL of Assay Buffer
-
100 µL of 100 mM this compound (final concentration 10 mM)
-
10 µL of 10 U/mL LAAO (final concentration 0.1 U/mL)
-
10 µL of 10 U/mL HRP (final concentration 0.1 U/mL)
-
Assay Procedure:
-
Prepare Standard Curve: Create a standard curve of H₂O₂ (0 to 100 µM) to relate absorbance to the amount of product formed.
-
Sample Preparation: Dilute the peptidase sample to a suitable concentration in Assay Buffer.
-
Reaction Initiation: In a 96-well plate, add 50 µL of the diluted peptidase sample to each well. Add 50 µL of the Working Substrate-Enzyme Mix to initiate the reaction. For a blank, add 50 µL of Assay Buffer instead of the peptidase sample.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Reaction Termination: Stop the reaction by adding 50 µL of Stop Solution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples. Use the H₂O₂ standard curve to determine the concentration of H₂O₂ produced. Calculate the peptidase activity in U/mL (1 Unit is defined as the amount of enzyme that hydrolyzes 1 µmol of this compound per minute at 37°C).
Protocol 2: Fluorometric Peptidase Assay
This protocol offers higher sensitivity and is suitable for high-throughput screening.
Materials:
-
This compound (Substrate)
-
Peptidase (enzyme to be assayed)
-
L-Amino Acid Oxidase (LAAO)
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
-
Black 96-well microplates
Reagent Preparation:
-
Follow the same reagent preparation steps as in Protocol 1.
Assay Procedure:
-
Prepare Standard Curve: Prepare a standard curve of resorufin (B1680543) (the fluorescent product of Amplex® Red oxidation) from 0 to 10 µM.
-
Sample Preparation: Dilute the peptidase sample to a suitable concentration in Assay Buffer.
-
Reaction Initiation: In a black 96-well plate, add 50 µL of the diluted peptidase sample to each well. Add 50 µL of the Working Substrate-Enzyme Mix to initiate the reaction. For a blank, add 50 µL of Assay Buffer instead of the peptidase sample.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measurement: Read the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the fluorescence of the blank from the fluorescence of the samples. Use the resorufin standard curve to determine the concentration of the product formed. Calculate the peptidase activity.
Mandatory Visualizations
References
Application of L-Leucyl-L-Leucine (Leu-Leu-OH) in Peptide-Based Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the dipeptide L-Leucyl-L-Leucine (Leu-Leu-OH) and its derivatives in the development of peptide-based drugs. The applications focus on two key areas: the investigation of dileucine motif-mediated protein trafficking and the targeted induction of apoptosis in specific cell types using the methyl ester derivative, L-Leucyl-L-Leucine Methyl Ester (LLME).
Application Note 1: A Tool for Investigating Dileucine Motif-Mediated Protein Trafficking
Dileucine motifs, characterized by two consecutive leucine (B10760876) residues, are critical sorting signals within the cytoplasmic tails of transmembrane proteins. These motifs mediate essential cellular processes, including endocytosis and lysosomal targeting, by interacting with adaptor protein (AP) complexes like AP-2.[1][2][3] The AP-2 complex recognizes dileucine motifs, facilitating the recruitment of cargo proteins into clathrin-coated pits for internalization.[2]
The dipeptide this compound can be utilized as a research tool to competitively inhibit these interactions. By introducing an excess of exogenous this compound into a cellular system, researchers can probe the functional significance of dileucine motif-dependent pathways for specific cargo proteins. This competitive inhibition can help elucidate the role of this trafficking pathway in receptor signaling, nutrient uptake, and pathogen entry.
Logical Relationship: Competitive Inhibition of Dileucine Motif Binding
The following diagram illustrates how exogenous this compound can theoretically compete with the dileucine motif of a cargo protein for the binding site on the AP-2 adaptor complex, thereby inhibiting its internalization.
Application Note 2: Targeted Cellular Depletion via LLME-Induced Apoptosis
L-Leucyl-L-leucine methyl ester (LLME), a membrane-permeable derivative of this compound, is a potent lysosomotropic agent used to induce apoptosis in specific immune cells.[4] This property is particularly valuable for applications such as the depletion of cytotoxic T-lymphocytes and Natural Killer (NK) cells to mitigate graft-versus-host disease (GVHD).[4]
The mechanism relies on the intracellular enzyme Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C, which is highly expressed in the lysosomes of these target cells.[5][6][7] Upon entering the cell and accumulating in the lysosomes, LLME is catalytically converted by DPPI into a polymeric product.[4][8] This polymerization disrupts the lysosomal membrane, leading to the release of lysosomal contents, including proteases like granzymes, into the cytoplasm. This event triggers the downstream activation of the caspase cascade, culminating in apoptotic cell death.[7]
Signaling Pathway: LLME-Induced Lysosomal Apoptosis
The diagram below outlines the key steps in the LLME-mediated apoptotic pathway.
Quantitative Data
Table 1: Cytotoxicity of L-Leucyl-L-Leucine Methyl Ester (LLME) in Various Cell Lines
| Cell Line | Cell Type | Effective Concentration | Incubation Time | Observed Effect |
|---|---|---|---|---|
| U-937 | Human Monocytic | 0.5 mM | 4 hours | Apoptosis Induction |
| THP-1 | Human Monocytic | 0.25 mM | 4 hours | Apoptosis Induction |
| U-87-MG | Human Glioblastoma | 1.0 mM | 18 hours | Apoptosis Induction |
| HeLa | Human Cervical Cancer | 5.0 mM | 18 hours | Apoptosis Induction |
| HEK293 | Human Embryonic Kidney | 3.0 mM | 24 hours | Apoptosis Induction |
Note: The data presented is compiled from published studies. Effective concentrations can vary based on experimental conditions and cell passage number.
Experimental Protocols
Protocol 1: Competitive Inhibition of Dileucine Motif-Dependent Protein Internalization
Objective: To determine if the internalization of a specific cargo protein is dependent on the dileucine motif pathway by using this compound as a competitive inhibitor.
Materials:
-
Adherent cells expressing the transmembrane cargo protein of interest.
-
This compound (powder).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Complete cell culture medium.
-
Primary antibody against the extracellular domain of the cargo protein.
-
Fluorophore-conjugated secondary antibody.
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS).
-
Antifade mounting medium with DAPI.
-
Glass coverslips and microscope slides.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and culture until they reach 60-70% confluency.
-
Preparation of this compound: Prepare a sterile stock solution of this compound (e.g., 100 mM) in PBS. The final working concentration should be determined via a dose-response experiment, but a starting range of 1-10 mM is suggested.
-
Inhibitor Treatment:
-
Aspirate the culture medium from the wells.
-
Add pre-warmed medium containing the desired concentration of this compound to the 'treatment' wells.
-
Add pre-warmed medium with an equivalent volume of PBS to the 'control' wells.
-
Pre-incubate the cells for 30-60 minutes at 37°C.
-
-
Internalization Assay:
-
To initiate internalization, add the primary antibody (specific to the extracellular domain of the cargo protein) directly to the medium in all wells.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for internalization.
-
To stop internalization, place the plate on ice and wash the cells three times with ice-cold PBS.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium with DAPI.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of control and treated cells.
-
Quantify internalization by measuring the intracellular fluorescence intensity. A significant reduction in intracellular fluorescence in the this compound treated cells compared to the control indicates inhibition of dileucine motif-dependent internalization.
-
Protocol 2: LLME-Mediated Apoptosis Induction and Viability Assessment
Objective: To induce apoptosis in a susceptible cell line using LLME and quantify the extent of cell death.
Workflow Diagram: LLME Apoptosis Assay
Part A: Cell Treatment
-
Cell Seeding: Plate cells (e.g., U-937) in a 96-well plate at a density of 1-5 x 10^5 cells/mL.
-
LLME Preparation: Prepare a fresh stock solution of LLME in sterile PBS or culture medium.
-
Treatment: Add LLME to the wells to achieve the desired final concentrations (refer to Table 1). Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time (e.g., 4 to 24 hours) at 37°C in a CO2 incubator.
Part B: Apoptosis Assessment by Annexin V/PI Staining [9][10][11][12]
-
Harvest Cells: Collect both adherent and suspension cells by gentle scraping (if necessary) and centrifugation (300 x g for 5 minutes).
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Part C: Cell Viability Assessment by MTT Assay [13][14]
-
MTT Addition: Following the LLME incubation period (Part A), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well of the 96-well plate.[13]
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[13]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
-
Analysis: Cell viability is proportional to the absorbance. Calculate the percentage of viability relative to the vehicle-treated control cells.
References
- 1. A structural explanation for the binding of endocytic dileucine motifs by the AP2 complex | Semantic Scholar [semanticscholar.org]
- 2. A structural explanation for the binding of endocytic dileucine motifs by the AP2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cusabio.com [cusabio.com]
- 5. Dipeptidyl peptidase-1 inhibitors in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of human dipeptidyl peptidase I (cathepsin C): exclusion domain added to an endopeptidase framework creates the machine for activation of granular serine proteases | The EMBO Journal [link.springer.com]
- 7. Dipeptidyl peptidase I is required for the processing and activation of granzymes A and B in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacologic inhibition of dipeptidyl peptidase 1 (cathepsin C) does not block in vitro granzyme-mediated target cell killing by CD8 T or NK cells [frontiersin.org]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Protocol for Assessing Leu-Leu-OH Uptake in Hamster Jejunum
Application Note and Detailed Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The absorption of di- and tripeptides in the small intestine is a crucial process for protein nutrition and is of significant interest in drug development for the oral delivery of peptide-based therapeutics. The hamster jejunum is a well-established model for studying these transport processes. The primary mechanism for the uptake of small peptides like L-leucyl-L-leucine (Leu-Leu-OH) is mediated by the proton-coupled peptide transporter 1 (PEPT1), a high-capacity, low-affinity transporter located on the apical membrane of intestinal enterocytes.[1][2][3] This document provides detailed protocols for two common ex vivo and in situ methods to assess this compound uptake in the hamster jejunum: the everted sac technique and the in situ intestinal perfusion technique.
Data Presentation
The following tables summarize key quantitative data for the experimental protocols.
Table 1: Composition of Krebs-Ringer Bicarbonate Buffer (pH 7.4)
| Component | Concentration (mM) |
| NaCl | 130 |
| KCl | 5 |
| MgSO₄ | 1.27 |
| CaCl₂ | 0.95 |
| NaH₂PO₄ | 10 |
| NaHCO₃ | 25 |
| D-Glucose | 5 |
Note: The buffer should be freshly prepared and continuously gassed with 95% O₂ / 5% CO₂ to maintain pH and oxygenation.
Table 2: Representative Kinetic Parameters for Dipeptide Uptake in Hamster Jejunum
| Dipeptide | Kₘ (mM) | Vₘₐₓ (µmol/min/g tissue) |
| Glycyl-sarcosine | 2.5 | 10.0 |
| L-Lysyl-L-lysine | 3.3 | 2.5 |
| L-Leucyl-L-leucine | Data not available | Data not available |
| Other Neutral Dipeptides | 1.8 - 4.5 | 8.0 - 15.0 |
Experimental Protocols
Protocol 1: Everted Sac Technique
This ex vivo method allows for the study of transport across the intestinal epithelium in a controlled environment.
Materials:
-
Golden Syrian Hamsters (fasted overnight with free access to water)
-
Krebs-Ringer Bicarbonate Buffer
-
This compound
-
Surgical instruments (scissors, forceps)
-
Glass rod for eversion
-
Surgical silk suture
-
Incubation bath with gassing manifold (95% O₂ / 5% CO₂)
-
Syringes and needles
Procedure:
-
Animal Euthanasia and Tissue Collection: Euthanize the hamster using an approved method. Immediately perform a midline abdominal incision to expose the small intestine.
-
Jejunum Isolation: Carefully excise a 15-20 cm segment of the proximal jejunum. Gently flush the lumen with ice-cold Krebs-Ringer buffer to remove any contents.
-
Eversion: Tie one end of the jejunal segment to a grooved glass rod. Gently slide the intestine over the rod to evert it, exposing the mucosal surface.[5][6][7][8]
-
Sac Preparation: Tie off one end of the everted segment with a silk suture. Fill the sac with a known volume (e.g., 1 mL) of Krebs-Ringer buffer using a syringe and ligate the other end to form a sealed sac approximately 5-7 cm in length.
-
Incubation: Suspend the everted sac in a flask containing Krebs-Ringer buffer with the desired concentration of this compound. Incubate for a specific period (e.g., 30-60 minutes) at 37°C with continuous gassing (95% O₂ / 5% CO₂).
-
Sample Collection: After incubation, remove the sac, blot it dry, and collect the serosal fluid from within the sac. Also, collect a sample of the mucosal incubation medium.
-
Analysis: Determine the concentration of this compound in the serosal and mucosal fluids using a validated analytical method such as HPLC.
Protocol 2: In Situ Intestinal Perfusion
This in situ method maintains the physiological blood supply to the intestine, providing a more realistic assessment of absorption.
Materials:
-
Golden Syrian Hamsters (anesthetized)
-
Krebs-Ringer Bicarbonate Buffer
-
This compound
-
Anesthetic (e.g., urethane)
-
Surgical instruments
-
Peristaltic pump
-
Cannulas and tubing
-
Heating lamp to maintain body temperature
Procedure:
-
Animal Preparation: Anesthetize the hamster and place it on a heated surgical board to maintain body temperature. Perform a midline abdominal incision to expose the small intestine.
-
Cannulation: Select a 15-20 cm segment of the jejunum. Carefully insert cannulas into the proximal and distal ends of the segment and secure them with sutures.[9]
-
Perfusion: Connect the proximal cannula to a peristaltic pump and the distal cannula to a collection tube. Perfuse the segment with pre-warmed and gassed Krebs-Ringer buffer at a constant flow rate (e.g., 2.8-5.6 mL/min) to clear the lumen.[9]
-
Experimental Perfusion: Switch the perfusion solution to the Krebs-Ringer buffer containing the desired concentration of this compound.
-
Sample Collection: Collect the perfusate from the distal cannula at specific time intervals (e.g., every 5-10 minutes) for a total duration of 60-90 minutes.
-
Analysis: Measure the concentration of this compound in the collected perfusate samples using a validated analytical method like HPLC. The disappearance of this compound from the perfusate indicates uptake by the jejunum.
Analytical Method: HPLC Quantification of this compound
A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210-220 nm[10]
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in Krebs-Ringer buffer.
-
Sample Preparation: Samples from the everted sac or in situ perfusion experiments may need to be deproteinized (e.g., by adding an equal volume of acetonitrile and centrifuging) and filtered through a 0.22 µm filter before injection.
-
Calibration Curve: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Quantification: Inject the experimental samples and determine the concentration of this compound by comparing their peak areas to the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound uptake.
Caption: this compound uptake via the PEPT1 transporter.
References
- 1. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular insights into proton coupled peptide transport in the PTR family of oligopeptide transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of influx of peptides and amino acids into hamster jejunum in vitro: physiological and theoretical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of sacs of everted small intestine for the study of the transference of substances from the mucosal to the serosal surface | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. revistas.unav.edu [revistas.unav.edu]
- 10. AUTORADIOGRAPHIC STUDY OF SUGAR AND AMINO ACID ABSORPTION BY EVERTED SACS OF HAMSTER INTESTINE - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of Leu-Leu-OH for In Vivo Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Leucyl-L-leucine (Leu-Leu-OH) is a dipeptide composed of two L-leucine amino acids. As a source of the essential branched-chain amino acid (BCAA) L-leucine, it holds significant interest for research in muscle protein synthesis, metabolic regulation, and cellular signaling.[1][2] Proper formulation and administration of this compound are critical for obtaining reliable and reproducible results in in vivo studies. The inherent physicochemical properties of dipeptides, such as solubility and stability, necessitate carefully designed protocols to ensure effective delivery and bioavailability.
This document provides a detailed guide to the formulation of this compound for parenteral and oral administration in preclinical research models. It includes recommended protocols for dissolution, selection of vehicles, and administration routes, alongside a discussion of stability and potential biological signaling pathways.
Physicochemical and Solubility Data
Successful formulation begins with an understanding of the compound's properties. This compound is a neutral dipeptide.[3] Its solubility is a key factor for preparing solutions for in vivo use. The data below has been compiled for this compound and its constituent amino acid, L-leucine.
Table 1: Physicochemical and Solubility Properties
| Property | This compound (L-Leucyl-L-leucine) | L-Leucine |
|---|---|---|
| Molecular Formula | C₁₂H₂₄N₂O₃[3] | C₆H₁₃NO₂[4] |
| Molecular Weight | 244.33 g/mol [3] | 131.175 g/mol [4] |
| Appearance | White to off-white solid[3] | White crystalline powder[4] |
| Water Solubility | 16.28 mg/mL (66.63 mM) with ultrasonication and pH adjustment to 10 with 1 M NaOH.[3] | 24.26 g/L (24.26 mg/mL) at 25 °C.[5] |
| DMSO Solubility | < 1 mg/mL (Insoluble or slightly soluble).[3] | Not specified, but generally soluble in organic solvents. |
| Storage (Powder) | -80°C for 2 years; -20°C for 1 year (sealed, away from moisture).[3] | Room temperature. |
| Storage (Solution) | -80°C for 6 months; -20°C for 1 month (in solvent, sealed, away from moisture).[3] | Not specified; refrigeration recommended for short term. |
Experimental Protocol: Formulation of this compound Solution
This protocol details the steps for preparing a sterile this compound solution suitable for in vivo administration. It is recommended to first test the solubility of a small amount of the peptide before preparing the entire batch.[6]
3.1. Materials
-
This compound powder
-
Sterile, pyrogen-free vehicle:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile Water for Injection
-
0.9% Sodium Chloride (Normal Saline)[7]
-
-
Sterile conical tubes or vials
-
Vortex mixer and/or sonicator
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
3.2. Step-by-Step Dissolution Procedure
-
Equilibration: Allow the vial of lyophilized this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents moisture condensation on the cold powder.[8]
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound powder and transfer it to a sterile tube or vial.
-
Vehicle Addition: Add the desired volume of the chosen sterile vehicle (e.g., PBS) to the powder to achieve the target concentration. A common starting concentration for peptide solutions is 1-10 mg/mL.[8][9]
-
Dissolution: Gently swirl or vortex the vial to dissolve the powder.[9] If solubility is limited, use a bath sonicator to aid dissolution. Avoid vigorous shaking, as it can cause aggregation.[10]
-
Note: For concentrations higher than its neutral pH water solubility, adjustment of the pH may be necessary as indicated in Table 1.[3] However, for in vivo use, the final formulation should be adjusted back to a physiologically compatible pH (typically 7.2-7.4) using dilute sterile HCl or NaOH.
-
-
Sterile Filtration: Once the peptide is fully dissolved and the solution is clear, draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and push the solution through the filter into a new sterile, pyrogen-free vial.[11] This step removes any potential microbial contamination.
-
Storage: For immediate use, keep the solution on ice. For short-term storage (up to one week), store at 2-8°C. For long-term storage, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][11]
Protocol: In Vivo Administration Routes
The choice of administration route depends on the experimental objective, desired pharmacokinetic profile, and animal model. All procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).[12]
Table 2: Common In Vivo Administration Routes and General Guidelines
| Route | Abbreviation | Description | Recommended Volume (Mouse) | Recommended Volume (Rat) | Notes |
|---|---|---|---|---|---|
| Intraperitoneal | IP | Injection into the peritoneal (abdominal) cavity.[12] | 5-10 mL/kg | 5-10 mL/kg | Rapid systemic absorption, bypassing first-pass metabolism. Risk of injection into bladder or GI tract.[11][13] |
| Subcutaneous | SC | Injection into the space between the skin and underlying muscle.[12] | 5-10 mL/kg | 5-10 mL/kg | Slower, more sustained absorption compared to IP or IV.[13] |
| Intravenous | IV | Injection directly into a vein (e.g., tail vein in rodents).[13] | 1-5 mL/kg (bolus) | 1-5 mL/kg (bolus) | Provides immediate and 100% bioavailability. Requires technical skill.[11][13] |
| Oral Gavage | PO | Direct administration into the stomach via a gavage needle. | 5-10 mL/kg | 5-10 mL/kg | Subject to gastrointestinal degradation and first-pass metabolism.[2][14] |
Note: Volumes are general recommendations and may vary. Always consult institutional guidelines.[12][13]
Stability and Metabolism Considerations
In vivo, unmodified dipeptides like this compound are susceptible to rapid degradation by peptidases and proteases present in plasma and various tissues.[15] This results in a short biological half-life, typically in the range of minutes.[15] The primary metabolic fate is hydrolysis into the constituent L-leucine amino acids, which then enter the body's free amino acid pool and are utilized in protein synthesis or catabolized.[4][16]
Table 3: Comparative Stability of Peptides in Biological Media
| Peptide | Medium | Half-life | Notes |
|---|---|---|---|
| Glu(OBzl)-Sar | 80% Human Plasma (37°C) | > 1 hour | Dipeptide prodrug model.[17] |
| Asp(OBzl)-Sar | 80% Human Plasma (37°C) | > 1 hour | Dipeptide prodrug model.[17] |
| [D-Trp11]-Neurotensin | Rat Brain Synaptic Membranes | Significantly more stable than native Neurotensin | D-amino acid substitution enhances stability.[18] |
| Native Peptides (general) | Plasma | 2-30 minutes | Susceptible to rapid degradation by peptidases.[15] |
To improve stability for certain applications, strategies such as substitution with D-amino acids or cyclization can be employed, though this would alter the native this compound structure.[19][20]
Visualized Workflow and Signaling Pathway
6.1. Experimental Workflow
The following diagram illustrates the overall workflow from receiving the lyophilized this compound powder to its administration in an animal model.
Caption: Workflow for this compound formulation and in vivo administration.
6.2. Hypothesized Signaling Pathway: mTORC1 Activation
Upon administration and subsequent hydrolysis, this compound releases L-leucine, a potent activator of the mammalian Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[21] This pathway is a master regulator of cell growth, proliferation, and protein synthesis.[22]
Caption: Hypothesized mTORC1 signaling activated by L-leucine from this compound.
References
- 1. Enhanced Production of Leucine-Leucine Dipeptide by Whole-Cell Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral leucine administration stimulates protein synthesis in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Leucine - Wikipedia [en.wikipedia.org]
- 5. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. elementsarms.com [elementsarms.com]
- 8. benchchem.com [benchchem.com]
- 9. omizzur.com [omizzur.com]
- 10. jpt.com [jpt.com]
- 11. benchchem.com [benchchem.com]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 14. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Stability and in vitro metabolism of dipeptide model prodrugs with affinity for the oligopeptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. Acute oral administration of L-leucine upregulates slow-fiber- and mitochondria-related genes in skeletal muscle of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Dileucine Motif Functionality with Leu-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dileucine Motifs
Dileucine motifs, characterized by a pair of leucine (B10760876) residues, are critical sorting signals within the cytoplasmic tails of transmembrane proteins. These motifs play a pivotal role in protein trafficking, including endocytosis, lysosomal targeting, and basolateral sorting in polarized cells. The canonical acidic dileucine motif conforms to the consensus sequence [DE]xxxL[LI], where [DE] is an acidic residue (aspartate or glutamate) four to five positions upstream of the leucine pair. These motifs are recognized by adaptor protein (AP) complexes, such as AP-1, AP-2, and AP-3, which link the cargo protein to clathrin-coated vesicles for transport.[1][2][3][4] Understanding the functionality of these motifs is crucial for elucidating fundamental cellular processes and for the development of therapeutics that target protein trafficking pathways.
The dipeptide L-Leucyl-L-leucine (Leu-Leu-OH) can be utilized as a tool to study the functionality of these motifs.[5] It can potentially act as a competitive inhibitor in binding assays to probe the interactions between dileucine motif-containing proteins and their corresponding adaptor proteins.
I. Biochemical Assays to Probe Dileucine Motif Interactions
Biochemical assays are fundamental to demonstrating a direct physical interaction between a dileucine motif and its binding partners.
A. GST Pull-Down Assay
This assay is used to detect the in vitro interaction between a protein of interest (bait) and a potential binding partner (prey). A GST-tagged protein containing a dileucine motif is immobilized on glutathione-agarose beads and used to "pull down" interacting proteins from a cell lysate or a solution of purified proteins.[6][7][8][9][10]
Experimental Workflow: GST Pull-Down Assay
Caption: Workflow for a GST Pull-Down Assay.
Protocol: GST Pull-Down Assay
-
Preparation of GST-Fusion Protein:
-
Clone the cytoplasmic tail of the protein containing the dileucine motif into a pGEX vector.
-
Transform the construct into E. coli (e.g., BL21 strain) and induce protein expression with IPTG.
-
Lyse the bacteria and purify the GST-fusion protein using glutathione-agarose beads.
-
-
Preparation of Cell Lysate (Prey):
-
Culture cells known to express the adaptor protein of interest (e.g., AP-2).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Pull-Down:
-
Incubate the purified GST-fusion protein (or GST as a negative control) with glutathione-agarose beads for 1-2 hours at 4°C.
-
Wash the beads to remove unbound protein.
-
Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
For competitive inhibition: In a parallel experiment, pre-incubate the cell lysate with an excess of this compound before adding it to the beads.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using a glutathione-containing buffer or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using an antibody specific for the suspected interacting adaptor protein (e.g., anti-AP-2 subunit antibody). A band corresponding to the adaptor protein in the GST-fusion protein lane, but not in the GST control lane, indicates an interaction. A reduced band intensity in the this compound treated sample would suggest competitive inhibition.
-
B. Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique to quantitatively measure the kinetics and affinity of protein-protein interactions in real-time.[11][12][13][14][15] This method can be used to determine the binding affinity (Kd) of a dileucine motif for an adaptor protein.
Protocol: Surface Plasmon Resonance (SPR) Analysis
-
Immobilization:
-
Immobilize the purified adaptor protein complex (ligand) onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.
-
A control flow cell should be prepared by immobilizing a non-specific protein or by activating and blocking the surface without protein immobilization.
-
-
Binding Analysis:
-
Inject a synthetic peptide corresponding to the cytoplasmic tail containing the dileucine motif (analyte) over the sensor surface at various concentrations.
-
Monitor the change in the refractive index, which is proportional to the mass of analyte binding to the ligand.
-
Regenerate the sensor surface between injections using a low pH buffer.
-
-
Competitive Assay with this compound:
-
To test for competitive inhibition, pre-mix a constant concentration of the dileucine motif peptide with increasing concentrations of this compound and inject the mixture over the immobilized adaptor protein. A decrease in the binding signal of the peptide with increasing concentrations of this compound would indicate competition for the same binding site.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Quantitative Data from SPR Analysis
| Interacting Proteins | Kd (µM) | Reference |
| AP2 core and CD4 dileucine motif peptide | 0.85 | [1][16] |
II. In Vivo Analysis of Dileucine Motif Function
These methods are used to study the function of dileucine motifs within a cellular context.
A. Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify in vivo protein-protein interactions. An antibody against a full-length protein containing a dileucine motif is used to pull down the protein and its binding partners from a cell lysate.[17][18][19][20]
Protocol: Co-Immunoprecipitation (Co-IP)
-
Cell Lysis:
-
Lyse cells expressing the protein of interest in a gentle, non-denaturing buffer to preserve protein complexes.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific to the protein of interest (or a control IgG) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-antigen complexes.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specific proteins.
-
Elute the protein complexes from the beads.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and the suspected interacting adaptor proteins.
-
B. Receptor Internalization Assay
This assay measures the rate of endocytosis of a cell surface receptor and can be used to assess the functionality of a dileucine motif in mediating this process.[21][22]
Signaling Pathway: Dileucine Motif-Mediated Endocytosis
Caption: Dileucine motif-mediated endocytosis pathway.
Protocol: Receptor Internalization Assay
-
Cell Culture and Transfection:
-
Culture cells (e.g., HEK293 or CHO cells) and transfect them with constructs expressing the wild-type receptor and a mutant receptor where the dileucine motif has been mutated (e.g., to alanines).
-
-
Labeling of Surface Receptors:
-
Label the cell surface receptors at 4°C with a specific antibody or a ligand conjugated to a detectable marker (e.g., biotin (B1667282) or a fluorophore).
-
-
Internalization:
-
Warm the cells to 37°C to allow endocytosis to proceed for various time points.
-
At each time point, stop internalization by placing the cells on ice.
-
-
Quantification:
-
Remove the surface-bound label by acid stripping or enzymatic cleavage.
-
Lyse the cells and quantify the amount of internalized label (e.g., by ELISA for biotinylated receptors or flow cytometry for fluorescently labeled receptors).
-
-
Data Analysis:
-
Calculate the percentage of internalized receptors at each time point for both wild-type and mutant receptors. A reduced rate of internalization for the mutant receptor indicates that the dileucine motif is important for this process.
-
III. Logical Framework for Investigating Dileucine Motif Functionality
The following diagram outlines a logical approach to studying a newly identified putative dileucine motif.
Caption: Logical workflow for dileucine motif analysis.
By employing these biochemical and cell-based assays, researchers can effectively dissect the functionality of dileucine motifs and explore the potential of molecules like this compound as tools for studying and modulating protein trafficking pathways.
References
- 1. A structural explanation for the binding of endocytic dileucine motifs by the AP2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A structural explanation for the binding of endocytic dileucine motifs by the AP2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conservation and diversification of dileucine signal recognition by adaptor protein (AP) complex variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A structural explanation for the binding of endocytic dileucine motifs by the AP2 complex. [repository.cam.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 7. goldbio.com [goldbio.com]
- 8. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 9. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 10. GST Pull-Down Assay: Principles & Applications in PPI Studies - Creative Proteomics [creative-proteomics.com]
- 11. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 13. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Surface plasmon resonance in protein-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Protein Interactions by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. assaygenie.com [assaygenie.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. A dileucine motif in the C terminus of the β2-adrenergic receptor is involved in receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Disease Diagnosis and Drug Development: Advanced Analytical Techniques for Dipeptide Profiling in Biological Samples
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a significant step forward for biomedical research and pharmaceutical development, novel analytical methodologies are providing unprecedented insights into the complex world of dipeptides. These small molecules, consisting of two amino acids, are emerging as critical players in a vast array of physiological and pathological processes. Comprehensive profiling of dipeptides in biological samples holds the key to unlocking new diagnostic biomarkers and therapeutic targets. This application note details robust and sensitive analytical techniques for the comprehensive profiling and quantification of dipeptides in various biological matrices, including plasma, urine, and tissue.
Introduction
Dipeptides, once considered mere intermediates in protein metabolism, are now recognized as active signaling molecules involved in diverse cellular functions.[1] Their roles in cell signaling, neurotransmission, and metabolic regulation make them attractive targets for understanding disease mechanisms and developing novel therapeutics. However, the inherent complexity of biological samples, the vast number of possible dipeptide combinations, and the presence of isomeric forms present significant analytical challenges.[2][3] This document provides an overview of cutting-edge analytical workflows, including detailed experimental protocols and comparative performance data, to empower researchers in this exciting field.
Analytical Approaches for Dipeptide Profiling
The sensitive and specific quantification of dipeptides in complex biological matrices necessitates advanced analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and capillary electrophoresis-tandem mass spectrometry (CE-MS/MS) have emerged as the premier platforms for comprehensive dipeptide analysis.[2][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. Reversed-phase liquid chromatography (RPLC) is commonly employed to separate dipeptides based on their hydrophobicity. For enhanced retention and separation of polar dipeptides, derivatization techniques or hydrophilic interaction liquid chromatography (HILIC) can be utilized.[1] Ultra-performance liquid chromatography (UPLC) systems offer higher resolution and faster analysis times compared to conventional HPLC.[1][5][6]
Capillary Electrophoresis-Tandem Mass Spectrometry (CE-MS/MS): CE-MS/MS provides an orthogonal separation mechanism to LC, separating dipeptides based on their charge-to-size ratio. This technique is particularly advantageous for the separation of highly polar and charged dipeptides and can resolve isomeric dipeptides that may be challenging to separate by LC alone.[2][4] CE-MS/MS has demonstrated high reproducibility and is well-suited for the analysis of complex samples like urine.[6][7][8]
Quantitative Performance of Analytical Techniques
The choice of analytical technique depends on the specific research question, the biological matrix, and the dipeptides of interest. The following tables summarize the quantitative performance of various methods for dipeptide analysis, providing a valuable resource for methods development and selection.
| Method | Matrix | Number of Dipeptides Quantified | Instrumental Detection Limits (IDL) / Lower Limit of Quantification (LLOQ) | Recovery (%) | Reference |
| CE-MS/MS & LC-MS/MS | Chicken Liver | 335 | 0.088–83.1 nM (IDL) | 70–135 | [2][4] |
| UPLC-MS/MS | Mouse Tissues & Biofluids | 36 | Not explicitly stated, but demonstrated high sensitivity | Not explicitly stated | [1][5][6] |
| LC-MS/MS | Human Plasma | 1 (Peptide Drug) | 5.00 pg/mL (LLOQ) | Not explicitly stated | [9] |
Experimental Protocols
Detailed and validated protocols are crucial for obtaining reliable and reproducible dipeptide profiling data. The following sections provide step-by-step methodologies for sample preparation and analysis from plasma, urine, and brain tissue.
Protocol 1: Dipeptide Extraction from Human Plasma using Protein Precipitation
Objective: To extract dipeptides from human plasma for LC-MS/MS analysis by precipitating larger proteins.
Materials:
-
Human plasma collected in EDTA tubes
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal standards (IS) solution (stable isotope-labeled dipeptides)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 14,000 x g
-
Vortex mixer
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma. Spike with an appropriate volume of IS solution.
-
Protein Precipitation: Add 400 µL of ice-cold ACN containing 0.1% FA to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the dipeptides, without disturbing the protein pellet.
-
Drying (Optional): Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Dipeptide Extraction from Urine using Solid-Phase Extraction (SPE)
Objective: To enrich and clean up dipeptides from urine samples for CE-MS or LC-MS/MS analysis.[10]
Materials:
-
Urine sample
-
Mixed-mode or reversed-phase SPE cartridges
-
Methanol (MeOH), LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA), LC-MS grade
-
Ammonium hydroxide (B78521) (NH4OH)
-
SPE vacuum manifold or positive pressure processor
-
Centrifugal evaporator
Procedure:
-
Sample Pre-treatment: Centrifuge the urine sample at 2,000 x g for 10 minutes to remove particulate matter. Adjust the pH of the supernatant to <3 with FA or TFA.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of MeOH followed by 1 mL of water with 0.1% FA/TFA.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water containing 0.1% FA/TFA to remove salts and other polar impurities. A second wash with a low percentage of organic solvent (e.g., 5% ACN in 0.1% FA/TFA) can be performed to remove less polar interferences.
-
Elution: Elute the dipeptides from the cartridge with an appropriate solvent, such as 50% ACN in water with 0.1% FA or a basic solution like 5% NH4OH in 50% ACN, depending on the SPE sorbent and dipeptide properties.
-
Drying: Dry the eluate in a centrifugal evaporator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the appropriate buffer for CE-MS or the initial mobile phase for LC-MS/MS analysis.
-
Analysis: Inject the reconstituted sample into the analytical system.
Protocol 3: Dipeptide Extraction from Brain Tissue
Objective: To extract dipeptides from brain tissue for UPLC-MS/MS analysis.
Materials:
-
Frozen brain tissue
-
Homogenization buffer (e.g., 80% methanol)
-
Internal standards (IS) solution
-
Bead-based homogenizer or Dounce homogenizer
-
Microcentrifuge tubes
-
Centrifuge
-
Vortex mixer
Procedure:
-
Tissue Weighing: Weigh a small piece of frozen brain tissue (e.g., 20-50 mg).
-
Homogenization: Place the tissue in a tube with homogenization beads and ice-cold homogenization buffer containing IS. Homogenize the tissue using a bead-based homogenizer. Alternatively, use a Dounce homogenizer on ice.
-
Incubation: Incubate the homogenate on ice for 30 minutes to allow for complete extraction.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cellular debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the dipeptides.
-
Drying and Reconstitution: Dry the supernatant and reconstitute in the initial mobile phase for LC-MS/MS analysis as described in Protocol 1.
-
Analysis: Inject the sample into the UPLC-MS/MS system.
Visualization of Workflows and Signaling Pathways
To facilitate a deeper understanding of the analytical processes and the biological context of dipeptides, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and key signaling pathways involving dipeptides.
Dipeptides can act as signaling molecules, often through G-protein coupled receptors (GPCRs). Upon binding of a dipeptide ligand, the GPCR undergoes a conformational change, activating intracellular G-proteins and initiating a downstream signaling cascade.
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Certain dipeptides can influence this pathway, highlighting their role in fundamental cellular processes.
Conclusion
The analytical techniques and protocols outlined in this application note provide a robust framework for the comprehensive profiling of dipeptides in biological samples. The ability to accurately quantify these small but significant molecules will undoubtedly accelerate the discovery of novel biomarkers for a wide range of diseases and aid in the development of next-generation therapeutics. As research in this area continues to expand, the methodologies presented here will serve as a valuable resource for scientists and researchers dedicated to unraveling the intricate roles of dipeptides in health and disease.
References
- 1. newomics.com [newomics.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Rapid and Quantitative Enrichment of Peptides from Plasma for Mass Spectrometric Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction Protocol for untargeted LC-MS/MS - Urine [protocols.io]
- 8. agilent.com [agilent.com]
- 9. Optimization for peptide sample preparation for urine peptidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-phase extraction of small biologically active peptides on cartridges and microelution 96-well plates from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Leu-Leu-OH in Cosmetic Formulations
Topic: Protocol for the utilization of L-Leucyl-L-leucine (Leu-Leu-OH) in cosmetic formulations, with a focus on its hypothesized mechanism of action based on its constituent amino acid, L-Leucine.
Introduction
L-Leucyl-L-leucine (this compound) is a dipeptide composed of two L-leucine amino acid residues. In the field of cosmetics, it is categorized as a skin-conditioning agent, intended to improve the texture and overall appearance of the skin.[1][2] While specific efficacy data for this compound in skincare is limited, the well-documented benefits of its constituent amino acid, L-leucine, provide a strong foundation for its potential applications. L-leucine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and various cellular metabolic processes.[3][4]
This document provides an overview of the current understanding of this compound, detailed information on the scientifically-backed benefits of L-leucine for skin health, hypothesized mechanisms of action, and comprehensive protocols for evaluating its efficacy in cosmetic formulations.
Physical and Chemical Properties
| Property | Value | Reference |
| INCI Name | Leucyl Leucine | - |
| Synonyms | This compound, L-Leucyl-L-leucine | [1] |
| CAS Number | 3303-31-9 | [1] |
| Molecular Formula | C12H24N2O3 | [1] |
| Molecular Weight | 244.33 g/mol | [1] |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in water. For a 16.28 mg/mL concentration, ultrasonic agitation and pH adjustment to 10 with 1 M NaOH may be required. Slightly soluble to insoluble in DMSO. | [5] |
| Storage | Store in a cool, dry place, protected from light and moisture. | [6] |
Hypothesized Mechanism of Action and Signaling Pathway
While direct research on the specific signaling pathways activated by this compound in skin cells is not extensively available, a proposed mechanism can be inferred from the known actions of L-leucine. L-leucine is a key activator of the mammalian Target of Rapamycin (mTOR) signaling pathway, which is a central regulator of protein synthesis and cell growth.[7] It is hypothesized that this compound, upon topical application and potential hydrolysis into its constituent L-leucine molecules by skin peptidases, could stimulate this pathway in dermal fibroblasts.
Hypothesized Signaling Pathway:
-
Penetration & Hydrolysis: this compound penetrates the stratum corneum and is hydrolyzed by peptidases in the epidermis or dermis into two L-leucine molecules.
-
mTORC1 Activation: L-leucine enters the fibroblast and activates the mTOR Complex 1 (mTORC1).
-
Protein Synthesis Stimulation: Activated mTORC1 phosphorylates downstream targets, including p70S6K and 4E-BP1, which in turn initiate the translation of proteins essential for the extracellular matrix (ECM).
-
Increased ECM Production: This leads to an increased synthesis of collagen and elastin, improving skin firmness and elasticity.
-
Inhibition of Proteolysis: L-leucine has also been shown to reduce protein degradation, potentially by decreasing the activity of matrix metalloproteinases (MMPs), thus preserving the integrity of the ECM.
Caption: Hypothesized signaling pathway of this compound in skin cells.
Efficacy Data (Based on L-Leucine)
Direct quantitative efficacy data for this compound is sparse. One study found that Leu-Leu dipeptides did not induce the expression of transglutaminase 1 in normal human epidermal keratinocytes, an enzyme linked to skin hydration. However, extensive research on L-leucine demonstrates its potential benefits for the skin. The following tables summarize key findings from studies on L-leucine.
Table 1: In Vitro & Ex Vivo Efficacy of L-Leucine
| Parameter | Cell/Tissue Type | Concentration | Result | Reference |
| Protein Synthesis | Fibroblastic Vero Cells | 25-50 µM | Slight increase in protein synthesis | [8] |
| Protein Degradation | Fibroblastic Vero Cells | 25-50 µM | Significant reduction in protein degradation | [8] |
| Cell Proliferation | Fibroblastic Vero Cells | 25-50 µM | Increased cell proliferation | [8] |
| ECM Gene Expression | Human Skin Fibroblasts | Not specified | Upregulation of elastin, fibronectin, and collagen 1 gene expression (in a mixture with other amino acids) |
Table 2: Clinical Efficacy of L-Leucine
| Parameter | Study Population | Concentration & Duration | Result | Reference |
| Fine Lines | 80 volunteers (>40 years) | 2.5% L-Leucine, 12 weeks | 21.7% reduction in fine lines | [9] |
| Skin Elasticity | 80 volunteers (>40 years) | 2.5% L-Leucine, 12 weeks | 18.9% increase in skin elasticity | [9] |
| Skin Moisturization | Not specified | 3% L-Leucine | 42.3% increase in skin moisture content within 1 hour | [9] |
| Skin Barrier Function | 120 sensitive skin volunteers | 2% L-Leucine, 28 days | 18.3% decrease in transepidermal water loss (TEWL) | [1] |
Experimental Protocols
The following protocols are designed to evaluate the efficacy of this compound in cosmetic formulations. They are based on standard methodologies used for testing cosmetic active ingredients.
In Vitro Fibroblast Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of human dermal fibroblasts.
Caption: Workflow for the in vitro fibroblast proliferation assay.
Methodology:
-
Cell Culture: Culture human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere for 24 hours.
-
Treatment: Prepare stock solutions of this compound in sterile water or an appropriate solvent. Dilute to final concentrations (e.g., 0.01%, 0.1%, 1% w/v) in serum-free DMEM. Replace the culture medium with the treatment solutions. Include a vehicle control and a positive control (e.g., epidermal growth factor).
-
Incubation: Incubate the cells for 48 to 72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the MTT solution and add a solubilization agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
In Vitro Collagen Synthesis Assay (ELISA)
This protocol quantifies the effect of this compound on collagen type I production by human dermal fibroblasts.
Methodology:
-
Cell Culture and Treatment: Follow steps 1-4 from the proliferation assay (Section 5.1), culturing cells to near confluency.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.
-
ELISA: Use a human pro-collagen type I C-peptide (PIP) ELISA kit to quantify the amount of newly synthesized collagen in the supernatant, following the manufacturer's instructions.
-
Protein Normalization: Lyse the cells in the wells and perform a total protein assay (e.g., BCA assay) to normalize the collagen production to the total cell number.
-
Analysis: Calculate the amount of collagen produced per microgram of total cellular protein and compare the treated groups to the vehicle control.
Ex Vivo Skin Model Analysis
This protocol evaluates the effects of a cosmetic formulation containing this compound on human skin explants.
Methodology:
-
Skin Explants: Obtain human skin explants from cosmetic surgery (e.g., abdominoplasty) and maintain them in a culture medium.
-
Formulation Application: Prepare a cosmetic base (e.g., O/W emulsion) with and without this compound at a target concentration (e.g., 1-3%). Apply a standardized amount of the formulation to the surface of the skin explants daily for several days.
-
Histological Analysis: After the treatment period, fix the skin explants in formalin, embed them in paraffin, and section them. Perform histological staining (e.g., Masson's trichrome) to visualize collagen fibers.
-
Immunohistochemistry: Perform immunohistochemical staining for specific proteins such as collagen type I, elastin, and Ki-67 (a proliferation marker) to quantify changes in their expression.
-
Gene Expression Analysis: Extract RNA from the explants and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes related to ECM synthesis (e.g., COL1A1, ELN) and degradation (e.g., MMP1, MMP3).
-
Analysis: Use image analysis software to quantify staining intensity and compare gene expression levels between the treated and control groups.
Formulation Guidelines
-
Recommended Use Level: 0.5% - 3.0%
-
pH Stability: Formulate in a pH range of 5.0 - 7.0 for optimal stability and skin compatibility.
-
Solubility: this compound is water-soluble. It can be incorporated into the aqueous phase of emulsions. For higher concentrations, gentle heating and pH adjustment may be necessary to ensure complete dissolution.
-
Incorporation: Add to the water phase of a formulation before emulsification. Avoid prolonged exposure to high temperatures (>70°C).
-
Compatibility: Compatible with most common cosmetic ingredients. However, compatibility testing in the final formulation is always recommended. Peptides can be sensitive to strong acids and certain enzymes.
-
Delivery Systems: To enhance penetration, consider using delivery systems such as liposomes or formulating in serums with penetration enhancers.
Safety and Toxicology
-
General Safety: The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of amino acids, including L-leucine, and found them to be safe for use in cosmetic products.[10] Dipeptides are generally considered to have a good safety profile due to their natural occurrence and metabolic pathways.
-
Irritation and Sensitization: L-leucine has been shown to have no potential for irritation, sensitization, or phototoxicity at concentrations between 0.1% and 5%.[9] A human repeat insult patch test (HRIPT) on a final formulation containing this compound is recommended to confirm its non-irritating and non-sensitizing potential.
-
Penetration: The molecular weight of this compound (244.33 Da) is below the 500 Dalton rule, suggesting it has the potential for dermal penetration.
Conclusion
This compound is a dipeptide with potential as a skin-conditioning agent in cosmetic formulations. While direct evidence of its efficacy is still emerging, the extensive research on its constituent amino acid, L-leucine, provides a strong rationale for its use in anti-aging and skin-repairing products. L-leucine has been shown to stimulate protein synthesis, improve skin barrier function, and increase skin elasticity. The provided protocols offer a framework for researchers and formulators to substantiate the efficacy of this compound and unlock its full potential in skincare. Further research is encouraged to elucidate the specific molecular mechanisms of the dipeptide itself within the skin.
References
- 1. chemimpex.com [chemimpex.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. sincereskincare.com [sincereskincare.com]
- 4. Effect of amino-acid intake on physical conditions and skin state: a randomized, double-blind, placebo-controlled, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Amino Acid Complex Cosmetic Ingredient for Regenerating Skincare - Leucine, Valine, Isoleucine for Skin Conditioning and Strength - 25g - SYNTHETIKA [synthetikaeu.com]
- 7. codexlabscorp.com [codexlabscorp.com]
- 8. Palmitoyl Dipeptide-61 D-Leucine Dipeptide-62 D-Alanine Dipeptide-63 | Cosmetic Ingredients Guide [ci.guide]
- 9. L-Leucine: The Essential Amino Acid Boosting Cosmetics - Aogubio [aogubio.com]
- 10. cosmeticsinfo.org [cosmeticsinfo.org]
Techniques for Monitoring Dipeptide Kinetics in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for monitoring dipeptide kinetics in cell culture. Understanding the uptake and intracellular fate of dipeptides is crucial for optimizing cell culture media, developing peptide-based drugs, and elucidating cellular metabolic pathways.
Introduction
Dipeptides are increasingly utilized in cell culture media to enhance stability and solubility of amino acids, thereby improving cellular growth and productivity.[1] Furthermore, many peptide-based drugs exert their effects by entering cells. Therefore, robust and quantitative methods to monitor their transport and metabolism are essential. This document outlines three primary techniques: Liquid Chromatography-Mass Spectrometry (LC-MS), Fluorescent-Based Assays, and Enzyme-Coupled Assays.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and widely used technique for the selective and sensitive quantification of dipeptides in complex biological matrices like cell culture media and cell lysates.[2]
Application Note:
This method offers high specificity and the ability to multiplex, allowing for the simultaneous measurement of multiple dipeptides and their constituent amino acids.[3] To enhance sensitivity and chromatographic retention of polar dipeptides, a derivatization step, commonly using dansyl chloride, is often employed.[4][5] The quantitative performance of LC-MS/MS makes it the gold standard for kinetic studies, enabling the determination of uptake rates and intracellular concentrations.
Data Presentation: LC-MS/MS Performance
| Parameter | Typical Value Range | Reference |
| Limit of Quantification (LOQ) | 0.05 - 10 ng/mL | [6] |
| Dynamic Range | 3-4 orders of magnitude | [7] |
| Precision (RSD%) | < 15% | [4] |
| Accuracy (Recovery %) | 85 - 115% | [4] |
Experimental Protocol: Quantification of Intracellular Dipeptides using LC-MS/MS with Dansyl Chloride Derivatization
Materials:
-
Cell culture flasks/plates and appropriate cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 80% methanol (B129727), ice-cold)
-
Borate (B1201080) buffer (0.1 M, pH 9.0)
-
Dansyl chloride solution (20 mg/mL in acetone)
-
Formic acid (for quenching)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Internal standard (e.g., a stable isotope-labeled version of the dipeptide of interest)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at a desired density and culture until they reach the desired confluency.
-
Incubate the cells with the dipeptide of interest at various concentrations and for different time points.
-
-
Sample Collection and Extraction:
-
Aspirate the cell culture medium.
-
Wash the cells twice with ice-cold PBS to remove extracellular dipeptides.
-
Add ice-cold 80% methanol to the cells and incubate at -20°C for 20 minutes to precipitate proteins and extract metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the intracellular dipeptides to a new tube.
-
-
Dansyl Chloride Derivatization: [4]
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of borate buffer.
-
Add 100 µL of dansyl chloride solution.
-
Incubate at 60°C for 45 minutes.
-
Quench the reaction by adding 10 µL of 10% formic acid.
-
-
LC-MS/MS Analysis:
-
Centrifuge the derivatized sample to remove any precipitate.
-
Transfer the supernatant to an LC vial.
-
Inject a suitable volume (e.g., 5-10 µL) onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detect the derivatized dipeptides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[8]
-
Fluorescent-Based Assays
Fluorescent-based methods provide a means for real-time, qualitative, and semi-quantitative analysis of dipeptide uptake in living cells.
Application Note:
This approach typically involves either conjugating a fluorescent dye (e.g., FITC, TAMRA) to the dipeptide of interest or utilizing genetically encoded FRET (Förster Resonance Energy Transfer)-based biosensors.[9][10] Fluorescently labeled dipeptides allow for direct visualization of cellular uptake and localization using fluorescence microscopy or quantification of uptake in a cell population via flow cytometry. FRET biosensors can provide a more nuanced, real-time readout of dipeptide concentration changes within the cell.[11]
Data Presentation: Common Fluorophores for Dipeptide Labeling
| Fluorophore | Excitation (nm) | Emission (nm) | Key Features |
| FITC | ~495 | ~517 | Bright green fluorescence, pH-sensitive. |
| TAMRA | ~552 | ~578 | Bright orange-red fluorescence, photostable. |
| Alexa Fluor 488 | ~490 | ~525 | Bright, photostable green fluorescence. |
| Cyanine Dyes (Cy3, Cy5) | ~550 / ~650 | ~570 / ~670 | Bright, photostable, available in various colors. |
Experimental Protocol: Fluorescent Dipeptide Uptake Assay using Fluorescence Microscopy
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescently labeled dipeptide
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Hoechst 33342 or DAPI for nuclear staining (optional)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes and culture to the desired confluency.
-
On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging medium.
-
-
Dipeptide Incubation:
-
Add the fluorescently labeled dipeptide to the cells at the desired final concentration.
-
Incubate the cells at 37°C in a 5% CO2 environment.
-
-
Imaging:
-
At various time points, visualize the cells using a fluorescence microscope.
-
Acquire images in the appropriate channels for the fluorescent label and, if used, the nuclear stain.
-
For kinetic analysis, perform time-lapse imaging.
-
-
Data Analysis:
-
Quantify the fluorescence intensity within the cells over time using image analysis software (e.g., ImageJ, CellProfiler).
-
The increase in intracellular fluorescence is indicative of dipeptide uptake.
-
Enzyme-Coupled Assays
Enzyme-coupled assays are an indirect method for measuring the activity of enzymes that metabolize dipeptides.
Application Note:
This technique is particularly useful for studying the kinetics of dipeptide hydrolysis by intracellular peptidases. The assay links the product of the peptidase reaction to a second enzymatic reaction that produces a detectable change, such as a change in absorbance or fluorescence.[12] This method is well-suited for high-throughput screening of peptidase inhibitors or for characterizing the kinetic parameters (Km and Vmax) of dipeptide hydrolysis.[13][14]
Data Presentation: Example Enzyme-Coupled Assay Parameters
| Parameter | Description |
| Coupling Enzyme | An enzyme that acts on a product of the primary reaction. |
| Reporter Molecule | The final product that is detected (e.g., NADH, a chromophore). |
| Wavelength | The wavelength at which the change in absorbance of the reporter is measured. |
| Kinetic Parameters | Km and Vmax for the dipeptide substrate. |
Experimental Protocol: Dipeptide Hydrolysis Assay using a Coupled Enzyme System
Materials:
-
Cell lysate containing the peptidase of interest
-
Dipeptide substrate
-
Coupling enzyme (e.g., amino acid oxidase)
-
Horseradish peroxidase (HRP)
-
Chromogenic HRP substrate (e.g., Amplex Red)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and lyse them using a suitable method (e.g., sonication, freeze-thaw) in a compatible buffer.
-
Centrifuge the lysate to remove cell debris and collect the supernatant.
-
Determine the total protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well plate, prepare a reaction mixture containing the assay buffer, amino acid oxidase, HRP, and Amplex Red.
-
Add the cell lysate to the wells.
-
Initiate the reaction by adding the dipeptide substrate at various concentrations.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature.
-
Measure the increase in absorbance or fluorescence over time at the appropriate wavelength for the chosen chromogenic substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the kinetic curves.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[15]
-
Visualizations
References
- 1. lcms.cz [lcms.cz]
- 2. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. High-sensitivity profiling of dipeptides in sauce-flavor Baijiu Daqu by chemical derivatization and ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chemical derivatization-based pseudotargeted LC-MS/MS method for high coverage determination of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advancing the sensitivity of selected reaction monitoring-based targeted quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visualization-Based Rapid Screening and Quantitative Analysis of Target Peptides for Meat Authentication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conjugation of dipeptide to fluorescent dyes enhances its affinity for a dipeptide transporter (PEPT1) in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Protocol for FRET-Based Live-Cell Imaging in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Quantitative Protocol for Intensity-Based Live Cell FRET Imaging | Basicmedical Key [basicmedicalkey.com]
- 12. ATPase Activity Measurements by an Enzyme-Coupled Spectrophotometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
Revolutionizing Recombinant Protein Production: The Strategic Application of Leu-Leu-OH
For Immediate Release
[City, State] – [Date] – In the competitive landscape of biopharmaceutical development and production, maximizing the yield and quality of recombinant proteins is paramount. The dipeptide Leu-Leu-OH (L-Leucyl-L-leucine) is emerging as a critical supplement in cell culture media, offering a strategic advantage in optimizing recombinant protein manufacturing processes. This application note provides an in-depth overview of the utility of this compound, including detailed protocols for its application and an exploration of its mechanism of action, to guide researchers, scientists, and drug development professionals in leveraging this powerful tool.
Introduction: The Challenge of Recombinant Protein Production
The production of recombinant proteins in mammalian cell lines, particularly Chinese Hamster Ovary (CHO) cells, is a cornerstone of the biopharmaceutical industry. However, challenges such as limited cell viability, suboptimal protein expression, and protein aggregation can significantly impact process efficiency and product quality. Nutritional optimization of cell culture media is a key strategy to overcome these limitations. Dipeptides, such as this compound, offer enhanced stability and solubility compared to individual amino acids, ensuring a more consistent supply of essential nutrients to the cells.[1] Leucine (B10760876), a branched-chain amino acid, is known to play a crucial role in stimulating protein synthesis and cell growth, making its stable delivery via a dipeptide format particularly advantageous.[1][2]
The this compound Advantage: Enhanced Stability and Nutrient Availability
The primary benefit of employing this compound lies in its superior stability in aqueous solutions compared to free leucine, which can be prone to degradation. This enhanced stability ensures a sustained release of leucine into the cell culture medium, supporting key metabolic pathways for cellular growth and protein production over extended culture durations.[1][3] This is particularly critical in high-density fed-batch cultures where nutrient depletion can be a significant limiting factor.
Mechanism of Action: Fueling the Protein Synthesis Machinery
While direct mechanistic studies on this compound are limited, its action is hypothesized to be mediated by the intracellular release of its constituent amino acid, L-leucine. Leucine is a well-established activator of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[4][5] Upon uptake by the cell, this compound is hydrolyzed, increasing the intracellular concentration of leucine. This surge in leucine activates the mTORC1 complex, which in turn phosphorylates downstream targets like S6K1 and 4E-BP1, ultimately leading to an increase in the translation of mRNAs and enhanced protein synthesis.[4][5] Furthermore, leucine has been shown to attenuate protein degradation pathways, further contributing to higher net protein accumulation.[2][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Leucine Improved Growth Performance, Muscle Growth, and Muscle Protein Deposition Through AKT/TOR and AKT/FOXO3a Signaling Pathways in Hybrid Catfish Pelteobagrus vachelli × Leiocassis longirostris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. benchchem.com [benchchem.com]
- 5. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential antiproteolytic effects of L-leucine: observations of in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Measurement of ACE-I Inhibitory Activity of Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-I converting enzyme (ACE) is a key regulator of blood pressure through its role in the renin-angiotensin-aldosterone system (RAAS). It catalyzes the conversion of the inactive decapeptide angiotensin-I to the potent vasoconstrictor angiotensin-II. ACE also inactivates the vasodilator bradykinin. Inhibition of ACE is a validated therapeutic strategy for the management of hypertension and related cardiovascular disorders. Naturally occurring or synthetic dipeptides have been identified as potent ACE inhibitors, making them attractive candidates for drug development and functional food ingredients.
This document provides detailed application notes and protocols for the in vitro measurement of the ACE-I inhibitory activity of dipeptides using common and well-established spectrophotometric, HPLC-based, and fluorometric assays.
Principle of the Assay
The in vitro ACE inhibition assay is based on the principle of a competitive enzymatic reaction. The ACE enzyme is incubated with a potential inhibitory dipeptide. Subsequently, a substrate is introduced, which is typically hippuryl-L-histidyl-L-leucine (HHL) or a synthetic fluorogenic peptide. The activity of ACE is determined by measuring the amount of product formed from the substrate cleavage. In the presence of an inhibitory dipeptide, the activity of ACE will be reduced, leading to a decrease in product formation. The inhibitory activity of the dipeptide is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce ACE activity by 50%.
Data Presentation
The ACE-I inhibitory activity of dipeptides is quantitatively expressed as IC50 values. The following tables summarize the IC50 values for a selection of dipeptides as reported in the literature.
Table 1: ACE-I Inhibitory Activity (IC50) of Selected Dipeptides
| Dipeptide Sequence | IC50 (µM) | Reference |
| Val-Trp | 0.58 | [1] |
| Ile-Trp | 0.50 | [1] |
| Leu-Trp | 1.11 | [1] |
| Val-Tyr | 3.2 | Various Sources |
| Ile-Tyr | 5.6 | Various Sources |
| Phe-Tyr | 11.2 | Various Sources |
| Ala-Tyr | 0.037 mg/ml | [1] |
| Val-Pro | 18.6 | [2] |
| Val-Trp | 4.5 | [2] |
| Asn-Pro | 6.4 | [2] |
Note: IC50 values can vary between studies due to different assay conditions (e.g., enzyme and substrate concentrations, buffer pH).
Experimental Protocols
Three common methods for measuring ACE-I inhibitory activity are detailed below. Researchers should select the most appropriate method based on available equipment and sensitivity requirements.
Protocol 1: Spectrophotometric Assay using Hippuryl-L-Histidyl-L-Leucine (HHL)
This method is based on the quantification of hippuric acid (HA) released from the substrate HHL upon cleavage by ACE. The amount of HA is determined by measuring the absorbance at 228 nm.[3][4]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)
-
Hippuryl-L-Histidyl-L-Leucine (HHL) (e.g., Sigma-Aldrich)
-
Dipeptide inhibitors (of known concentration)
-
Captopril (B1668294) (positive control)
-
1 M Hydrochloric Acid (HCl)
-
Sodium Borate (B1201080) Buffer (100 mM, pH 8.3, containing 300 mM NaCl)
-
UV-Vis Spectrophotometer and quartz cuvettes or a microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ACE (e.g., 100 mU/mL) in sodium borate buffer.
-
Prepare a stock solution of HHL (e.g., 5 mM) in sodium borate buffer.
-
Prepare a series of dilutions of the dipeptide inhibitor and captopril in sodium borate buffer.
-
-
Assay Procedure:
-
In a microcentrifuge tube, add 20 µL of the dipeptide inhibitor solution (or buffer for control).
-
Add 10 µL of the ACE solution (e.g., 0.25 U/mL final concentration) and pre-incubate at 37°C for 10 minutes.[4]
-
Initiate the reaction by adding 50 µL of the HHL solution (e.g., 8mM final concentration).[4]
-
Incubate the reaction mixture at 37°C for 30-60 minutes.[4]
-
Stop the reaction by adding 62.5 µL of 1 M HCl.[4]
-
-
Detection:
-
If necessary, extract the hippuric acid. Add 375 µL of ethyl acetate (B1210297), vortex vigorously, and centrifuge to separate the phases.[4] Transfer the ethyl acetate layer to a new tube and evaporate to dryness. Reconstitute the residue in 1 mL of distilled water.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
-
Calculations:
-
Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 Where:
-
A_control = Absorbance of the control (with buffer instead of inhibitor)
-
A_inhibitor = Absorbance in the presence of the dipeptide inhibitor
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
-
Protocol 2: HPLC-Based Assay
This method offers higher specificity and accuracy by separating hippuric acid (HA) from the unreacted substrate (HHL) and other components in the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).[3][5]
Materials:
-
Same as Protocol 1
-
HPLC system with a C18 column and a UV detector
-
Mobile Phase: e.g., a mixture of 10 mM KH2PO4 (pH 3 with H3PO4) and methanol (B129727) (50:50, v/v).[5]
-
Hippuric Acid (HA) standard
Procedure:
-
Enzymatic Reaction:
-
Follow the same procedure for the enzymatic reaction as described in Protocol 1 (steps 2.1 to 2.5).
-
-
Sample Preparation for HPLC:
-
After stopping the reaction with HCl, filter the reaction mixture through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Set the HPLC conditions:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the hippuric acid peak based on the retention time of a pure HA standard.
-
-
Calculations:
-
Calculate the percentage of ACE inhibition based on the peak area of hippuric acid: % Inhibition = [(Area_control - Area_inhibitor) / Area_control] x 100 Where:
-
Area_control = Peak area of HA in the control sample
-
Area_inhibitor = Peak area of HA in the sample with the dipeptide inhibitor
-
-
Determine the IC50 value as described in Protocol 1.
-
Protocol 3: Fluorometric Assay
This is a highly sensitive method that utilizes a synthetic fluorogenic substrate. The cleavage of this substrate by ACE results in an increase in fluorescence, which can be measured using a fluorescence microplate reader or spectrofluorometer.[6][7]
Materials:
-
ACE (from rabbit lung)
-
Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline or a commercially available kit substrate)[6]
-
Dipeptide inhibitors
-
Captopril (positive control)
-
Assay Buffer (as recommended by the substrate/kit manufacturer, typically a Tris-HCl or HEPES buffer)
-
Fluorescence microplate reader or spectrofluorometer
Procedure:
-
Reagent Preparation:
-
Prepare solutions of ACE, dipeptide inhibitors, and captopril in the assay buffer.
-
Prepare the fluorogenic substrate solution according to the manufacturer's instructions. Protect from light.
-
-
Assay Procedure (in a 96-well black microplate):
-
Add 50 µL of the dipeptide inhibitor solution (or buffer for control) to each well.
-
Add 20 µL of the ACE solution and incubate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 30 µL of the fluorogenic substrate solution.
-
Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm for some substrates) at 37°C for a set period (e.g., 30-60 minutes).[7]
-
-
Calculations:
-
Determine the rate of the reaction (slope of the fluorescence intensity versus time curve) for the control and each inhibitor concentration.
-
Calculate the percentage of ACE inhibition: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100 Where:
-
Rate_control = Reaction rate in the control well
-
Rate_inhibitor = Reaction rate in the presence of the dipeptide inhibitor
-
-
Determine the IC50 value as described in Protocol 1.
-
Mandatory Visualizations
Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.
General Experimental Workflow for ACE-I Inhibitory Assay
Caption: A generalized workflow for the in vitro determination of ACE-I inhibitory activity.
Logical Relationship of Assay Components
Caption: The competitive interaction between the dipeptide inhibitor and the substrate for the ACE enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 4. researchgate.net [researchgate.net]
- 5. idpublications.org [idpublications.org]
- 6. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Leu-Leu-OH Stock Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Leu-Leu-OH (L-Leucyl-L-leucine) in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in stock solutions a concern?
Q2: What are the primary degradation pathways for this compound in an aqueous solution?
A2: The two main degradation pathways for this compound in solution are:
-
Hydrolysis: The peptide bond linking the two leucine (B10760876) residues can be cleaved by water, breaking the dipeptide back into individual L-leucine amino acids. This reaction is catalyzed by strong acids or bases and accelerated by heat.[1]
-
Intramolecular Cyclization (Diketopiperazine Formation): The N-terminal amino group of the dipeptide can attack the C-terminal carbonyl group, leading to the formation of a cyclic dipeptide known as a diketopiperazine (DKP), specifically cyclo(Leu-Leu).[3][4][5] This process is often accelerated in neutral to basic conditions and at elevated temperatures.[3][6]
Q3: What are the ideal storage conditions for this compound?
A3: For maximum stability, this compound should be stored in its lyophilized (powder) form in a tightly sealed container at -20°C or -80°C, protected from moisture and light.[7][8][9][10][11] Once in solution, peptides are significantly less stable.[7][8][11] If a stock solution must be prepared, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which accelerate degradation, and stored at -20°C or, preferably, -80°C.[9][10][11]
Troubleshooting Guide
Q4: My experiment is yielding inconsistent results. Could my this compound stock solution be the problem?
A4: Yes, inconsistent results are a common sign of peptide degradation.[6] If the concentration of active this compound in your stock solution is decreasing over time, it will lead to variability in your assays. It is recommended to analyze the purity of your stock solution via High-Performance Liquid Chromatography (HPLC) to check for degradation products.[12][13][14]
Q5: I see an unexpected peak in my HPLC chromatogram when analyzing my this compound sample. What could it be?
A5: An unexpected peak often indicates the presence of a degradation product or impurity.[14] For this compound, the most likely degradation products are free L-leucine (from hydrolysis) or cyclo(Leu-Leu) (from diketopiperazine formation).[5] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weight of the species in the unknown peak to confirm its identity.[2]
Q6: How can I prepare a this compound stock solution to maximize its stability?
A6: To maximize stability, follow these guidelines:
-
Use the Right Solvent: Start by dissolving the peptide in sterile, purified water.[7] For peptides that are difficult to dissolve, small amounts of organic solvents like DMSO or DMF can be used first, followed by dilution with the aqueous buffer.[7]
-
Control the pH: Prepare the solution in a slightly acidic sterile buffer (pH 5-7).[7][10] Avoid neutral to alkaline pH, as this can significantly accelerate diketopiperazine formation.[6][15]
-
Work Cold: Prepare the solution on ice to minimize thermal degradation.
-
Aliquot and Freeze: Immediately after preparation, divide the stock solution into single-use aliquots and store them at -80°C.[16] This prevents repeated freeze-thaw cycles.[9][10]
Impact of Storage Conditions on this compound Stability
The stability of dipeptides like this compound is highly dependent on pH and temperature. The following table summarizes the expected relative stability under various conditions.
| Temperature | pH Condition | Expected Degradation Rate | Primary Degradation Pathway(s) |
| 4°C | Acidic (pH < 5) | Low | Hydrolysis |
| Near Neutral (pH 5-7) | Very Low (Optimal) | Minimal | |
| Basic (pH > 7) | Moderate | Diketopiperazine Formation, Hydrolysis | |
| 25°C (Room Temp) | Acidic (pH < 5) | Moderate | Hydrolysis |
| Near Neutral (pH 5-7) | Moderate to High | Diketopiperazine Formation | |
| Basic (pH > 7) | High | Diketopiperazine Formation, Hydrolysis | |
| 37°C | Acidic (pH < 5) | High | Hydrolysis |
| Near Neutral (pH 5-7) | Very High | Diketopiperazine Formation | |
| Basic (pH > 7) | Very High | Diketopiperazine Formation, Hydrolysis |
This table provides a qualitative summary based on general principles of peptide chemistry. Actual degradation rates should be determined empirically.
Visual Guides and Protocols
This compound Degradation Pathways
The following diagram illustrates the two primary chemical reactions that lead to the degradation of this compound in solution.
Caption: Primary degradation routes for this compound in aqueous solutions.
Recommended Workflow for Stock Solution Preparation
This workflow outlines the best practices for preparing a stable this compound stock solution to minimize degradation.
Caption: Step-by-step workflow for preparing stable peptide stock solutions.
Troubleshooting Decision Tree
If you suspect your this compound stock solution has degraded, use this logical guide to identify the cause and find a solution.
References
- 1. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Degradation – Mass Analytica [mass-analytica.com]
- 3. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. | Semantic Scholar [semanticscholar.org]
- 4. Diketopiperazine Formation from FPGnK (n = 1 − 9) Peptides: Rates of Structural Rearrangements and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. ijsra.net [ijsra.net]
- 14. almacgroup.com [almacgroup.com]
- 15. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Leu-Leu-OH Precipitation
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of Leu-Leu-OH (L-Leucyl-L-Leucine) in cell culture media.
Troubleshooting Guide
This guide is designed to help you identify the root cause of this compound precipitation and provide actionable solutions to resolve the issue.
Issue: I am observing a precipitate in my cell culture medium after adding this compound.
Possible Cause 1: High Concentration of this compound
The concentration of this compound may have exceeded its solubility limit in your specific cell culture medium. Peptides rich in hydrophobic amino acids, such as leucine (B10760876), can have limited solubility in aqueous solutions.[1][2]
Solution:
-
Determine the Optimal Concentration: Conduct a dose-response experiment to find the highest effective concentration of this compound that remains soluble. Start with a low concentration and gradually increase it, monitoring for any signs of precipitation.
-
Prepare a Concentrated Stock Solution: Dissolve this compound in a small amount of a suitable solvent, such as sterile phosphate-buffered saline (PBS) or the basal medium itself, before adding it to the final culture volume.[3]
-
Stepwise Addition: When adding the this compound stock solution, warm the basal medium to 37°C and add the supplement slowly while gently stirring.[4][5]
Possible Cause 2: Suboptimal pH of the Culture Medium
The pH of the cell culture medium is a critical factor affecting the solubility of peptides.[2] The solubility of peptides is often lowest at their isoelectric point (pI), which is the pH at which they have no net charge.[2]
Solution:
-
Verify and Adjust pH: Ensure the pH of your cell culture medium is within the optimal range for your cells (typically 7.2-7.4 for most mammalian cell lines).[4][6]
-
Buffer the Medium: Use a medium with a robust buffering system, such as HEPES, to maintain a stable pH.
-
pH Adjustment During Preparation: Adjust the pH of the medium after adding all components, including this compound, as some components can alter the final pH.
Possible Cause 3: Low Temperature of the Medium
Temperature fluctuations, particularly storing media at low temperatures, can decrease the solubility of some components, leading to precipitation.[6][7][8]
Solution:
-
Proper Storage: Store your complete culture medium at the recommended temperature, typically 2-8°C, and avoid freezing unless specified by the manufacturer.[4]
-
Warm Before Use: Before use, warm the medium to 37°C in a water bath to help dissolve any potential precipitates that may have formed during cold storage.[4][9] Ensure the entire solution is clear before adding it to your cells.
Possible Cause 4: Interaction with Other Media Components
High concentrations of other salts or components in the medium can lead to a "salting-out" effect, reducing the solubility of peptides like this compound.[4] For instance, calcium salts are known to be prone to precipitation.[7][8]
Solution:
-
Review Media Composition: Examine the formulation of your basal medium and any other supplements for high concentrations of salts.
-
Sequential Component Addition: When preparing media from powder or concentrates, add components one at a time and ensure each is fully dissolved before adding the next.[8] Dissolve calcium chloride separately in deionized water before adding it to the other media components.
-
Consider Alternative Formulations: If precipitation persists, you may need to test a different basal medium formulation with a lower salt concentration.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound, or L-Leucyl-L-Leucine, is a dipeptide composed of two leucine amino acids. Dipeptides are often used in cell culture media to improve the stability and solubility of individual amino acids.[3] Leucine is an essential amino acid that plays a crucial role in protein synthesis and activates the mTOR signaling pathway, which is vital for cell growth and proliferation.[3][10]
Q2: Can the precipitation of this compound affect my cells?
Yes. The precipitation of any component in the culture medium can have negative consequences. Precipitates can alter the chemical composition of the medium by removing essential nutrients. This can lead to inconsistent experimental results and may even be harmful to the cells.
Q3: How can I prepare a stock solution of this compound?
To prepare a stock solution of this compound, follow these general steps:[3]
-
Weigh: Accurately weigh a small amount of this compound powder.
-
Dissolve: Attempt to dissolve the powder in a biocompatible solvent such as sterile PBS or your basal cell culture medium.
-
Aid Dissolution: Use gentle agitation or warming to help dissolve the peptide. Avoid harsh conditions that could cause degradation.
-
Sterilize: Once fully dissolved, sterilize the stock solution by passing it through a 0.22 µm filter.
-
Store: Aliquot the sterile stock solution into smaller volumes to prevent repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: Are there any alternatives to this compound if I continue to have solubility issues?
Yes. If you are unable to resolve the precipitation of this compound, you might consider using chemically modified or alternative forms of leucine that have enhanced solubility. For example, N-lactoyl-leucine has been shown to have significantly higher solubility than standard leucine in cell culture media.[11][12] Other dipeptides containing leucine, such as Leucyl-glutamine, are also designed for high solubility and stability.[4]
Quantitative Data Summary
| Parameter | Optimal Range/Condition | Rationale for Preventing Precipitation |
| pH | 7.2 - 7.4 | The solubility of peptides is highly dependent on pH. Deviations from the optimal range can lead to precipitation.[2][6] |
| Temperature | Storage at 2-8°C, Use at 37°C | Low temperatures can decrease solubility, while warming can help redissolve precipitates.[6][7][8] |
| Concentration | Empirically Determined | Exceeding the solubility limit is a primary cause of precipitation. A dose-response experiment is recommended.[4] |
| Solvent | Biocompatible (e.g., PBS, Basal Medium) | The choice of solvent can significantly impact the solubility of the peptide.[3] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
This protocol outlines a method to determine the maximum soluble concentration of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
Your basal cell culture medium
-
Sterile conical tubes or vials
-
0.22 µm sterile filter
-
Vortex mixer
-
Incubator at 37°C
Methodology:
-
Prepare a series of this compound concentrations in your basal medium. Start with a concentration below what is expected to be soluble and increase it incrementally in different tubes.
-
Vortex each tube thoroughly to ensure complete mixing.
-
Incubate the tubes at 37°C for 2-4 hours to simulate culture conditions.
-
After incubation, visually inspect each tube for any signs of precipitation. You can also examine a small aliquot under a microscope.
-
The highest concentration that remains completely clear is the maximum soluble concentration under these conditions.
-
For long-term stability, store the solutions at 4°C for 24-48 hours and re-examine for precipitation.
Protocol 2: Assessing the Effect of this compound on Cell Viability and Proliferation
This protocol provides a general workflow to evaluate the biological activity of this compound on your cells.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Sterile stock solution of this compound
-
96-well cell culture plates
-
Cell viability assay (e.g., MTT, Trypan Blue)
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the this compound stock solution in your complete culture medium to achieve a range of final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used for the stock solution).
-
Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell viability and proliferation using your chosen assay according to the manufacturer's instructions.
-
Analyze the data to determine the effect of different this compound concentrations on your cells.
Signaling Pathway
Leucine, a constituent of this compound, is a known activator of the mTOR (mammalian target of rapamycin) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival.[10][13] Understanding this pathway can be crucial when troubleshooting the effects of this compound in your experiments.
References
- 1. biorunstar.com [biorunstar.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 9. adl.usm.my [adl.usm.my]
- 10. l-Leucine Alters Pancreatic β-Cell Differentiation and Function via the mTor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Leucine Restriction on Akt/mTOR Signaling in Breast Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
addressing high variability in replicates with peptide assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering high variability in peptide assay replicates.
Troubleshooting High Variability in Replicates
High coefficient of variation (CV) between replicates is a common issue in peptide assays, undermining the reliability of results. The following guide details potential causes and solutions to help you identify and resolve sources of variability in your experiments.
Troubleshooting Guide: Common Causes and Solutions
| Problem | Potential Cause | Recommended Solution / Protocol |
| High variability between replicate wells on the same plate | Inconsistent Pipetting: Inaccurate or inconsistent volumes of samples, standards, or reagents are added to the wells. This is a major source of error in manual ELISAs.[1] | Solution: Ensure pipettes are properly calibrated.[2][3][4] Use fresh tips for each standard, sample, and reagent to prevent cross-contamination.[1] For ELISAs, consider using a multichannel pipette to add reagents simultaneously to multiple wells, reducing timing differences.[2] Pipette onto the side of the wells to avoid splashing.[1] |
| Inadequate Washing: Insufficient or inconsistent washing can leave behind unbound reagents, leading to high background and variability.[5][6][7] Overly aggressive washing can also dissociate specifically bound molecules, increasing variability.[8] | Protocol: Optimized ELISA Plate Washing: 1. Use an automated plate washer if available for consistency.[9][10] 2. Wash Volume: Ensure the wash volume is greater than the coating volume of the well (e.g., use 300 µL for a 200 µL coating volume).[6] 3. Wash Cycles: Perform at least 3-5 wash cycles after each incubation step.[5][10] 4. Soak Time: For persistent background issues, introduce a 5-minute soak period during the final wash cycle.[9] 5. Aspiration: Optimize the aspiration height to minimize residual volume without scratching the well surface.[6] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.[7] | |
| Edge Effects: Wells on the outer edges of a microplate may experience different temperature and evaporation rates compared to inner wells, leading to inconsistent results. Stacking plates during incubation can also cause uneven temperature distribution.[4] | Solution: Avoid using the outer wells of the plate for samples and standards if edge effects are suspected. Ensure even temperature distribution during incubation by not stacking plates.[4] Use sealing films to prevent evaporation.[11] | |
| Poor Sample Mixing: Inhomogeneity in thawed or diluted samples can lead to different concentrations being added to replicate wells.[2] | Solution: Ensure all samples, controls, and standards are brought to room temperature and mixed thoroughly (but gently to avoid denaturation) before being added to the plate.[2] | |
| High variability between different plates or assays | Peptide Instability/Degradation: Peptides are susceptible to degradation from improper storage, repeated freeze-thaw cycles, oxidation, or extreme pH.[12][13][14][15] Peptides with Cys, Met, or Trp residues are particularly prone to oxidation.[16][17] | Protocol: Peptide Reconstitution and Storage: 1. Storage: Store lyophilized peptides at -20°C or lower, protected from light.[12][13] 2. Aliquoting: Upon receipt, aliquot the lyophilized peptide into amounts needed for individual experiments to avoid repeated opening of the stock vial and freeze-thaw cycles.[18] 3. Reconstitution: Reconstitute the peptide just before use in a sterile, recommended solvent.[12] If storing in solution is unavoidable, use sterile buffers and consider filtering through a 0.2 µm filter to remove microbial contamination.[12] Store solutions at -20°C. |
| Inaccurate Peptide Concentration: The net peptide content of a lyophilized powder is often less than 100% due to residual water, counter-ions (like TFA), and synthesis impurities. Using the gross weight for concentration calculations leads to errors.[12] Peptides can also be hygroscopic, absorbing moisture from the air, which affects accurate weighing.[16][17] | Solution: Use the net peptide content provided by the manufacturer for concentration calculations. If not provided, consider amino acid analysis for precise quantification. When weighing, use anti-static equipment and control for humidity, or use pre-aliquoted, lyophilized standards to bypass weighing steps.[16][17] | |
| Sample Matrix Effects: Components in the biological sample matrix (e.g., plasma, serum) can interfere with the assay, causing ion suppression in mass spectrometry or non-specific binding in immunoassays.[19][20][21] This interference can vary between samples, increasing variability. | Solution: Immunoassays: Use matrix-matched standards and blanks where possible.[20] Dilute samples to minimize matrix interference. Mass Spectrometry: Employ sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.[19][22] The use of stable isotope-labeled (SIL) peptide internal standards is crucial to correct for matrix effects and variability in sample preparation and digestion.[19] | |
| Inconsistent Incubation Times/Temperatures: Variations in incubation times or temperatures between assays will lead to poor plate-to-plate reproducibility.[1][2] | Solution: Use a calibrated incubator and time each plate and incubation step precisely and consistently for every assay.[2][3] | |
| Reagent Variability: Using reagents from different kit lots can introduce variability.[1][2] The quality and storage of antibodies and buffers can also significantly impact results.[23] | Solution: Do not mix components from different kit lots.[1] Ensure all reagents are stored correctly and are not expired.[10] Prepare fresh buffers and working solutions for each experiment. |
Quantitative Impact of Washing Parameters on Assay Precision
The following table summarizes the potential impact of optimizing washing steps on the coefficient of variation (CV%) in an ELISA, illustrating the importance of this procedural step.
| Washing Parameter | Sub-optimal Condition | Optimized Condition | Typical CV% (Sub-optimal) | Typical CV% (Optimized) |
| Wash Cycles | 1-2 cycles | 3-5 cycles | >15% | <10% |
| Wash Volume | < 200 µL/well | > 300 µL/well | >15% | <10% |
| Aspiration | High residual volume (>10 µL) | Minimal residual volume (<2 µL) | >20% | <10% |
Note: These values are illustrative and can vary depending on the specific assay and laboratory conditions.
Mandatory Visualizations
Troubleshooting Workflow for High Replicate Variability
The following diagram provides a logical workflow to diagnose and resolve the root cause of high variability in peptide assay replicates.
References
- 1. tecan.com [tecan.com]
- 2. sinobiological.com [sinobiological.com]
- 3. 7 Tips for Optimizing ELISA Experiment Results: A Guide to Using Microplate Reader and Washer [hiwelldiatek.com]
- 4. anshlabs.com [anshlabs.com]
- 5. biocompare.com [biocompare.com]
- 6. bosterbio.com [bosterbio.com]
- 7. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 8. cygnustechnologies.com [cygnustechnologies.com]
- 9. corning.com [corning.com]
- 10. maxanim.com [maxanim.com]
- 11. benchchem.com [benchchem.com]
- 12. genscript.com [genscript.com]
- 13. pepamino.com [pepamino.com]
- 14. veeprho.com [veeprho.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. biomedgrid.com [biomedgrid.com]
- 17. biomedgrid.com [biomedgrid.com]
- 18. genscript.com [genscript.com]
- 19. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials - Sannova [sannova.net]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. Critical issues and optimized practices in quantification of protein abundance level to determine inter-individual variability in DMET proteins by LC-MS/MS proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
challenges in quantifying small peptides like Leu-Leu-OH by mass spectrometry
Welcome to the technical support center for the quantification of small peptides, such as Leu-Leu-OH, by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to quantify small, hydrophilic peptides like this compound using mass spectrometry?
A1: The quantification of small, hydrophilic peptides by mass spectrometry (MS) presents several challenges:
-
Poor Ionization Efficiency: Small peptides, particularly those with hydrophilic properties, often exhibit low ionization efficiency in common ionization sources like electrospray ionization (ESI). This is due to their inherent structural properties.[1][2] Peptides with more nonpolar regions tend to have a higher ESI response.[3]
-
Insufficient Chromatographic Retention: These peptides may not be well-retained on standard reversed-phase liquid chromatography (RPLC) columns, leading to poor separation from the solvent front and other interfering substances.[4]
-
Sample Loss During Preparation: Small peptides can be easily lost during sample preparation steps such as desalting and cleanup, especially when present in low concentrations.[5][6]
-
Matrix Effects: Contaminants from the sample matrix, such as salts and detergents, can suppress the ionization of the target peptide, leading to inaccurate quantification.[7][8]
Q2: How can I improve the ionization efficiency of my small peptide?
A2: Enhancing the ionization efficiency is crucial for sensitive detection. Consider the following strategies:
-
Derivatization: Chemically modifying the peptide by adding a permanent positive charge or increasing its hydrophobicity can significantly enhance its ionization efficiency.[1] For peptides under 500 Da, derivatization can lead to the greatest increase in ionization efficiency.[1][2]
-
Mobile Phase Optimization: The choice of mobile phase and ion-pairing reagents is critical for good LC resolution and analytical results.[5]
-
Ultra-Low Flow Rates: Employing ultra-low flow rate techniques, such as those used in capillary electrophoresis-electrospray ionization (CESI-MS), can improve ionization efficiency by reducing droplet size.[9]
Q3: What are the best practices for sample preparation when analyzing small peptides?
A3: A robust sample preparation workflow is critical for successful quantification.[7] Key considerations include:
-
Desalting and Cleanup: It is often necessary to desalt and concentrate peptide mixtures before MS analysis to remove excess salts and detergents that interfere with peptide ionization.[8][10] This can be done using C18 or graphite (B72142) tips/columns.[5]
-
Detergent Removal: Since most detergents are incompatible with MS, ensure they are thoroughly removed from the sample.[8]
-
Solvent Exchange: For hydrophilic peptides that show poor retention in RPLC, a vacuum-based drying step (lyophilization or speed-vacuum) followed by reconstitution in a highly aqueous solvent can improve retention and MS response.[4]
Troubleshooting Guides
Problem 1: Low or No Signal for this compound
If you are observing a weak or absent signal for your small peptide, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low or no peptide signal.
| Step | Action | Rationale |
| 1. Verify MS Instrument Performance | Inject a standard peptide mixture with known good performance. | This helps to isolate the problem to either the instrument or the sample/method. A complete loss of signal could indicate an issue with the MS source or other hardware.[11] |
| 2. Review Sample Preparation | Carefully re-examine your sample preparation protocol. Check for potential sources of sample loss or contamination. | Small peptides are prone to being lost during cleanup steps.[6] Salts, detergents, and other matrix components can suppress ionization.[8] |
| 3. Evaluate LC Conditions | For LC-MS, inject a known concentration of your peptide and check for retention time and peak shape. | Hydrophilic peptides like this compound may elute in the void volume if the mobile phase is too organic, leading to poor chromatography and ion suppression.[4] |
| 4. Optimize Ionization | If a signal is present but weak, adjust ESI source parameters (e.g., capillary voltage, gas flow). Consider derivatization to improve ionization efficiency. | Poor ionization is a common issue for small, hydrophilic peptides.[2] Derivatization can increase hydrophobicity and add a fixed charge, enhancing signal.[1] |
Problem 2: Poor Reproducibility and High Variability
High variability between replicate injections can compromise quantitative accuracy.
| Possible Cause | Recommended Solution | Supporting Evidence |
| Inconsistent Sample Preparation | Standardize every step of the workflow, from protein extraction to peptide cleanup. Ensure consistent timing and reagent volumes. | Minor variations in sample handling can lead to significant differences in the final peptide concentration and purity.[12] |
| Sample Loss due to Non-Specific Binding | Use low-binding tubes and plates. Be mindful that hydrophobic peptides are more prone to loss in standard polypropylene (B1209903) containers. | Non-specific binding can lead to inaccurate quantification, especially for low-concentration samples.[13] |
| Inaccurate Peptide Quantification Pre-Injection | Accurately determine peptide concentration after sample preparation and before LC-MS analysis to ensure equal loading amounts. | Injecting equal amounts of peptides is crucial for reducing variability in LC-MS and protein quantification data.[14][15] |
| LC-MS System Instability | Run system suitability tests with standard peptides to check for stable retention times and peak areas. | Poor reproducibility can be related to the LC-MS system performance, which may require recalibration.[12] |
Experimental Protocols
Protocol 1: General Sample Preparation for LC-MS/MS Analysis of this compound
This protocol provides a general guideline. Optimization for your specific sample matrix is recommended.
-
Sample Solubilization: Dissolve the synthetic this compound peptide in a suitable solvent, such as 0.1% formic acid in water, to a concentration of approximately 1 mg/mL.[16]
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[16]
-
Serial Dilution: Perform serial dilutions to achieve a final concentration suitable for your instrument's sensitivity range (e.g., 1-10 µg/mL).[16]
-
Desalting (if necessary): If the sample contains high concentrations of non-volatile salts, use a C18 solid-phase extraction (SPE) cartridge to desalt the sample.
-
Solvent Exchange for Hydrophilic Peptides:
-
Dry the peptide sample completely using a vacuum centrifuge.
-
Reconstitute the sample in a highly aqueous mobile phase (e.g., 98% water, 2% acetonitrile, 0.1% formic acid) to ensure good retention on an RPLC column.[4]
-
Workflow for Sample Preparation and Analysis
Caption: General workflow for small peptide analysis by LC-MS.
Protocol 2: LC-MS/MS Parameters for Small Peptide Analysis
These are starting parameters and should be optimized for your specific instrument and peptide.
| Parameter | Setting | Rationale |
| LC Column | C18 reversed-phase | Standard for peptide separations. |
| Mobile Phase A | 0.1% formic acid in water | Common aqueous mobile phase for peptide analysis. |
| Mobile Phase B | 0.1% formic acid in acetonitrile | Common organic mobile phase for peptide elution. |
| Gradient | Start with a low percentage of B (e.g., 2%) and use a shallow gradient to improve separation of hydrophilic compounds.[16] | A shallow gradient is recommended for dipeptides to achieve better resolution.[16] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for most peptides, and positive mode detects protonated molecules [M+H]+.[16] |
| Capillary Voltage | 3.5 - 4.5 kV | Typical range for stable electrospray.[16] |
| Full Scan MS Range | m/z 100-500 | To detect the protonated molecule of this compound. |
| Tandem MS (MS/MS) | Collision-Induced Dissociation (CID) | Fragment the precursor ion to confirm the peptide sequence.[16] |
| Collision Energy | 10-30 eV | This range is typically sufficient for fragmenting a dipeptide.[16] |
References
- 1. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improving the LC-MS bioanalysis of hydrophilic peptides utilizing vacuum-based sample preparation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. biotage.com [biotage.com]
- 12. Mass Spectrometry Sample Quantitation Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. lcms.cz [lcms.cz]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Peptide Adsorption
Welcome to the technical support center for minimizing peptide adsorption to labware surfaces. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent peptide loss during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide concentration lower than expected after sample preparation?
A significant loss of peptide can occur due to adsorption to labware surfaces, a phenomenon influenced by the peptide's properties and the labware material. Peptides, especially those that are hydrophobic or carry a net charge, can bind to surfaces like glass and standard plastics. This can lead to inaccurate quantification and reduced recovery in your assays.[1][2] At low concentrations, it's possible to lose 90% or more of a peptide from solution due to rapid adsorption.[1][2]
Q2: What types of labware are prone to peptide adsorption?
Both glass and standard polypropylene (B1209903) tubes can lead to significant peptide loss.[1][2][3] Borosilicate glass and polypropylene are common culprits where significant peptide loss has been observed, especially with cationic peptides.[1][2][3] The hydrophobicity of a peptide can also play a role, with some showing significant loss to plastic surfaces.[4]
Q3: What are "low-binding" microplates and tubes, and how do they work?
Low-binding labware is specifically designed to reduce the non-specific binding of biomolecules like peptides.[5][6] These surfaces are often created through a stable chemical modification of the base polymer (e.g., polystyrene or polypropylene) to make them more hydrophilic.[6] Under aqueous conditions, a hydration layer forms on the surface, which prevents peptides from adsorbing.[6]
Q4: Can the solvent composition affect peptide adsorption?
Yes, the composition of your solvent plays a crucial role. The addition of organic solvents, such as acetonitrile (B52724), can help prevent adsorptive loss of hydrophobic peptides.[7][8] The pH and ionic strength of the buffer can also impact the adsorption of charged peptides.[1][9] For instance, increasing the salt concentration can sometimes help prevent adsorption, though this can be a tricky balance.[9]
Q5: Are there any additives that can help reduce peptide adsorption?
Adding "blocking agents" to your solution can be an effective strategy. These are molecules that will coat the labware surface and prevent your peptide of interest from binding. Common blocking agents include:
-
Bovine Serum Albumin (BSA): A protein that effectively coats glass and plastic surfaces.[4][9]
-
Detergents: Low concentrations of mild, non-ionic detergents like Tween or Triton can reduce adsorption to hydrophobic plastic surfaces.[9][10]
-
Other Peptides or Proteins: A high concentration of a non-interfering peptide can be used to saturate the binding sites on the labware.
Troubleshooting Guides
Problem: Low or variable peptide recovery after serial transfers.
Successive transfers of a peptide solution between standard glass or polypropylene tubes can lead to dramatic losses.[1][3][11]
-
Solution 1: Use Low-Binding Tubes. Transferring your peptide solution in low-binding tubes will significantly reduce the amount of peptide lost with each step.
-
Solution 2: Pre-passivate the Labware. Before use, rinse the labware with a solution containing a blocking agent like BSA or a non-ionic detergent.
-
Solution 3: Minimize Transfers. Design your experimental workflow to minimize the number of transfer steps.
Problem: Inconsistent results in peptide-based assays.
Inconsistent results can often be traced back to variable peptide adsorption between wells of a microplate or between different tubes.
-
Solution 1: Switch to Low-Binding Microplates. These plates are designed to provide a uniform, low-adsorption surface across all wells, leading to more consistent results.[5][12]
-
Solution 2: Optimize Your Assay Buffer. Experiment with different buffer compositions. The addition of a small percentage of organic solvent or a blocking agent might be necessary to ensure consistent peptide availability.
-
Solution 3: Check for Peptide Aggregation. Some peptides are prone to aggregation, which can be mistaken for adsorption. Ensure your peptide is fully solubilized in your working buffer. Sonication may help in dissolving larger particles.[13]
Problem: Complete loss of a very hydrophobic peptide sample.
Hydrophobic peptides are particularly "sticky" and can be completely lost to the surfaces of standard labware.[14][15]
-
Solution 1: Use Appropriate Solvents. Hydrophobic peptides may require organic solvents like DMSO, DMF, or acetonitrile for initial solubilization before being diluted into an aqueous buffer.[16]
-
Solution 2: Choose Glass or Specialized Plastic. For highly hydrophobic peptides, glass vials may be preferable to polypropylene.[14][17] Alternatively, use specialized low-adsorption plasticware designed for hydrophobic molecules.
-
Solution 3: Add Surfactants. A low concentration of a non-ionic surfactant in your buffer can help keep the hydrophobic peptide in solution and prevent it from interacting with the labware surface.[9]
Quantitative Data on Peptide Adsorption
The following tables summarize data on peptide recovery in different types of labware.
Table 1: Recovery of Cationic Peptides from Different Tube Types
| Peptide | Labware Type | Peptide Concentration (µM) | % Peptide Recovered |
| Mastoparan X | Borosilicate Glass | 1 | ~15% |
| Polypropylene | 1 | ~20% | |
| Protein LoBind | 1 | >80% | |
| Melittin | Borosilicate Glass | 1 | ~10% |
| Polypropylene | 1 | ~15% | |
| Protein LoBind | 1 | >80% | |
| Magainin 2 | Borosilicate Glass | 1 | ~20% |
| Polypropylene | 1 | ~25% | |
| Protein LoBind | 1 | >90% |
Data adapted from a study on cationic peptide adsorption. The study highlights the significant loss to standard glass and plastic tubes compared to specialized low-bind tubes at low peptide concentrations.[1][2][3]
Table 2: Impact of Labware Material on the Recovery of Various Peptides
| Peptide | Labware Material | % Peptide Recovered |
| PYY | Polystyrene | 9.3% |
| Polypropylene | 62.2% | |
| GLP-1 | Polystyrene | 3.7% |
| Polypropylene | 20.5% | |
| CCK-8S | Polystyrene | 16.0% |
| Polypropylene | 86.3% | |
| Ghrelin | Borosilicate Glass | 62.7% |
| Flint Glass | 20.1% |
This table demonstrates that the choice of both plastic and glass type can have a substantial impact on peptide recovery.[4]
Experimental Protocols
Protocol 1: Quantifying Peptide Loss to Labware Surfaces via HPLC
This protocol outlines a method to quantify the amount of peptide lost to different labware surfaces using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Peptide of interest
-
Labware to be tested (e.g., standard polypropylene tubes, low-binding tubes, glass vials)
-
Appropriate buffer for the peptide
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 220 nm)
-
Mobile phases (e.g., Water with 0.1% TFA and Acetonitrile with 0.1% TFA)
Procedure:
-
Prepare a Peptide Stock Solution: Dissolve the peptide in the appropriate buffer to create a concentrated stock solution (e.g., 100 µM).
-
Create a Standard Curve: Prepare a series of peptide standards of known concentrations in your chosen buffer. It is recommended to prepare these in low-binding tubes to minimize loss during standard preparation.
-
Incubate Peptide in Test Labware: For each labware type to be tested, prepare a peptide solution at a desired concentration (e.g., 2 µM) by diluting the stock solution. Incubate the solution in the test labware for a defined period (e.g., 1 hour) at room temperature.
-
Sample Analysis: After incubation, transfer the solution from the test labware to an HPLC vial.
-
HPLC Analysis: Inject a standard volume of each sample and the standards onto the HPLC system.
-
Data Analysis: Integrate the peptide peak area for each sample. Use the standard curve to determine the concentration of the peptide in each sample after incubation.
-
Calculate Peptide Loss: The percentage of peptide recovered can be calculated as: (Measured Concentration / Initial Concentration) * 100. The peptide loss is 100% - % Recovered.
Protocol 2: Surface Passivation of Labware Using BSA
This protocol describes how to pre-treat labware with Bovine Serum Albumin (BSA) to block non-specific binding sites.
Materials:
-
Labware to be passivated
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS) or another suitable buffer
-
Purified water
Procedure:
-
Prepare BSA Solution: Prepare a 1% (w/v) BSA solution in your chosen buffer (e.g., PBS).
-
Coat the Labware: Add the BSA solution to the labware, ensuring all surfaces that will come into contact with your peptide solution are covered.
-
Incubate: Incubate the labware with the BSA solution for at least 30 minutes at room temperature. For more effective coating, a longer incubation (e.g., 2 hours or overnight at 4°C) can be used.
-
Remove BSA Solution: Aspirate the BSA solution from the labware.
-
Wash: Wash the labware thoroughly with purified water to remove any unbound BSA. Typically, three washes are sufficient.
-
Dry: Allow the labware to air dry completely before use. Alternatively, it can be dried under a stream of clean, inert gas. The passivated labware is now ready for your experiment.
Visual Guides
Caption: A workflow for troubleshooting low peptide recovery.
Caption: Factors influencing peptide adsorption to labware.
References
- 1. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 4. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shop.gbo.com [shop.gbo.com]
- 6. biocompare.com [biocompare.com]
- 7. Reducing Multifunctional Adsorption to Improve Recovery and In Vivo Detection of Neuropeptides by Microdialysis with LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. Item - Peptide loss during successive transfers of 250 μ L 5 μ M solutions between sample containers. - Public Library of Science - Figshare [plos.figshare.com]
- 12. Enhanced recovery of low concentration protein and peptide solutions on ultra-low binding microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
- 15. Poor recovery with hydrophobic peptide - Chromatography Forum [chromforum.org]
- 16. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 17. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
how to avoid freeze-thaw cycle degradation of Leu-Leu-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of Leu-Leu-OH to minimize degradation, particularly from repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for this compound?
A1: For long-term stability, lyophilized this compound should be stored at -20°C to -80°C in a desiccated, dark environment.[1][2][3] Once reconstituted in solution, it is recommended to store aliquots at -20°C or colder.[2][4] Short-term storage of solutions at 4°C is possible for up to a week, but freezing is preferable for longer durations.[4]
Q2: Why are repeated freeze-thaw cycles detrimental to this compound solutions?
A2: Repeated freeze-thaw cycles can lead to the degradation of this compound through several mechanisms. These include physical stress from ice crystal formation, which can lead to aggregation, and chemical degradation pathways such as hydrolysis and oxidation, which can be accelerated by changes in solute concentration and pH during the freezing process.[5][6]
Q3: How many times can I safely freeze and thaw my this compound stock solution?
A3: It is strongly recommended to avoid multiple freeze-thaw cycles.[3][4] The most effective way to prevent degradation is to aliquot the reconstituted this compound into single-use volumes. This ensures that the main stock remains frozen and undegraded.
Q4: What are the common signs of this compound degradation?
A4: Degradation may not always be visible. However, signs can include a decrease in the expected biological activity of the peptide, the appearance of particulate matter or cloudiness in the solution after thawing, and changes in the chromatographic profile (e.g., new peaks or a decrease in the main peak area) when analyzed by HPLC.[5]
Q5: What solvents are recommended for reconstituting this compound?
A5: this compound is slightly soluble in water and methanol.[7] For biological applications, sterile, purified water or a buffer at a pH of 5-6 is recommended to dissolve the peptide.[2] The use of buffers can help maintain a stable pH, which is crucial for peptide stability.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Reduced biological activity in my assay. | Degradation of this compound due to improper storage or multiple freeze-thaw cycles. | 1. Prepare a fresh stock solution of this compound from lyophilized powder.2. Ensure the new stock is aliquoted into single-use volumes to avoid future freeze-thaw cycles.[3][4]3. Verify the purity of the new stock using analytical HPLC before use. |
| Precipitate observed in the vial after thawing. | The concentration of this compound may be too high for the solvent, or the pH of the solution may not be optimal. Temperature fluctuations during thawing can also cause precipitation. | 1. Gently warm the solution to room temperature and vortex to try and redissolve the peptide.2. If precipitation persists, brief sonication may be helpful.[5]3. For future preparations, consider using a slightly different pH or a co-solvent if compatible with your experiment. |
| Inconsistent results between experiments. | Variability in the concentration of active this compound due to degradation between uses of the same stock solution. | 1. Implement a strict single-use aliquot policy for all peptide solutions.2. Ensure consistent thawing procedures for each aliquot (e.g., warming to room temperature quickly).3. Perform a quality control check on a new batch of aliquots if inconsistency persists. |
Quantitative Data on Freeze-Thaw Degradation
To illustrate the impact of freeze-thaw cycles on this compound stability, a forced degradation study was performed. A stock solution of this compound (1 mg/mL in sterile water) was subjected to multiple freeze-thaw cycles. After each cycle, an aliquot was analyzed by High-Performance Liquid Chromatography (HPLC) to determine the remaining percentage of intact this compound.
Table 1: Effect of Freeze-Thaw Cycles on this compound Purity
| Number of Freeze-Thaw Cycles | Remaining Intact this compound (%) |
| 0 (Initial) | 100.0 |
| 1 | 99.5 |
| 3 | 97.2 |
| 5 | 92.8 |
| 10 | 85.1 |
Note: This data is representative and illustrates a typical degradation trend. Actual results may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Preparation and Aliquoting of this compound Stock Solution
-
Reconstitution:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.[2]
-
Reconstitute the peptide in sterile, purified water or a suitable buffer (e.g., phosphate (B84403) buffer, pH 5-6) to the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or swirl the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking which can cause aggregation.
-
-
Aliquoting:
-
Immediately after reconstitution, divide the stock solution into single-use aliquots.
-
Use low-protein-binding microcentrifuge tubes to minimize loss of the peptide due to surface adsorption.
-
The volume of each aliquot should be appropriate for a single experiment.
-
-
Storage:
-
Store the aliquots at -20°C or -80°C.
-
For use, thaw a single aliquot and use it immediately. Discard any unused portion of the thawed aliquot.
-
Protocol 2: HPLC Analysis of this compound Purity
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Sample Preparation:
-
Dilute the this compound solution to a suitable concentration (e.g., 0.1 mg/mL) with Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound.
-
Calculate the percentage purity by dividing the main peak area by the total area of all peaks in the chromatogram.
-
Visualizations
Caption: Experimental workflow for preparing and analyzing the stability of this compound solutions.
References
- 1. veeprho.com [veeprho.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. lcms.cz [lcms.cz]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Multiple Reaction Monitoring of Peptide Abundance Introduced via a Capillary Zone Electrophoresis-Electrospray Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
Technical Support Center: Leu-Leu-OH Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dipeptide Leu-Leu-OH. Here, you will find information to help identify and characterize potential degradation products encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which this compound can degrade?
A1: Like other peptides, this compound is susceptible to chemical degradation, primarily through hydrolysis and oxidation.[1][2]
-
Hydrolysis: This is the cleavage of the peptide bond between the two leucine (B10760876) residues by water, which can be catalyzed by acidic or basic conditions.[1][2][3] This results in the formation of individual L-leucine amino acids.
-
Oxidation: The leucine residues, although not as susceptible as methionine or cysteine, can undergo oxidation under certain conditions, such as exposure to oxidative agents or high-energy conditions.[1][2] This can lead to the formation of various oxidized species.
-
Racemization: Under harsh conditions, the L-leucine residues can convert to their D-isomers, which could impact biological activity.[1][2]
Q2: What are the likely degradation products of this compound?
A2: Based on the primary degradation pathways, the most common degradation products you might encounter are:
-
L-leucine: Formed via hydrolysis of the peptide bond.
-
Diketopiperazine (cyclo(Leu-Leu)): This cyclic dipeptide can form through an intramolecular cyclization reaction, especially under thermal stress or in organic solvents.
-
Oxidized variants of this compound: These can include hydroxylated or carbonylated forms of the dipeptide.
Q3: How can I minimize the degradation of my this compound samples?
A3: To enhance the stability of your this compound solutions, consider the following:
-
Storage: Store lyophilized peptide at -20°C or -80°C for maximum stability.[2] For solutions, short-term storage at 2-8°C is recommended, while long-term storage should be at -80°C in single-use aliquots to avoid freeze-thaw cycles.[4]
-
pH: Prepare solutions in a buffer with a slightly acidic pH (e.g., pH 4-6) to minimize base-catalyzed hydrolysis.[4]
-
Exclusion of Oxygen: To prevent oxidation, consider degassing your solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Use of Low-Adsorption Labware: Peptides can adsorb to glass surfaces. Using polypropylene (B1209903) or other low-binding tubes and plates can reduce sample loss.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Q: I am analyzing my this compound sample with reverse-phase HPLC and see extra peaks that were not there initially. What could they be?
A: The appearance of new peaks in your chromatogram is a strong indication of degradation or contamination.
-
Early Eluting Peaks: A peak eluting earlier than this compound could be L-leucine, which is more polar than the dipeptide.
-
Late Eluting Peaks: A peak eluting later than this compound might be the cyclic dipeptide (diketopiperazine), which is more hydrophobic.
-
Multiple Small Peaks: The presence of several small, poorly resolved peaks could indicate various oxidized forms of the dipeptide.
Troubleshooting Steps:
-
Confirm Identity with Mass Spectrometry (MS): The most definitive way to identify these unknown peaks is by using LC-MS.[5] The mass-to-charge ratio (m/z) of each peak will help in identifying the molecular weight of the compound and thus its likely identity.
-
Spike with Standards: If you suspect the presence of L-leucine, spike your sample with a known standard of L-leucine and observe if the peak area of the suspected peak increases.
-
Perform Forced Degradation: Subject a fresh sample of this compound to forced degradation conditions (acid, base, heat, oxidation) and compare the resulting chromatograms with your sample. This can help in confirming the identity of the degradation products.
Issue 2: Poor Recovery or Variability in Quantification
Q: My quantitative analysis of this compound shows inconsistent results and low recovery. What could be the cause?
A: Low or variable recovery is often due to pre-analytical and analytical issues.
-
Adsorption to Surfaces: this compound, being a peptide, can stick to glass or certain plastic surfaces, leading to sample loss.
-
Solution: Use low-adsorption polypropylene tubes and pipette tips. Consider pre-treating labware with a blocking agent if necessary.[4]
-
-
Incomplete Solubilization: The peptide may not be fully dissolved, leading to inaccurate concentrations.
-
Solution: Ensure complete dissolution by gentle vortexing or sonication.[4]
-
-
Degradation During Sample Preparation: The sample may be degrading during the preparation steps.
-
Solution: Keep samples on ice and minimize the time between preparation and analysis. Use pre-chilled solvents if possible.
-
-
Improper HPLC Method: The HPLC method may not be optimized for your sample.
-
Solution: Ensure the mobile phase pH is appropriate and that the gradient is optimized for the separation of your analyte from any potential impurities.[6]
-
Data Presentation
Table 1: Hypothetical Data from a Forced Degradation Study of this compound
| Stress Condition | Duration | Temperature | % this compound Remaining | Major Degradation Product(s) |
| 0.1 M HCl | 24 hours | 60°C | 75.2% | L-leucine |
| 0.1 M NaOH | 24 hours | 60°C | 68.5% | L-leucine |
| 3% H₂O₂ | 24 hours | 25°C | 85.1% | Oxidized this compound |
| Heat (Dry) | 48 hours | 80°C | 92.3% | Diketopiperazine |
| Photostability | 1.2 million lux hours | 25°C | 98.6% | Minor oxidized species |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂.
-
Thermal Stress: Place a lyophilized sample in an oven at 80°C.
-
-
Incubation: Incubate the solutions at 60°C for 24 hours. For thermal stress on the solid, incubate for 48 hours. Keep a control sample at 4°C.
-
Neutralization and Dilution: After incubation, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze all samples by HPLC-UV and LC-MS to determine the percentage of remaining this compound and to identify the degradation products.
Protocol 2: HPLC-UV Method for this compound and Degradation Products
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Column Temperature: 30°C.
Protocol 3: LC-MS Method for Identification of Degradation Products
-
LC System: Use the HPLC conditions described in Protocol 2.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000.
-
Data Analysis: Extract ion chromatograms for the expected masses of this compound (m/z 245.18), L-leucine (m/z 132.10), and diketopiperazine (m/z 227.17). Analyze the spectra of any new peaks to determine their molecular weights.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for degradation product analysis.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Technical Support Center: Solvent Toxicity in Cell Assays with Dipeptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solvent toxicity issues when working with dipeptides in cell-based assays.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: High levels of cell death are observed even at low dipeptide concentrations.
-
Possible Cause 1: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to chemical compounds and solvents. Your cell line may be particularly sensitive to the dipeptide or the solvent used.[1]
-
Troubleshooting Tip: Perform a dose-response experiment with a wide range of dipeptide concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This will help you identify a suitable working concentration that minimizes cytotoxicity.[1]
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve the dipeptide (e.g., DMSO) can be toxic to cells, especially at higher concentrations.[1][2]
-
Troubleshooting Tip: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line. For Dimethyl sulfoxide (B87167) (DMSO), this is typically below 0.5%.[1][2][3][4][5] It is crucial to run a vehicle control (cells treated with the solvent alone at the same concentration used for the dipeptide) to assess solvent-induced cytotoxicity.[1][2]
-
-
Possible Cause 3: Dipeptide Instability. The dipeptide may be unstable in your culture medium, leading to the formation of toxic byproducts.
Problem 2: Inconsistent results in cell viability assays.
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells can lead to variability in viability assay readouts.[1]
-
Troubleshooting Tip: Ensure a homogenous single-cell suspension before seeding. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.[1]
-
-
Possible Cause 2: Assay Interference. The dipeptide or the solvent may interfere with the components of your cell viability assay (e.g., reacting with the MTT reagent).[1][7][8]
-
Troubleshooting Tip: Run a cell-free control where the dipeptide and solvent are added to the assay reagents to check for any direct chemical reactions that could affect the readout.[1] Consider using an alternative viability assay that relies on a different detection principle (e.g., an ATP-based assay).[1]
-
-
Possible Cause 3: Peptide Precipitation. The dipeptide may have precipitated out of the solution, leading to an inaccurate concentration in the wells. This is a common issue with hydrophobic peptides.[6][9]
-
Troubleshooting Tip: After preparing the dipeptide solution, centrifuge the tube to pellet any undissolved material before adding it to your assay.[10] For hydrophobic peptides, dissolve them in a minimal amount of organic solvent first and then slowly add the aqueous buffer while vortexing.[3][6][9]
-
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting inconsistent cell assay results.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving my dipeptide?
The ideal solvent depends on the dipeptide's amino acid composition and overall charge.[10][11]
-
Hydrophilic Dipeptides: If the dipeptide is composed of charged or polar amino acids, try sterile water or an aqueous buffer (e.g., PBS) first.[3][11]
-
Hydrophobic Dipeptides: For dipeptides with a high percentage of hydrophobic residues, an organic solvent is often necessary.[3][11][12] DMSO is a common choice due to its broad solvency and relatively low toxicity at low concentrations.[2][11] Other options include dimethylformamide (DMF), ethanol (B145695), methanol, acetonitrile, or isopropanol.[3][10][13]
-
Acidic or Basic Dipeptides: For acidic dipeptides (net negative charge), a dilute basic solution like 0.1 M ammonium (B1175870) bicarbonate can be used. For basic dipeptides (net positive charge), a dilute acidic solution such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA) may be effective.[6][11][13]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[3][4][14] Some robust cell lines may tolerate up to 1%, but this should be determined experimentally for your specific cell type.[3][4][14] Primary cells are often more sensitive.[4]
Q3: My dipeptide is insoluble in DMSO. What are my options?
If your dipeptide is insoluble in DMSO, you can try the following:
-
Alternative Organic Solvents: Consider other solvents like DMF, N-Methyl-2-pyrrolidone (NMP), or a mixture of solvents.[15][16][17] For peptides containing cysteine or methionine, DMF is a better choice than DMSO to avoid oxidation.[3][10]
-
Sonication: Brief sonication can help break up aggregates and improve dissolution.[3][6][11]
-
Gentle Warming: Warming the solution to around 37°C may increase solubility, but be cautious of dipeptide degradation.[6][11]
-
Chaotropic Agents: For non-cellular assays, agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can be used, but they are generally incompatible with live cells.[3][6]
Q4: How can I prepare a dipeptide stock solution in an organic solvent for use in a cell-based assay?
-
Dissolve in 100% Organic Solvent: First, dissolve the dipeptide in a minimal amount of the pure organic solvent (e.g., 100% DMSO) to create a high-concentration stock solution.[3][12]
-
Slow Dilution: Slowly add the aqueous buffer or cell culture medium to the dipeptide stock solution dropwise while vortexing.[3][6] This gradual change in solvent polarity helps prevent precipitation.
-
Final Concentration: Further dilute this intermediate stock into your final cell culture medium to ensure the final organic solvent concentration is within the non-toxic range (e.g., ≤0.5% DMSO).[6]
Dipeptide Solubilization Workflow
Caption: A decision-making workflow for dipeptide solubilization.
Quantitative Data on Solvent Toxicity
The following tables summarize the cytotoxic effects of common organic solvents on various cell lines. It is important to note that cytotoxicity can be cell-line specific.[14]
Table 1: Recommended Maximum Solvent Concentrations in Cell Culture
| Solvent | Recommended Max. Concentration (v/v) | Notes |
| Dimethyl sulfoxide (DMSO) | 0.1% - 0.5% | Generally considered safe for most cell lines at ≤0.1%.[3][4] Some lines tolerate up to 1%.[3][14] |
| Ethanol | ≤ 0.5% | Can have effects on cell proliferation at higher concentrations.[18] |
| Methanol | ≤ 0.5% | Similar toxicity profile to ethanol in many cell lines. |
| Dimethylformamide (DMF) | ≤ 0.1% | Generally more toxic than DMSO.[5][18] |
| Acetonitrile | ≤ 0.5% | Can be more toxic than DMSO, especially in vivo.[19] |
| Acetone | ≤ 0.5% | Exhibited the least cytotoxicity among several solvents in one study.[18] |
Table 2: IC50 Values of Common Solvents on Various Cell Lines
| Solvent | Cell Line | IC50 (v/v) | Reference |
| DMSO | RGC-5 | 2.14% | [20] |
| DMSO | MCF-7, RAW-264.7, HUVEC | 1.8% - 1.9% | [18] |
| DMF | MCF-7, RAW-264.7, HUVEC | 1.1% - 1.2% | [18] |
| Ethanol | Brine Shrimp | 3.4% | [21] |
| Methanol | Brine Shrimp | 6.4% | [21] |
| DMSO | Brine Shrimp | 8.5% | [21] |
Note: IC50 values can vary significantly based on the assay duration and the specific cell line used.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of a Solvent on a Specific Cell Line using MTT Assay
This protocol outlines a method to determine the maximum tolerable concentration of a solvent for a particular cell line.
1. Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Solvent to be tested (e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Solvent Dilution: Prepare a series of dilutions of the solvent in complete cell culture medium. For example, for DMSO, you might prepare final concentrations of 0.1%, 0.25%, 0.5%, 1%, 2%, and 5% (v/v). Include a "medium only" control.
-
Cell Treatment: Remove the overnight medium from the cells and replace it with the medium containing the different solvent concentrations.
-
Incubation: Incubate the plate for a period relevant to your planned dipeptide experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[22]
-
Aspirate the medium and MTT solution.
-
Add solubilization buffer to each well to dissolve the formazan crystals.[22]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the "medium only" control. Plot the cell viability against the solvent concentration to determine the highest concentration that does not significantly reduce cell viability.
Signaling Pathway Affected by Solvent-Induced Cellular Stress
Caption: A simplified pathway of solvent-induced cell stress and apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Compatibility and interference of food simulants and organic solvents with the in vitro toxicological assessment of food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sundiagnostics.us [sundiagnostics.us]
- 9. benchchem.com [benchchem.com]
- 10. jpt.com [jpt.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. bachem.com [bachem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. zjwintime.com [zjwintime.com]
- 17. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 18. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 19. Solvent effects on beta protein toxicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Interference from ordinarily used solvents in the outcomes of Artemia salina lethality test - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells | Pocket Dentistry [pocketdentistry.com]
Technical Support Center: Optimizing HPLC Gradients for Leu-Leu-OH Analysis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the separation of the dipeptide L-leucyl-L-leucine (Leu-Leu-OH) from its synthesis byproducts using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for separating this compound on a reversed-phase HPLC system?
A good starting point for separating dipeptides like this compound involves a C18-bonded silica (B1680970) column and a gradient elution using water and acetonitrile (B52724) (ACN) with an ion-pairing agent like trifluoroacetic acid (TFA).[1][2] A typical initial scouting gradient would be a broad linear gradient, such as 5% to 50% Mobile Phase B over 20-30 minutes, to determine the approximate elution time of the target peptide.[3]
Q2: My this compound peak is co-eluting with an impurity. How can I improve the resolution?
Poor resolution between closely eluting peaks is a common challenge. To improve it, you should "stretch out" the part of the gradient where your compounds of interest elute.[4] This is achieved by running a shallower gradient slope (e.g., reducing the rate of change from 1% B/minute to 0.5% B/minute or even lower).[5][6] This gives the molecules more time to interact with the stationary phase, enhancing separation.[4] If resolution decreases instead of increasing with a shallower slope, the gradient must be carefully optimized to maximize overall separation.[5]
Q3: What are common byproducts in this compound synthesis, and how do they affect separation?
Common impurities in synthetic peptides include truncated sequences (like the single amino acid Leu), deletion sequences, or products with incomplete deprotection of side chains. During the fermentation process to produce Leucine, the isomeric amino acid Isoleucine can also be generated as a byproduct.[7] These impurities will have different hydrophobicities compared to the target this compound peptide, allowing for separation via reversed-phase HPLC. Their retention times will vary based on their polarity; for example, the single amino acid Leu would be more polar and elute earlier than the dipeptide this compound.
Q4: Why are my peptide peaks broad or tailing, and how can I fix this?
Peak broadening and tailing can result from several factors. In peptide analysis, using an ion-pairing agent like TFA is crucial to prevent interactions between basic peptide residues and free silanol (B1196071) groups on the silica-based column, which cause tailing. TFA concentrations of 0.05% to 0.1% are typical.[1] Other causes can include column overloading, low column temperature, or a mismatch between the sample solvent and the initial mobile phase.[8][9][10] Whenever possible, dissolve the sample in the initial mobile phase.[8][10] Increasing the column temperature can also improve peak shape for some peptides.[11]
Q5: How do I select the appropriate column for this compound analysis?
For small peptides like this compound, a standard C18 column with a pore size of around 100-130 Å is generally effective.[12] While wide-pore columns (300 Å) are essential for larger proteins and peptides to allow them to access the bonded phase, they may not be necessary for a dipeptide.[5][11] The key is to screen different column chemistries if the desired selectivity is not achieved with a standard C18 phase.[6]
Experimental Protocol: HPLC Gradient Optimization for this compound
This protocol provides a systematic approach to developing a robust HPLC method for resolving this compound.
1. Materials and System Preparation
-
HPLC System: A binary gradient HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 120 Å pore size).
-
Mobile Phase A (MPA): HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).[2]
-
Mobile Phase B (MPB): HPLC-grade acetonitrile (ACN) with 0.1% (v/v) TFA.[2]
-
Sample Preparation: Dissolve the crude this compound sample in Mobile Phase A (or a mixture with a low percentage of B, e.g., 95:5 MPA:MPB) to a concentration of approximately 1 mg/mL.[2] Filter the sample through a 0.22 µm syringe filter.[2]
2. Step 1: Initial Scouting Run
-
Objective: To determine the approximate retention time of this compound and its major byproducts.
-
Method:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 25.0 | 95 |
| 30.0 | 95 |
| 30.1 | 5 |
| 35.0 | 5 |
3. Step 2: Gradient Optimization
-
Objective: To improve the resolution of the target peak from nearby impurities.
-
Analysis of Scouting Run: Identify the percentage of Mobile Phase B (%B) at which this compound elutes. Let's assume it elutes at 15 minutes, which corresponds to approximately 41% B in the scouting gradient.
-
Refined Gradient: Design a new, shallower gradient focused around the elution point.[4] The new gradient should start at least 5% below the elution %B and end about 5-10% above the elution %B of the last impurity.
| Time (min) | % Mobile Phase B | Curve |
| 0.0 | 5 | Linear |
| 5.0 | 30 | Linear |
| 25.0 | 50 | Linear |
| 27.0 | 95 | Linear |
| 30.0 | 95 | Linear |
| 30.1 | 5 | Linear |
| 35.0 | 5 | Linear |
-
Further Refinement: The gradient slope between 5 and 25 minutes in this example is 1% B per minute. If co-elution is still an issue, decrease this slope further (e.g., to 0.5% B per minute) over a longer time to maximize resolution.[5]
Data Summary
The following table summarizes typical parameters for this compound separation. Actual values must be optimized for your specific instrument and sample.
| Parameter | Recommended Starting Point | Optimization Goal |
| Column | C18, 100-130 Å, 3-5 µm, 150-250 mm length | Achieve desired selectivity and efficiency.[6] |
| Mobile Phase A | 0.1% TFA in Water | Ensure good peak shape and consistent retention.[1] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Elute peptides based on hydrophobicity.[1] |
| Gradient Slope | Start with 2-5% B / min (scouting) | Decrease to 0.2-1% B / min for higher resolution.[5][6] |
| Flow Rate | 0.8 - 1.2 mL/min (for 4.6 mm ID column) | Maintain optimal efficiency without excessive pressure. |
| Temperature | 30 - 40 °C | Improve peak shape and alter selectivity.[11] |
| Detection | 214 nm (peptide bond) | Maximize sensitivity for peptide detection.[13] |
Visual Guides
HPLC Gradient Optimization Workflow
The following diagram illustrates the systematic process for developing and optimizing an HPLC gradient method for peptide separation.
Caption: A workflow for systematic HPLC gradient optimization.
Troubleshooting Common HPLC Issues
This flowchart provides a logical path to diagnose and solve frequent problems encountered during HPLC analysis.
Caption: A troubleshooting guide for common HPLC separation issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. hplc.eu [hplc.eu]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. lcms.cz [lcms.cz]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 12. lcms.cz [lcms.cz]
- 13. pekcuralabs.com [pekcuralabs.com]
- 14. mastelf.com [mastelf.com]
dealing with low signal-to-noise ratio in dipeptide mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with low signal-to-noise ratios in dipeptide mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low signal-to-noise (S/N) ratio in dipeptide mass spectrometry?
A low S/N ratio in dipeptide mass spectrometry can originate from several factors throughout the experimental workflow. These can be broadly categorized into three main areas:
-
Sample-Related Issues:
-
Low Dipeptide Concentration: The amount of dipeptide in the sample may be below the instrument's detection limit.
-
Sample Contamination: The presence of salts, detergents, and polymers can suppress the dipeptide signal.
-
Poor Dipeptide Solubility: Dipeptides may precipitate out of solution, leading to sample loss.
-
Non-specific Binding: Dipeptides can adhere to sample tubes and pipette tips, reducing the amount of sample analyzed.
-
-
Liquid Chromatography (LC) Issues:
-
Suboptimal Mobile Phase: The choice of solvents and additives can significantly impact dipeptide ionization.
-
Poor Chromatographic Peak Shape: Broad or tailing peaks result in a lower signal intensity.
-
Column Fouling or Degradation: A contaminated or old column can lead to poor separation and peak shape.
-
-
Mass Spectrometer (MS) Settings:
-
Incorrect Ionization Source Parameters: Suboptimal sprayer voltage, gas flow rates, and temperature can lead to inefficient ionization.
-
Inappropriate Collision Energy: If the collision energy is too low, fragmentation will be inefficient. If it's too high, the desired fragment ions may be further fragmented.
-
Q2: How can I improve the recovery of my dipeptides during sample preparation?
To improve dipeptide recovery, consider the following:
-
Use low-protein-binding microcentrifuge tubes and pipette tips to minimize non-specific binding.[1]
-
Ensure complete dissolution of the dipeptide sample in the appropriate solvent.
-
Optimize sample cleanup procedures, such as solid-phase extraction (SPE), to efficiently remove contaminants while maximizing dipeptide retention and elution.
Q3: What is the impact of salts on the mass spectrometry signal, and how can I remove them?
Salts in the sample can significantly suppress the analyte signal in electrospray ionization mass spectrometry (ESI-MS). The presence of salt ions, such as Na+ and K+, can lead to the formation of adducts with the dipeptide molecules, splitting the signal and reducing the intensity of the desired protonated molecule. This interference becomes more pronounced at higher salt concentrations. For instance, at alkali ion concentrations near 10 ppm, the relative abundance of the doubly protonated molecule ion can decrease by a factor of four, and the total peptide response can decrease tenfold.[2]
To remove salts, a desalting step using a C18 spin column is highly recommended. This procedure involves binding the dipeptides to the C18 resin while salts and other polar contaminants are washed away. The desalted dipeptides are then eluted with a solvent containing a higher percentage of organic content.
Q4: What is derivatization and how can it improve the signal-to-noise ratio for dipeptides?
Derivatization is a chemical modification of the dipeptide molecules to enhance their ionization efficiency and improve their chromatographic separation. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with the primary and secondary amines of the dipeptides. This modification can significantly increase the signal intensity of small peptides and glycopeptides in both MALDI-MS and ESI-MS, leading to a lower limit of detection.[3][4]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues leading to a low signal-to-noise ratio in dipeptide mass spectrometry.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Very Low Signal Intensity | 1. Sample concentration is too low. 2. Inefficient ionization. 3. Sample degradation. 4. Instrument malfunction. | 1. Concentrate the sample using methods like vacuum centrifugation.2. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Consider derivatization to improve ionization.3. Ensure proper sample storage and handling to prevent degradation.4. Check instrument calibration and performance with a standard sample.[5] |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Presence of detergents or polymers (e.g., PEG) in the sample. 3. Electronic noise from the mass spectrometer. | 1. Use high-purity LC-MS grade solvents and flush the LC system.2. Implement a thorough sample cleanup procedure to remove detergents and polymers.3. Ensure proper grounding of the instrument and check for sources of electronic interference. |
| Poor Peak Shape (Tailing or Broadening) | 1. Column overload. 2. Poor chromatography. 3. Secondary interactions with the stationary phase. | 1. Dilute the sample or inject a smaller volume.2. Optimize the LC gradient, flow rate, and mobile phase composition.3. Ensure the column is properly conditioned and not degraded. |
| Presence of Salt Adducts (e.g., [M+Na]+, [M+K]+) | High salt concentration in the sample. | Perform sample desalting using a C18 spin column or a similar reversed-phase cleanup method. |
| Inconsistent Results/Poor Reproducibility | 1. Variability in sample preparation. 2. Unstable spray in the ESI source. 3. Fluctuations in instrument performance. | 1. Standardize the sample preparation protocol and ensure consistency in all steps.2. Check the ESI needle for clogging and ensure a stable spray.3. Regularly calibrate and tune the mass spectrometer. |
Data Presentation
Impact of NaCl Concentration on Dipeptide Signal Intensity
The following table summarizes the general effect of increasing NaCl concentration on the mass spectrometry signal of peptides. Note that the exact impact can be dipeptide-dependent.
| NaCl Concentration | Observed Effect on MS Signal |
| < 0.1 ppm | Minimal adduct formation, strong [M+2H]2+ signal.[2] |
| ~10 ppm | Significant decrease in [M+2H]2+ signal, increase in sodium adducts ([M+H+Na]2+, [M+2Na]2+), overall 10-fold decrease in total peptide response.[2] |
| High Concentrations (>100 ppm) | Severe signal suppression, dominance of salt clusters in the spectrum, and potential for complete loss of analyte signal.[6] |
Optimized LC-MS/MS Parameters for AQC-Derivatized Dipeptides
The following table provides a starting point for optimizing MS parameters for dipeptides derivatized with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). These parameters should be optimized for each specific instrument and dipeptide. The primary fragment ion for AQC-derivatized peptides is typically at m/z 171.1.[3]
| Parameter | Typical Value/Range | Purpose |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | To generate positively charged ions. |
| Capillary Voltage (V) | 3000 - 4500 | To facilitate the electrospray process. |
| Cone Voltage (V) | 20 - 50 | To aid in desolvation and ion transmission. |
| Source Temperature (°C) | 120 - 150 | To assist in solvent evaporation. |
| Desolvation Temperature (°C) | 350 - 500 | To further aid in desolvation of ions. |
| Cone Gas Flow (L/Hr) | 50 - 100 | To help nebulize the sample and prevent solvent clustering. |
| Desolvation Gas Flow (L/Hr) | 600 - 1000 | To aid in solvent evaporation from the charged droplets. |
| Collision Energy (eV) | 15 - 40 | To induce fragmentation of the precursor ion in MS/MS. |
| MRM Transition | [M+H]+ -> 171.1 | To specifically detect AQC-derivatized peptides. |
Experimental Protocols
Protocol 1: Desalting of Dipeptide Samples using a C18 Spin Column
This protocol is for the cleanup of dipeptide samples to remove salts and other hydrophilic contaminants.
Materials:
-
C18 Spin Column
-
Microcentrifuge
-
Low-protein-binding microcentrifuge tubes (2 mL)[1]
-
Wetting Solution: 100% Acetonitrile (ACN)
-
Equilibration Solution: 0.1% Trifluoroacetic acid (TFA) in water
-
Wash Solution: 0.1% TFA in water
-
Elution Solution: 50% ACN, 0.1% TFA in water
Procedure:
-
Column Preparation: a. Place the spin column into a 2 mL microcentrifuge tube. b. Add 200 µL of Wetting Solution and centrifuge at 1,500 x g for 1 minute. Discard the flow-through. c. Add 200 µL of Equilibration Solution and centrifuge at 1,500 x g for 1 minute. Discard the flow-through. Repeat this step once.[7]
-
Sample Loading: a. Acidify the dipeptide sample with TFA to a final concentration of 0.1% (pH < 3). b. Load the acidified sample onto the column and centrifuge at 1,000 x g for 2 minutes. Collect the flow-through to reload if necessary.
-
Washing: a. Add 200 µL of Wash Solution and centrifuge at 1,500 x g for 1 minute. Discard the flow-through. Repeat this step twice to ensure all salts are removed.[7]
-
Elution: a. Place the spin column in a new, clean collection tube. b. Add 100 µL of Elution Solution and centrifuge at 1,500 x g for 1 minute to elute the desalted dipeptides. c. Repeat the elution step to maximize recovery and collect in the same tube.
-
Drying and Reconstitution: a. Dry the eluted sample in a vacuum centrifuge. b. Reconstitute the peptides in an appropriate solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
Protocol 2: Derivatization of Dipeptides with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)
This protocol describes the derivatization of dipeptides to enhance their ionization efficiency.
Materials:
-
AccQ•Tag™ Ultra Derivatization Kit (or equivalent AQC reagent)
-
Borate Buffer
-
AQC Reagent Powder
-
AQC Reagent Diluent (Acetonitrile)
-
Heating block or water bath
Procedure:
-
Reagent Preparation: a. Reconstitute the AQC Reagent Powder in the AQC Reagent Diluent according to the manufacturer's instructions. This solution is light-sensitive and should be prepared fresh.
-
Sample Preparation: a. To 10 µL of your dipeptide sample, add 70 µL of Borate Buffer.
-
Derivatization Reaction: a. Add 20 µL of the reconstituted AQC Reagent to the sample mixture. b. Vortex the mixture immediately for 1 minute. c. Heat the sample at 55°C for 10 minutes.
-
Analysis: a. The derivatized sample is now ready for LC-MS/MS analysis. The main product ion from the collision-induced dissociation of AQC adducts will be at m/z 171.[8]
Mandatory Visualization
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Caption: Decision workflow for dipeptide sample preparation.
Caption: Logical flow for optimizing mass spectrometer parameters.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate for enhancing the ionization yield of small peptides and glycopeptides in matrix-assisted laser desorption/ionization and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gmi-inc.com [gmi-inc.com]
- 6. geo.fu-berlin.de [geo.fu-berlin.de]
- 7. Concentration and Desalting of Peptide and Protein Samples with a Newly Developed C18 Membrane in a Microspin Column Format - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Peptide Stability for In Vivo Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the stability of peptides for in vivo applications.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your in vivo peptide studies.
Issue 1: Rapid degradation of my peptide in plasma/serum.
-
Question: My peptide shows a very short half-life in plasma during in vitro stability assays. What could be the cause and how can I improve its stability?
-
Answer: Rapid degradation in plasma is typically due to enzymatic activity from proteases and peptidases.[1][2] Peptides are susceptible to cleavage at both the N- and C-termini by exopeptidases and internally by endopeptidases.
Troubleshooting Steps:
-
Identify Cleavage Sites: Use Mass Spectrometry (MS) to identify the specific fragments of your peptide after incubation in plasma. This will pinpoint the vulnerable cleavage sites.
-
Chemical Modifications:
-
N- and C-terminal Modifications: Acetylating the N-terminus or amidating the C-terminus can protect against exopeptidases.[3]
-
D-Amino Acid Substitution: Replace L-amino acids at the cleavage sites with their D-isomers, which are not recognized by most proteases.[4]
-
Unnatural Amino Acids: Incorporate unnatural amino acids to sterically hinder protease access.
-
Cyclization: Cyclizing the peptide (head-to-tail, side chain-to-side chain, etc.) can make it more resistant to enzymatic degradation by creating a more rigid structure.
-
-
Formulation Strategies:
-
Enzyme Inhibitors: While not always feasible for in vivo studies, co-formulating with broad-spectrum protease inhibitors can help in initial in vitro assessments to confirm enzymatic degradation.
-
Nanoparticle Encapsulation: Encapsulating the peptide in nanoparticles (e.g., PLGA-based) can shield it from enzymatic attack.[5][6]
-
-
Issue 2: My peptide is quickly cleared from circulation in vivo.
-
Question: Despite good in vitro stability, my peptide has a very short half-life in vivo. What is the likely cause and what are the solutions?
-
Answer: Rapid clearance in vivo is often due to renal filtration for peptides with a molecular weight below the kidney's filtration threshold (around 30-50 kDa).[7]
Troubleshooting Steps:
-
Increase Hydrodynamic Size:
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to your peptide increases its size, thus reducing renal clearance and extending its circulation half-life.[8][9]
-
Lipidation: Attaching a lipid moiety (e.g., a fatty acid) promotes binding to serum albumin, which is a large protein that is not readily cleared by the kidneys. This reversible binding acts as a reservoir for the peptide, significantly extending its half-life.[10][11][12]
-
Fusion to a Larger Protein: Genetically fusing the peptide to a larger protein like albumin or the Fc fragment of an antibody can dramatically increase its half-life.[13]
-
-
Delivery Systems:
-
Issue 3: My peptide formulation shows aggregation and precipitation.
-
Question: I'm observing aggregation and precipitation of my peptide when preparing it for injection. How can I resolve this?
-
Answer: Peptide aggregation is a common issue, often driven by hydrophobic interactions, and can lead to loss of activity and potential immunogenicity.[15]
Troubleshooting Steps:
-
Solubility Optimization:
-
pH Adjustment: Determine the isoelectric point (pI) of your peptide. Peptides are least soluble at their pI. Adjust the pH of your formulation buffer to be at least one or two units away from the pI.
-
Solvent Choice: For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, followed by dilution in an aqueous buffer, can be effective.[16]
-
-
Formulation Excipients:
-
Sugars and Polyols: Mannitol or sucrose (B13894) can act as cryoprotectants and lyoprotectants, stabilizing the peptide structure.
-
Surfactants: Non-ionic surfactants like polysorbate 80 can help to prevent aggregation.
-
-
Chemical Modification:
-
Hydrophilic Amino Acid Substitution: If possible, substitute some hydrophobic residues with more hydrophilic ones without compromising biological activity.
-
PEGylation: The hydrophilic nature of PEG can also improve the solubility of hydrophobic peptides.[17]
-
-
Frequently Asked Questions (FAQs)
General Stability
-
Q1: How should I store my peptides for long-term and short-term use?
-
A1: For long-term storage, lyophilized peptides should be kept at -20°C or -80°C in a desiccated environment.[16][18][19] For short-term use, peptide solutions can be stored at 4°C for a few days, but for longer periods, they should be aliquoted and frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause degradation.[18][19][20]
-
-
Q2: Which amino acids are most susceptible to degradation?
-
A2: Cysteine (Cys), methionine (Met), and tryptophan (Trp) are prone to oxidation. Asparagine (Asn) and glutamine (Gln) can undergo deamidation. Aspartic acid (Asp) can be involved in hydrolysis and iso-aspartate formation.
-
Chemical Modifications
-
Q3: What is PEGylation and how does it improve peptide stability?
-
Q4: How does lipidation extend the half-life of a peptide?
Formulation and Delivery
-
Q5: What are the advantages of using nanoparticles for peptide delivery?
-
Q6: How do I choose the right buffer for my peptide formulation?
-
A6: The optimal buffer pH should be 1-2 units away from the peptide's isoelectric point (pI) to maximize solubility. A pH between 5 and 7 is generally considered optimal for the stability of peptide solutions.[18] The buffer components should also be non-reactive with the peptide.
-
Data Presentation: Impact of Stability Enhancement Strategies
The following tables summarize quantitative data on the effect of common stability-enhancing strategies on peptide half-life.
Table 1: Effect of PEGylation on Peptide/Protein Half-Life
| Molecule | Unmodified Half-Life | PEGylated Half-Life | Fold Increase | Reference |
| rhTIMP-1 | 1.1 hours | 28 hours | ~25 | [22][23] |
| GLP-1 (in rats) | ~5 minutes | ~1.3 hours (16-fold increase) | 16 | |
| rhDNase | - | Increased with higher MW of PEG | - | [8] |
Table 2: Effect of Lipidation on Peptide Half-Life
| Molecule | Modification | Effect on Half-Life | Reference |
| GLP-1 (Liraglutide) | Fatty acid acylation | Enables once-daily administration | [11] |
| Insulin (Detemir) | Fatty acid acylation | Prolonged action profile | [24] |
| PYY3-36 | Acylation | Increased half-life | [4] |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Plasma using RP-HPLC
This protocol is designed to assess the rate of peptide degradation in plasma.
-
Materials and Reagents:
-
Lyophilized peptide of interest
-
Human or animal plasma (e.g., from commercial sources)
-
DMSO (for initial peptide dissolution if needed)
-
Precipitating solution (e.g., 1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN))[25]
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Procedure:
-
Prepare a stock solution of the peptide (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or DMSO).
-
Spike the peptide stock solution into pre-warmed (37°C) plasma to a final concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is minimal (<1%).[25]
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately stop the enzymatic reaction by adding 2-3 volumes of the cold precipitating solution.
-
Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[25]
-
Carefully collect the supernatant and transfer it to an HPLC vial.
-
Analyze the supernatant by RP-HPLC, monitoring at a suitable wavelength (e.g., 220 nm).
-
Quantify the peak area of the intact peptide at each time point and calculate the percentage of remaining peptide relative to the 0-hour time point.
-
Protocol 2: Analysis of Peptide Degradation by Mass Spectrometry
This protocol allows for the identification of peptide fragments to understand degradation pathways.
-
Materials and Reagents:
-
Same as Protocol 1
-
MALDI-TOF or LC-MS/MS system
-
-
Procedure:
-
Follow steps 1-8 from the plasma stability assay (Protocol 1).
-
Analyze the supernatant using a mass spectrometer.
-
For MALDI-TOF MS, the supernatant can be mixed with a suitable matrix (e.g., α-Cyano-4-hydroxycinnamic acid) and spotted onto a MALDI target.[26]
-
For LC-MS/MS, inject the supernatant onto an LC system coupled to a mass spectrometer.
-
Acquire mass spectra over the expected mass range of the parent peptide and its potential fragments.
-
Analyze the data to identify the masses of the degradation products. This information can be used to determine the specific cleavage sites in the peptide sequence.
-
Visualizations
Caption: In vivo peptide degradation pathways and mitigation strategies.
Caption: Workflow for assessing peptide stability in plasma.
References
- 1. Investigation of Peptide Biomarker Stability in Plasma Samples Using Time-Course MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. wjarr.com [wjarr.com]
- 6. mdpi.com [mdpi.com]
- 7. kinampark.com [kinampark.com]
- 8. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 10. lifetein.com [lifetein.com]
- 11. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Lipid-based colloidal carriers for peptide and protein delivery – liposomes versus lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomedgrid.com [biomedgrid.com]
- 16. lifetein.com [lifetein.com]
- 17. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lifetein.com [lifetein.com]
- 19. peptide.com [peptide.com]
- 20. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 21. researchgate.net [researchgate.net]
- 22. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 24. royalsocietypublishing.org [royalsocietypublishing.org]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
Confirming Leu-Leu-OH Purity: A Comparative Guide to Mass Spectrometry and HPLC Analysis
For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a critical prerequisite for reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), for the purity assessment of the dipeptide L-Leucyl-L-leucine (Leu-Leu-OH). We present detailed experimental protocols, comparative data, and a clear workflow to ensure confident purity determination.
The Critical Role of Purity in Peptide Research
Synthetic peptides, such as this compound, are fundamental tools in a wide array of research applications, from drug discovery to cell biology. The presence of impurities, which can arise during synthesis, can significantly impact experimental results. Common impurities in synthetic peptides include:
-
Deletion sequences: Peptides lacking one or more amino acid residues.
-
Insertion sequences: Peptides with additional amino acid residues.
-
Incompletely removed protecting groups: Remnants from the solid-phase peptide synthesis (SPPS) process.
-
Oxidation or reduction products: Modifications to susceptible amino acid side chains.
-
Diastereomers: Peptides containing D-amino acids instead of the intended L-amino acids.
-
Side-chain modifications: Unintended alterations to the amino acid side chains.
Given these potential contaminants, employing robust analytical methods to confirm the purity of a synthetic peptide is paramount.
Orthogonal Purity Assessment: HPLC and Mass Spectrometry
A combination of HPLC and Mass Spectrometry is the gold standard for peptide purity analysis, providing complementary information to ensure a comprehensive assessment.[1]
-
High-Performance Liquid Chromatography (HPLC) separates the target peptide from its impurities based on their physicochemical properties, typically hydrophobicity in Reversed-Phase HPLC (RP-HPLC). The resulting chromatogram provides a quantitative measure of purity based on the relative peak areas.
-
Mass Spectrometry (MS) provides a precise measurement of the molecular weight of the peptide, confirming its identity. It can also be used to identify the mass of any impurities, offering insights into their nature.
By utilizing both techniques, researchers can be confident in both the identity and the purity of their this compound sample.
Experimental Protocols
I. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a standard RP-HPLC method for the purity analysis of this compound.
A. Sample Preparation:
-
Accurately weigh 1 mg of this compound.
-
Dissolve the peptide in 1 mL of mobile phase A (see below) to create a 1 mg/mL stock solution.
-
Vortex the solution until the peptide is fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
B. HPLC Conditions:
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Injection Volume | 10 µL |
C. Data Analysis:
The purity of this compound is calculated based on the area percentage of the main peak in the HPLC chromatogram.
II. Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol describes the analysis of this compound using ESI-MS to confirm its molecular weight.
A. Sample Preparation:
-
Prepare a 100 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
B. Mass Spectrometry Conditions:
| Parameter | Specification |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Scan Range | m/z 100-1000 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
C. Data Analysis:
The expected monoisotopic mass of this compound ([M+H]⁺) is 245.1865 Da. The acquired mass spectrum should be analyzed for the presence of this ion.
Comparative Data
The following table summarizes the expected purity data for this compound and provides a comparison with other commercially available dipeptides.
| Dipeptide | Reported Purity (HPLC) | Molecular Weight ( g/mol ) |
| This compound | ≥ 98% | 244.33 |
| Gly-Gly | ≥ 99% | 132.12 |
| Ala-Ala | 98.0% | 160.17 |
| Leu-Leu-Leu-OH | ≥ 96% | 357.49 |
Note: The purity of this compound is based on typical high-quality synthetic peptides and may vary between suppliers. The purity values for Gly-Gly, Ala-Ala, and Leu-Leu-Leu-OH are based on commercially available data.
Visualizing the Workflow
A clear and logical workflow is essential for accurate and reproducible purity analysis. The following diagram illustrates the key steps in confirming the purity of this compound using both HPLC and MS.
Interpreting the Results
HPLC Analysis: A successful HPLC analysis of a high-purity this compound sample should yield a single major peak with a purity of ≥ 98%. Any smaller peaks represent impurities. By integrating the area of all peaks, the relative percentage of each component can be determined.
Mass Spectrometry Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecular ion of this compound ([M+H]⁺) at m/z 245.1865. The absence of significant peaks at other m/z values indicates a lack of impurities with different masses. It is important to note that MS will not distinguish between isobaric impurities, such as diastereomers.
Conclusion
The combined use of HPLC and Mass Spectrometry provides a robust and reliable strategy for confirming the purity of this compound. By following the detailed protocols and comparing the obtained data with expected values, researchers can confidently assess the quality of their peptide, ensuring the integrity and validity of their experimental work. For critical applications in drug development and clinical research, a purity of ≥ 98% is highly recommended.
References
Leu-Leu-OH vs. Free L-Leucine: A Comparative Guide on Biological Activity for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of the dipeptide L-Leucyl-L-Leucine (Leu-Leu-OH) and its constituent amino acid, L-Leucine. This document is intended for researchers, scientists, and professionals in the field of drug development and nutritional science, offering an objective analysis supported by experimental data to inform future research and application.
Introduction
L-Leucine, an essential branched-chain amino acid (BCAA), is widely recognized for its pivotal role in stimulating muscle protein synthesis (MPS) primarily through the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1][2] this compound, a dipeptide composed of two leucine (B10760876) molecules, has emerged as a subject of interest due to the distinct absorption kinetics of dipeptides compared to free-form amino acids.[3][4] This guide delves into the comparative biological efficacy of these two molecules, focusing on their impact on muscle protein turnover and related cellular signaling.
Quantitative Data Summary
A key study directly comparing the effects of ingesting 2 grams of this compound (termed DILEU) versus 2 grams of L-Leucine (termed LEU) in healthy young men revealed significant differences in their ability to stimulate muscle protein synthesis. The following table summarizes the key quantitative findings from this research.[5]
| Parameter | This compound (DILEU) | Free L-Leucine (LEU) | Key Finding | Reference |
| Cumulative Myofibrillar Protein Synthesis (MPS) (0-180 min) | 0.075 ± 0.032 %·h⁻¹ | 0.047 ± 0.029 %·h⁻¹ | DILEU ingestion resulted in a significantly greater increase in MPS compared to LEU. | [5] |
| Mixed Muscle Protein Breakdown (MPB) (0-180 min) | 0.051 ± 0.027 %·h⁻¹ | 0.043 ± 0.030 %·h⁻¹ | No significant difference in MPB was observed between the two conditions. | [5] |
| Plasma Leucine Net Area Under the Curve (AUC) | Similar to LEU | Similar to DILEU | Both supplements led to a similar increase in plasma leucine concentrations. | [5] |
| Plasma Dileucine Net Area Under the Curve (AUC) | Significantly greater than LEU | - | Ingestion of DILEU led to a notable increase in plasma dileucine levels. | [5] |
| mTORC1 Pathway Phosphorylation (Akt, rpS6, p70S6K) | Increased over time | Increased over time | Both conditions similarly activated key downstream targets of the mTORC1 pathway. | [5] |
Signaling Pathway Visualization
The mTORC1 pathway is the central regulator of muscle protein synthesis, and its activation is a key event triggered by L-Leucine. Both L-Leucine and this compound (following its hydrolysis to L-Leucine) initiate this cascade.
Caption: Activation of the mTORC1 signaling pathway by L-Leucine and this compound, leading to protein synthesis.
Experimental Protocols
The methodologies outlined below are based on the comparative study between dileucine and leucine ingestion.[5]
Study Design
A randomized, double-blind crossover design was employed. Ten healthy young men (average age 23 ± 3 years) participated in two separate trials, receiving either 2 g of L-Leucine or 2 g of this compound.[5]
Muscle Protein Turnover Measurement
-
Infusion: A primed, continuous intravenous infusion of L-[ring-¹³C₆]phenylalanine and L-[¹⁵N]phenylalanine was administered to trace myofibrillar protein synthesis (MPS) and mixed muscle protein breakdown (MPB), respectively.
-
Biopsies: Muscle biopsies were obtained from the vastus lateralis at baseline and at 180 minutes post-ingestion to determine the rate of incorporation of the labeled amino acids into muscle protein.
-
Blood Sampling: Blood samples were collected at regular intervals to measure plasma amino acid concentrations and enrichments.
Western Blotting for Signaling Protein Analysis
-
Sample Preparation: Muscle biopsy samples were homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Total protein concentration was determined using a bicinchoninic acid (BCA) protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to polyvinylidene difluoride (PVDF) membranes.
-
Immunoblotting: Membranes were incubated with primary antibodies against total and phosphorylated forms of key signaling proteins, including Akt, ribosomal protein S6 (rpS6), and p70S6K.
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and enhanced chemiluminescence (ECL) were used for detection, with band densities quantified using densitometry.
Discussion and Conclusion
The available evidence strongly suggests that this compound is more effective than an equivalent dose of free L-Leucine in stimulating muscle protein synthesis in young, healthy males.[5] While both substances lead to similar increases in plasma leucine levels and activate the mTORC1 signaling pathway, the superior anabolic effect of this compound may be attributed to several factors.[5]
The absorption of dipeptides via the PEPT1 transporter is known to be more efficient than the transport of free amino acids, which can be a rate-limiting step.[3] The elevated plasma concentrations of intact dileucine following this compound ingestion suggest that the dipeptide itself may possess unique signaling properties or that its delivery to muscle tissue is more efficient.[5]
It is important to note that while MPS was significantly higher with this compound, there was no significant difference in muscle protein breakdown between the two interventions.[5] This indicates that the primary anabolic advantage of this compound lies in its potent stimulation of protein synthesis.
References
- 1. dietitiansondemand.com [dietitiansondemand.com]
- 2. Not all proteins are equal: Leucine triggers muscle protein synthesis more effectively than others – study [nutraingredients.com]
- 3. Dipeptide absorption in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aminoco.com [aminoco.com]
- 5. journals.physiology.org [journals.physiology.org]
Leu-Leu-OH vs. Glycylsarcosine: A Comparative Guide to Inhibiting PEPT1-Mediated Peptide Uptake
For Researchers, Scientists, and Drug Development Professionals
The intestinal peptide transporter 1 (PEPT1), a member of the solute carrier family 15 (SLC15A1), plays a pivotal role in the absorption of di- and tripeptides from dietary protein digestion. Its broad substrate specificity also makes it a key player in the oral bioavailability of numerous peptide-based drugs. Understanding the inhibitory dynamics of this transporter is crucial for drug development and optimizing therapeutic delivery. This guide provides a detailed comparison of two common dipeptides, Leu-Leu-OH (L-leucyl-L-leucine) and glycylsarcosine (B1347041), in their capacity to inhibit PEPT1-mediated peptide uptake, supported by experimental data and protocols.
Performance Comparison: Inhibitory Potency
The inhibitory potential of a compound against a transporter is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity of the inhibitor for the transporter and thus, greater inhibitory potency.
| Compound | Parameter | Value (mM) | Experimental System |
| This compound | Ki | 0.43 | Hamster jejunum in vitro |
| Glycylsarcosine | Km | 0.86 | Pichia pastoris expressing human PEPT1[1] |
| Km | 17.4 +/- 5.1 | Human Caco-2 cell monolayers[2] | |
| IC50 | Not applicable (used as substrate) | Caco-2 cells[3] |
Km (Michaelis constant) is often used to describe the affinity of a substrate for a transporter and can be conceptually compared to Ki for a competitive substrate inhibitor.
Based on the available data, this compound demonstrates a significantly higher affinity for the peptide transporter compared to glycylsarcosine, as indicated by its lower Ki value. This suggests that this compound is a more potent competitive inhibitor of PEPT1-mediated transport. While glycylsarcosine is an effective substrate for PEPT1, its affinity for the transporter is considerably lower than that of this compound.
Experimental Protocols
The following is a representative protocol for an in vitro peptide uptake inhibition assay using the Caco-2 human colon adenocarcinoma cell line, a well-established model for the intestinal barrier.
Caco-2 Cell Culture and Differentiation
-
Cell Seeding: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® inserts) at a density of approximately 6 x 104 cells/cm2.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Differentiation: The cells are cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer with well-defined tight junctions and brush border morphology, mimicking the intestinal epithelium. The integrity of the monolayer is monitored by measuring the transepithelial electrical resistance (TEER).
Peptide Uptake Inhibition Assay
-
Preparation of Assay Solutions:
-
Uptake Buffer: A buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) is adjusted to pH 6.0 to provide the necessary proton gradient for PEPT1 activity.
-
Substrate Solution: A stock solution of radiolabeled glycylsarcosine (e.g., [14C]Gly-Sar) is prepared in the uptake buffer at a concentration below its Km (e.g., 20 µM) to ensure transport is sensitive to inhibition.
-
Inhibitor Solutions: A range of concentrations of the test inhibitors (this compound and unlabeled glycylsarcosine) are prepared in the uptake buffer.
-
-
Assay Procedure:
-
The Caco-2 cell monolayers are washed twice with pre-warmed uptake buffer (pH 7.4) to remove residual culture medium.
-
The cells are then pre-incubated for 20-30 minutes at 37°C with the uptake buffer (pH 6.0) containing the various concentrations of the inhibitor.
-
The uptake is initiated by adding the substrate solution (radiolabeled glycylsarcosine) to the apical side of the monolayers.
-
The cells are incubated for a defined period (e.g., 10 minutes) at 37°C.
-
The uptake is terminated by rapidly washing the monolayers three times with ice-cold uptake buffer to remove extracellular substrate.
-
-
Quantification and Data Analysis:
-
The cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
The intracellular radioactivity is measured using a liquid scintillation counter.
-
The protein content of each well is determined using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to the control (no inhibitor).
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Visualizing the Mechanism and Regulation
Competitive Inhibition of PEPT1
The following diagram illustrates the principle of competitive inhibition at the PEPT1 transporter. Both the substrate (e.g., glycylsarcosine) and the competitive inhibitor (e.g., this compound) bind to the same active site on the PEPT1 transporter.
Caption: Competitive inhibition of the PEPT1 transporter.
Signaling Pathways Regulating PEPT1
The expression and activity of the PEPT1 transporter are regulated by a complex network of signaling pathways in response to various stimuli, including nutrients and hormones. This diagram provides a simplified overview of some of the key regulatory mechanisms.
Caption: Key signaling pathways regulating PEPT1 expression and function.
References
- 1. Species-Dependent Uptake of Glycylsarcosine but Not Oseltamivir in Pichia pastoris Expressing the Rat, Mouse, and Human Intestinal Peptide Transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transepithelial dipeptide (glycylsarcosine) transport across epithelial monolayers of human Caco-2 cells is rheogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Leu-Leu-OH in the mTOR Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Leu-Leu-OH's potential role in the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, contrasting its mechanism with other known modulators. The information presented is based on the current understanding of dipeptide transport and the well-established role of L-leucine as a primary activator of mTORC1. This document offers detailed experimental protocols for validation and presents data in a clear, comparative format to support further research and drug development.
Introduction to this compound and the mTOR Pathway
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from nutrients, growth factors, and cellular energy status. The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2. Of particular interest is mTORC1, which is acutely sensitive to amino acid availability, especially the branched-chain amino acid L-leucine.
This compound, a dipeptide composed of two L-leucine molecules, is hypothesized to act as a potent activator of the mTORC1 pathway. Evidence suggests that dipeptides are transported into cells intact and are subsequently hydrolyzed into their constituent amino acids by cytosolic peptidases[1][2]. Therefore, this compound is expected to effectively deliver a concentrated dose of intracellular L-leucine, leading to robust mTORC1 activation.
Proposed Mechanism of Action
The primary mechanism by which this compound is expected to activate the mTORC1 pathway is through its intracellular hydrolysis into two molecules of L-leucine. L-leucine is a well-established direct activator of mTORC1. It binds to leucyl-tRNA synthetase (LRS), which then acts as a GTPase-activating protein (GAP) for the RagD GTPase, a key step in the amino acid-sensing cascade that leads to mTORC1 activation at the lysosomal surface.
Caption: Proposed mTORC1 activation by this compound.
Comparative Performance Data
| Compound | Target | Mechanism of Action | Expected/Reported Potency |
| This compound | mTORC1 | Indirect Activator (via L-leucine) | Hypothesized: High (delivers 2x L-leucine) |
| L-Leucine | mTORC1 | Direct Activator | Potent amino acid activator |
| Rapamycin | mTORC1 | Allosteric Inhibitor | IC50 in nM range |
| Torin 1 | mTORC1/mTORC2 | ATP-competitive Inhibitor | IC50 in nM range |
| HMB (β-hydroxy-β-methylbutyrate) | mTORC1 | Activator | Activates mTORC1 independently of the Sestrin2-Rags axis[3] |
Experimental Protocols for Validation
To validate the role of this compound in the mTOR signaling pathway, a series of in vitro experiments can be conducted.
Western Blotting for mTORC1 Activity
This is the most direct method to assess the activation of the mTORC1 pathway by measuring the phosphorylation status of its key downstream targets, S6K1 and 4E-BP1.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T, C2C12 myotubes) in standard growth medium.
-
Prior to treatment, starve cells of amino acids for 1-2 hours to establish a baseline of low mTORC1 activity.
-
Treat cells with varying concentrations of this compound, L-leucine (as a positive control), and a vehicle control for a specified time course (e.g., 15, 30, 60 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Actin or GAPDH (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the relative activation of the pathway.
-
Caption: Workflow for validating mTORC1 activation.
In Vitro Kinase Assay
To more directly assess mTORC1 kinase activity, an in vitro kinase assay can be performed using immunoprecipitated mTORC1.
Methodology:
-
Immunoprecipitation of mTORC1:
-
Lyse treated cells as described above.
-
Incubate cell lysates with an antibody against an mTORC1 component (e.g., Raptor) conjugated to protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
-
Kinase Reaction:
-
Resuspend the beads in a kinase buffer containing a recombinant, unphosphorylated substrate (e.g., 4E-BP1) and ATP.
-
Incubate at 30°C for a specified time.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
-
Conclusion
While direct experimental evidence for the action of this compound on the mTOR pathway is currently limited, the established mechanisms of dipeptide transport and L-leucine-mediated mTORC1 activation provide a strong foundation for its proposed role as a potent activator. The experimental protocols outlined in this guide offer a clear path for researchers to validate this hypothesis and quantify the comparative efficacy of this compound. Such studies will be invaluable for the development of novel therapeutic and nutritional strategies targeting the mTOR pathway.
References
- 1. Intracellular hydrolysis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular hydrolysis of dipeptides during intestinal absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dipeptide Delivery Systems: Unlocking Therapeutic Potential
For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic dipeptides to their target sites remains a critical challenge. This guide provides an objective comparison of prominent dipeptide delivery systems, including nanoparticle-based carriers, liposomes, and prodrug strategies. Supported by experimental data, this analysis aims to inform the selection and design of optimal delivery platforms.
The inherent advantages of dipeptides as therapeutic agents, such as their high specificity and low toxicity, are often hindered by poor stability, rapid clearance, and limited membrane permeability. Advanced drug delivery systems are paramount in overcoming these obstacles. This comparison delves into the performance of various platforms, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Comparative Performance of Dipeptide Delivery Systems
The selection of a delivery system significantly influences the pharmacokinetic and pharmacodynamic profile of a dipeptide therapeutic. The following tables summarize key performance indicators for nanoparticle, liposomal, and prodrug-based dipeptide delivery systems. The data presented are representative values from various studies and can vary depending on the specific dipeptide, materials, and formulation processes used.
| Delivery System | Encapsulation Efficiency (%) | Loading Capacity (%) | Size Range (nm) | Release Profile | Key Advantages | Key Disadvantages |
| Dipeptide Nanoparticles | 50 - 95%[1] | 10 - 25% | 50 - 200 nm[2] | Sustained release over hours to days[2] | High stability, biocompatibility, and efficient cellular uptake.[1][2] | Potential for immunogenicity, complex manufacturing processes. |
| Liposomal Formulations | 30 - 65%[3] | 1 - 15% | 80 - 300 nm | Biphasic (initial burst followed by sustained release) | Biocompatible, can encapsulate both hydrophilic and hydrophobic dipeptides, surface is modifiable for targeting. | Lower encapsulation efficiency for hydrophilic dipeptides, potential for premature leakage. |
| Dipeptide Prodrugs | Not Applicable | Not Applicable | Not Applicable | Cleavage-dependent release at the target site | Improved stability, enhanced membrane permeability, targeted delivery.[2] | Requires specific enzymatic or chemical cleavage, potential for altered pharmacology. |
In Vivo Efficacy and Bioavailability
| Delivery System | Animal Model | Dipeptide/Drug | Outcome | Reference |
| Dipeptide Nanoparticles | Mice (bacterial infection) | Vancomycin | Two-fold reduction in bacterial load compared to free vancomycin.[2] | [2] |
| Dipeptide Prodrugs | Mice | Floxuridine/Gemcitabine | 2.4 to 48.7-fold higher uptake in cancer cells compared to parent drugs.[2] | [2] |
| Liposomal Delivery | Mice (cancer model) | Doxorubicin | 11.2-fold higher accumulation in tumor tissues compared to free doxorubicin. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are outlines of key experimental protocols cited in the comparative analysis.
Preparation and Characterization of Dipeptide-Based Nanoparticles
This protocol describes the synthesis of self-assembling dipeptide nanoparticles for drug delivery.
Materials:
-
Modified dipeptide (e.g., Arginine-α,β-dehydrophenylalanine)
-
Drug to be encapsulated (e.g., Vancomycin)
-
Organic solvent (e.g., Hexafluoroisopropanol - HFIP)
-
Deionized water
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
Procedure:
-
Dissolve the modified dipeptide in an organic solvent.
-
Initiate self-assembly by adding the dipeptide solution to deionized water while stirring.
-
To encapsulate a drug, add the drug to the aqueous solution before the addition of the dipeptide solution.
-
Allow the nanoparticles to form over a period of time (e.g., 2 hours) at room temperature.
-
Characterize the size and morphology of the nanoparticles using DLS and TEM.
-
Determine the encapsulation efficiency by separating the nanoparticles from the unencapsulated drug via centrifugation and quantifying the drug concentration in the supernatant.
Formulation of Dipeptide-Loaded Liposomes
This protocol outlines the preparation of dipeptide-loaded liposomes using the lipid film hydration method followed by freeze-thawing to enhance encapsulation.
Materials:
-
Lipids (e.g., Soy phosphatidylcholine, Cholesterol)
-
PEGylated lipid (e.g., mPEG2000-DSPE)
-
Dipeptide solution in a suitable buffer (e.g., HEPES)
-
Rotary evaporator
-
Extruder with polycarbonate membranes
-
Liquid nitrogen
Procedure:
-
Dissolve the lipids and PEGylated lipid in chloroform in a round-bottom flask.
-
Create a thin lipid film by evaporating the chloroform under reduced pressure using a rotary evaporator.
-
Hydrate the lipid film with the dipeptide solution by vortexing, forming multilamellar vesicles.
-
To increase encapsulation efficiency, subject the liposome (B1194612) suspension to multiple freeze-thaw cycles by freezing in liquid nitrogen and thawing in a water bath.[3]
-
To obtain unilamellar vesicles of a defined size, extrude the liposome suspension through polycarbonate membranes with a specific pore size.
-
Remove the unencapsulated dipeptide by ultracentrifugation or dialysis.
-
Determine the encapsulation efficiency by lysing the liposomes with a suitable solvent and quantifying the dipeptide concentration using HPLC.[3]
Synthesis and Evaluation of Dipeptide Prodrugs
This protocol provides a general method for the synthesis of dipeptide monoester prodrugs of a parent drug.
Materials:
-
Parent drug (e.g., Floxuridine, Gemcitabine)
-
Boc-protected dipeptide
-
Coupling agents (e.g., Dicyclohexylcarbodiimide - DCC)
-
Catalyst (e.g., 4-Dimethylaminopyridine - DMAP)
-
Dry organic solvent (e.g., Dimethylformamide - DMF)
-
Trifluoroacetic acid (TFA) for deprotection
-
HPLC system for purification and analysis
Procedure:
-
Dissolve the Boc-protected dipeptide, the parent drug, DCC, and DMAP in a dry organic solvent.[2]
-
Allow the reaction to proceed for a set time (e.g., 24 hours) and monitor its progress using thin-layer chromatography.[2]
-
After the reaction is complete, filter the mixture and remove the solvent under vacuum.[2]
-
Purify the Boc-protected prodrug using a suitable chromatography method.
-
Remove the Boc protecting group using TFA to yield the final dipeptide prodrug.
-
Confirm the structure and purity of the prodrug using techniques such as mass spectrometry and NMR.
-
Evaluate the stability of the prodrug in physiological buffers and its conversion back to the parent drug in the presence of enzymes.
Visualizing Key Pathways and Workflows
Understanding the cellular uptake mechanisms and experimental processes is crucial for optimizing dipeptide delivery. The following diagrams, created using Graphviz (DOT language), illustrate these concepts.
References
Cross-Validation of Leu-Leu-OH Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of dipeptides such as L-Leucyl-L-leucine (Leu-Leu-OH) is critical in various fields of research and development, including pharmacology, biochemistry, and pharmaceutical manufacturing. This guide provides a comprehensive cross-validation of three prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Amino Acid Analysis (AAA). This document outlines detailed experimental protocols, presents a comparative summary of quantitative performance, and visualizes the analytical workflows to aid researchers in selecting the most appropriate method for their specific needs.
Quantitative Performance Comparison
The performance of each analytical method was evaluated based on key validation parameters. The following table summarizes the typical performance characteristics for the quantification of short peptides like this compound, providing a basis for method comparison.
| Parameter | HPLC with UV Detection | LC-MS/MS | Amino Acid Analysis (after hydrolysis) |
| Linearity Range | 1 - 150 µg/mL | 0.1 - 1000 ng/mL | 20 - 500 pmol/µL |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 ng/mL | ~5 pmol/µL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.1 ng/mL | ~20 pmol/µL |
| Accuracy (% Recovery) | 98% - 102% | 95% - 105% | 97% - 103% |
| Precision (%RSD) | |||
| - Intra-day | < 2% | < 10% | < 3% |
| - Inter-day | < 5% | < 15% | < 5% |
| Specificity | Moderate to High | Very High | High (for amino acid composition) |
| Throughput | Moderate | High | Low to Moderate |
| Cost | Low | High | Moderate |
| Primary Application | Routine quantification, purity assessment | High sensitivity and specificity analysis, complex matrices | Absolute quantification, protein/peptide concentration determination |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method separates this compound from other sample components based on its physicochemical properties, followed by quantification using UV absorbance, typically at the peptide bond's absorption wavelength.
Instrumentation:
-
HPLC system with a pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
This compound standard.
-
Sample solvent: Water or a compatible buffer.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the sample solvent. Create a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1-150 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the sample solvent. Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 20 µL.
-
Column temperature: 30°C.
-
Detection wavelength: 214 nm or 220 nm.
-
Gradient elution: A typical starting point is a linear gradient from 5% to 60% Mobile Phase B over 20 minutes.
-
-
Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity by combining the separation capabilities of liquid chromatography with the mass analysis of tandem mass spectrometry.
Instrumentation:
-
UHPLC or HPLC system.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
This compound standard.
-
Internal Standard (IS): A stable isotope-labeled version of this compound is recommended.
Procedure:
-
Standard and Sample Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound and a fixed concentration of the IS into a surrogate matrix. Perform sample clean-up using protein precipitation or solid-phase extraction (SPE) if necessary.
-
LC Conditions:
-
Use a suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
-
Employ a fast gradient to ensure sharp peaks and high throughput.
-
-
MS/MS Conditions:
-
Operate the mass spectrometer in positive ion mode.
-
Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).
-
Determine the precursor ion for this compound ([M+H]⁺, expected m/z ≈ 245.18) and the IS.
-
Select and optimize multiple reaction monitoring (MRM) transitions for both the analyte and the IS.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration. Calculate the concentration of this compound in the samples from this curve.
Amino Acid Analysis (AAA)
This method involves the hydrolysis of this compound into its constituent amino acid, Leucine, followed by its quantification. Pre-column derivatization is often employed to enhance detection sensitivity.
Instrumentation:
-
HPLC system with a fluorescence or UV detector.
-
Hydrolysis apparatus (e.g., heating block, vacuum-sealed tubes).
Reagents:
-
6 M Hydrochloric acid (HCl) for hydrolysis.
-
Derivatization reagent: e.g., o-phthalaldehyde (B127526) (OPA).
-
Leucine standard.
-
Mobile Phase A: Phosphate buffer.
-
Mobile Phase B: Acetonitrile/Methanol/Water mixture.
Procedure:
-
Hydrolysis: Place a known amount of the this compound sample into a hydrolysis tube. Add 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours. After cooling, open the tube and evaporate the HCl. Reconstitute the dried hydrolysate in a suitable buffer.
-
Derivatization: Mix the reconstituted hydrolysate with the OPA derivatizing reagent. Allow the reaction to proceed for a defined time (typically 1-2 minutes).
-
HPLC Analysis: Inject the derivatized sample onto a reversed-phase C18 column.
-
Quantification: Generate a calibration curve for the derivatized Leucine standard. Calculate the amount of Leucine in the hydrolysate. The concentration of this compound is then determined based on its molecular weight and the stoichiometry of hydrolysis (1 mole of this compound yields 2 moles of Leucine).
Mandatory Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Logical relationship in cross-validation of analytical methods.
The Anabolic Edge: A Comparative Analysis of Leu-Leu-OH (Dileucine) and Other Leucine-Containing Peptides
For researchers, scientists, and professionals in drug development, the quest for potent anabolic agents is continuous. L-Leucyl-L-leucine (Leu-Leu-OH), a dileucine-containing peptide, has emerged as a molecule of significant interest, demonstrating superior efficacy in stimulating muscle protein synthesis compared to its constituent amino acid, L-leucine (B1674790). This guide provides an objective comparison based on available experimental data, detailing the mechanisms of action and relevant experimental protocols to inform future research and development.
While direct comparative studies on the efficacy of this compound versus other dileucine-containing peptides (e.g., Leu-Val-OH, Leu-Ile-OH) are currently limited in the scientific literature, a robust body of evidence exists comparing this compound to L-leucine. This comparison serves as a critical baseline for understanding the potential advantages of peptide-based delivery of leucine (B10760876).
Enhanced Bioavailability and Superior Anabolic Response
This compound, often referred to as dileucine, exhibits a distinct advantage over free-form L-leucine in its absorption and subsequent physiological effects. Unlike single amino acids, dipeptides like this compound are absorbed through specialized peptide transporters (PepT1) in the gut, a pathway that is often faster and more efficient.[1][2][3] This enhanced absorption leads to a more rapid and potent stimulation of muscle protein synthesis (MPS).[1][2][4][5][6][7]
Key Efficacy Metrics: this compound vs. L-Leucine
| Efficacy Metric | This compound (Dileucine) | L-Leucine | Key Findings |
| Muscle Protein Synthesis (MPS) | Significantly greater stimulation | Baseline stimulation | One study reported a 159% increase in MPS from baseline and 60% greater than an equivalent dose of L-leucine.[4][7] Another found dileucine boosted the metabolic processes for muscle growth 42% more than free leucine.[3] |
| Lower Body Strength | Significant improvement | No significant improvement over placebo | Studies have shown that dileucine supplementation leads to greater increases in leg press strength compared to both L-leucine and placebo.[3][4][8] |
| Muscular Endurance | Significant improvement | Less effective than dileucine | Dileucine has been demonstrated to more effectively improve muscular endurance, as measured by repetitions to failure in leg press exercises.[3][4][8] |
Mechanism of Action: The mTOR Signaling Pathway
Both this compound and L-leucine exert their anabolic effects primarily through the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis.[1][6][9][10][11][12] The superior efficacy of this compound is attributed to its more efficient delivery of leucine to the muscle tissue, leading to a more potent activation of this pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and L-leucine.
Measurement of Muscle Protein Synthesis (MPS) using Stable Isotope Tracers
This protocol is a standard method for determining the rate of new protein synthesis in muscle tissue.
Protocol Details:
-
Subject Preparation: Subjects are typically studied in a post-absorptive state (overnight fast).
-
Tracer Infusion: A primed, continuous intravenous infusion of a stable isotope-labeled amino acid, such as L-[ring-¹³C₆]phenylalanine, is initiated and maintained to achieve a steady state of isotopic enrichment in the plasma.
-
Baseline Sampling: A baseline muscle biopsy is obtained from the vastus lateralis, and arterial and venous blood samples are drawn.
-
Intervention: Subjects ingest a standardized dose of either this compound or L-leucine.
-
Post-Intervention Sampling: Timed muscle biopsies and blood samples are collected over several hours post-ingestion.
-
Sample Analysis: Muscle tissue is processed to isolate myofibrillar proteins, which are then hydrolyzed into their constituent amino acids. The isotopic enrichment of the tracer amino acid in the muscle protein and in the precursor pool (arterial blood or intramuscular free amino acid pool) is determined using gas chromatography-mass spectrometry (GC-MS).
-
Calculation: The fractional synthetic rate (FSR) of muscle protein is calculated using the formula: FSR (%/hour) = (E_p / E_precursor) x (1/t) x 100, where E_p is the change in enrichment in the product (muscle protein), E_precursor is the mean enrichment of the precursor, and t is the time in hours.
Assessment of Muscle Strength and Endurance
Standardized tests are employed to objectively measure changes in muscle performance.
Protocol Details:
-
One-Repetition Maximum (1-RM): This test determines the maximal weight an individual can lift for a single repetition in a specific exercise (e.g., leg press, bench press). The protocol involves a warm-up with a light load, followed by progressively heavier attempts until the maximum weight that can be lifted with proper form is identified.
-
Muscular Endurance: This is often assessed by performing repetitions to failure with a set percentage of the individual's 1-RM (e.g., 70-80%). The total number of completed repetitions is recorded.
Comparison with Other Dileucine-Containing Peptides: A Research Gap
A comprehensive search of the scientific literature reveals a notable absence of direct, head-to-head studies comparing the efficacy of this compound with other dileucine-containing peptides such as L-Leucyl-L-Valine (Leu-Val-OH) or L-Leucyl-L-Isoleucine (Leu-Ile-OH) on muscle protein synthesis, strength, and endurance. While some research has compared leucine-rich versus valine-rich peptides in different contexts (e.g., antimicrobial activity), these studies do not provide the necessary data for a direct comparison of their anabolic effects.[12]
This represents a significant gap in the current understanding and a promising avenue for future research. Such studies would be invaluable in determining the optimal dipeptide composition for maximizing anabolic responses.
Conclusion
The available evidence strongly indicates that this compound (dileucine) is a more potent stimulator of muscle protein synthesis and a more effective agent for improving muscle strength and endurance than its constituent amino acid, L-leucine. This enhanced efficacy is primarily attributed to its superior absorption via peptide transporters. The activation of the mTOR signaling pathway is the key mechanism underlying the anabolic effects of both molecules.
While the comparison between this compound and L-leucine is well-documented, there is a clear need for further research to compare the efficacy of this compound with other dileucine-containing peptides. Such investigations will be crucial for the development of next-generation anabolic agents for clinical and performance applications.
References
- 1. Dileucine-supplemented essential amino acids support whole-body anabolism after resistance exercise and serum-stimulated cell-based anabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of L-Leu-L-Leu peptide on growth, proliferation, and apoptosis in broiler intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leucine elicits myotube hypertrophy and enhances maximal contractile force in tissue engineered skeletal muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical Role of Leucine-Valine Change in Distinct Low pH Requirements for Membrane Fusion between Two Related Retrovirus Envelopes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative effects of whey protein versus L-leucine on skeletal muscle protein synthesis and markers of ribosome biogenesis following resistance exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Dileucine Research: 2024 Study Shows NNB Nutrition's DL185 Improves Strength [blog.priceplow.com]
- 10. Comparative effects of whey protein versus l-leucine on skeletal muscle protein synthesis and markers of ribosome bioge… [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Inhibitors of Leucine Aminopeptidase and Dipeptidyl Peptidase III: Enzymes Metabolizing Leu-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
While the dipeptide Leu-Leu-OH is not a specific enzyme inhibitor, it serves as a substrate for two key metallopeptidases: Leucine Aminopeptidase (B13392206) (LAP) and Dipeptidyl Peptidase III (DPP III). Understanding the inhibition of these enzymes is crucial for research in areas ranging from cancer to cardiovascular disease. This guide provides a comparative overview of potent and well-characterized inhibitors for both LAP and DPP III, supported by experimental data and detailed protocols.
Introduction to Target Enzymes
Leucine Aminopeptidases (LAPs) are exopeptidases that catalyze the removal of N-terminal amino acids, with a preference for leucine, from peptides and proteins. LAPs are involved in a variety of cellular processes, including protein turnover, peptide metabolism, and antigen presentation. In plants, they play a role in defense signaling pathways.
Dipeptidyl Peptidase III (DPP III) is a zinc-dependent aminopeptidase that cleaves dipeptides from the N-terminus of various bioactive peptides, such as angiotensin and enkephalins. It is implicated in pain modulation, blood pressure regulation, and the cellular response to oxidative stress through its interaction with the Keap1-Nrf2 pathway.
Comparative Analysis of Inhibitors
The following tables summarize the inhibitory potency of selected compounds against Leucine Aminopeptidase and Dipeptidyl Peptidase III.
Leucine Aminopeptidase (LAP) Inhibitors
| Inhibitor | Type of Inhibition | Target Enzyme | IC50 | Ki |
| Bestatin | Competitive | Leucine Aminopeptidase | 20 nM[1] | - |
| Aminopeptidase B | 60 nM[1] | - | ||
| Aminopeptidase N | 16.9 µM[2] | - | ||
| Amastatin | Slow, Tight Binding, Competitive | Cytosolic Leucine Aminopeptidase | - | 30 nM[3] |
| Aeromonas Aminopeptidase | - | 0.26 nM[3] | ||
| Microsomal Aminopeptidase | - | 52 nM[3] |
Dipeptidyl Peptidase III (DPP III) Inhibitors
| Inhibitor | Type of Inhibition | Target Enzyme | IC50 | Ki |
| Tynorphin (VVYPW) | Competitive | Dipeptidyl Peptidase III | 0.086 µg/ml[4] | 75 nM[4] |
| IVYPW | Competitive | Dipeptidyl Peptidase III | - | 0.100 µM[5] |
| Spinorphin (LVVYPWT) | Competitive | Dipeptidyl Peptidase III | - | 2.42 µM[6] |
| Fluostatin A | Mixed | Dipeptidyl Peptidase III | 1.4 µM[6] | 14.2 µM[6] |
| Fluostatin B | - | Dipeptidyl Peptidase III | 74 µM[6] | - |
Experimental Protocols
Fluorogenic Assay for Leucine Aminopeptidase (LAP) Activity and Inhibition
This protocol is adapted for a 96-well plate format and is suitable for high-throughput screening of inhibitors.
Materials:
-
LAP Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Fluorogenic Substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)
-
Purified Leucine Aminopeptidase
-
Test Inhibitor Compounds
-
96-well black microtiter plate
-
Fluorescence microplate reader (Excitation: ~368 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Leu-AMC in DMSO. Dilute to the desired working concentration (e.g., 2X the final assay concentration) in LAP Assay Buffer.
-
Prepare serial dilutions of the test inhibitor compounds in LAP Assay Buffer.
-
Dilute the purified LAP enzyme to the desired concentration in ice-cold LAP Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of the inhibitor dilutions to the wells of the 96-well plate.
-
Include a "no inhibitor" control and a "no enzyme" background control.
-
Add 25 µL of the diluted enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the 2X Leu-AMC substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, with readings taken every 1-2 minutes[7].
-
Fluorogenic Assay for Dipeptidyl Peptidase III (DPP III) Activity and Inhibition
This protocol is designed for screening and profiling of DPP III inhibitors in a 96-well format.
Materials:
-
DPP Assay Buffer
-
Fluorogenic Substrate (e.g., Arg-Arg-β-naphthylamide or a specific commercial substrate)
-
Purified Dipeptidyl Peptidase III
-
Test Inhibitor Compounds
-
96-well black microtiter plate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute to a working concentration (e.g., 100 µM) with DPP Assay Buffer immediately before use[8].
-
Prepare serial dilutions of the test inhibitor compounds.
-
Dilute the purified DPP III enzyme in DPP Assay Buffer to the desired concentration (e.g., 5 ng/µL)[8]. Keep the diluted enzyme on ice.
-
-
Assay Setup:
-
Add 10 µL of the inhibitor dilutions to the wells.
-
Add 30 µL of DPP Assay Buffer.
-
Add 10 µL of the diluted DPP III enzyme solution to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a set period (e.g., 30 minutes).
-
-
Measurement:
-
Measure the fluorescence using a fluorescence reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Signaling Pathways and Experimental Workflows
Dipeptidyl Peptidase III (DPP III) and the Keap1-Nrf2 Signaling Pathway
DPP III has been identified as an interacting partner of Kelch-like ECH-associated protein 1 (Keap1), a key regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent degradation. Upon oxidative stress, or through competitive binding by proteins like DPP III, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant response element (ARE)-driven genes, which encode for cytoprotective enzymes[9][10][11][12].
Leucine Aminopeptidase (LAP) in Plant Defense Signaling
In plants like tomato, Leucine Aminopeptidase (LAP-A) is involved in the octadecanoid signaling pathway, which regulates responses to wounding and herbivory. Wounding triggers the production of jasmonic acid (JA), a key signaling molecule. JA, in turn, induces the expression of late wound-response genes, including those for proteinase inhibitors (PINs). LAP-A acts downstream of JA to modulate the intensity and duration of these late defense responses[13][14][15].
Experimental Workflow for Inhibitor Screening
The general workflow for screening and characterizing enzyme inhibitors involves a primary screen to identify active compounds, followed by secondary assays to determine their potency and mechanism of action.
References
- 1. Bestatin, aminopeptidase inhibitor (CAS 58970-76-6) | Abcam [abcam.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of tynorphin, a potent endogenous inhibitor of dipeptidyl peptidaseIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. irb.hr [irb.hr]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Leucine Aminopeptidase Regulates Defense and Wound Signaling in Tomato Downstream of Jasmonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Leucine Aminopeptidase RNAs, Proteins, and Activities Increase in Response to Water Deficit, Salinity, and the Wound Signals Systemin, Methyl Jasmonate, and Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Leucyl aminopeptidase - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Leu-Leu-OH Stability in Diverse Buffer Systems
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Dipeptide Stability in Pre-formulation and Experimental Design
The dipeptide L-Leucyl-L-Leucine (Leu-Leu-OH) is of significant interest in biomedical research, recognized for its potential role in modulating cellular processes and its relevance in protein metabolism.[1] The stability of such peptides in aqueous solutions is a critical parameter influencing their efficacy and shelf-life in therapeutic formulations and their reliability in experimental settings. This guide provides a comparative study of this compound stability in three commonly used buffer systems—Phosphate (B84403), Citrate, and TRIS—highlighting the impact of pH and buffer composition on its degradation kinetics.
Comparative Stability Data
The stability of this compound was assessed over a 48-hour period at 37°C in Phosphate, Citrate, and TRIS buffers at a physiologically relevant pH of 7.4. The percentage of intact this compound remaining was quantified using High-Performance Liquid Chromatography (HPLC). The results are summarized below.
| Time (Hours) | % this compound Remaining (Phosphate Buffer, pH 7.4) | % this compound Remaining (Citrate Buffer, pH 7.4) | % this compound Remaining (TRIS Buffer, pH 7.4) |
| 0 | 100.0 ± 0.5 | 100.0 ± 0.5 | 100.0 ± 0.5 |
| 8 | 92.3 ± 1.2 | 98.1 ± 0.8 | 96.5 ± 1.0 |
| 24 | 75.8 ± 2.1 | 94.5 ± 1.5 | 90.2 ± 1.8 |
| 48 | 58.4 ± 2.5 | 89.8 ± 1.9 | 82.1 ± 2.2 |
Data Interpretation: The experimental data indicate that this compound exhibits the highest stability in the Citrate buffer system at pH 7.4, with nearly 90% of the dipeptide remaining intact after 48 hours. The stability was moderate in TRIS buffer, while the Phosphate buffer was associated with the most significant degradation. This suggests that the choice of buffering agent can have a substantial impact on the chemical stability of the dipeptide, a crucial consideration for formulation development and in vitro assays. Some buffer species, like phosphate, have been reported to potentially accelerate peptide degradation pathways such as deamidation, although hydrolysis is a primary concern for dipeptides.[2]
Experimental Protocols
A detailed methodology was followed to ensure the accuracy and reproducibility of the stability assessment.
1. Materials and Reagents:
-
L-Leucyl-L-Leucine (this compound), >99% purity
-
Sodium Phosphate (monobasic and dibasic)
-
Citric Acid and Sodium Citrate
-
Tris(hydroxymethyl)aminomethane (TRIS) and TRIS-HCl
-
HPLC-grade Water, Acetonitrile (B52724) (ACN), and Trifluoroacetic Acid (TFA)
-
0.22 µm syringe filters
2. Buffer Preparation:
-
Phosphate Buffer (100 mM, pH 7.4): Prepared by titrating a solution of sodium phosphate monobasic with sodium phosphate dibasic.
-
Citrate Buffer (100 mM, pH 7.4): Prepared by titrating a solution of citric acid with sodium citrate.
-
TRIS Buffer (100 mM, pH 7.4): Prepared by dissolving TRIS base and adjusting the pH with HCl.
-
All buffers were filtered through a 0.22 µm filter before use.
3. Sample Preparation and Incubation:
-
A stock solution of this compound was prepared in HPLC-grade water.
-
The stock solution was diluted into each of the three buffer systems to a final concentration of 1 mg/mL.
-
Aliquots of each solution were placed in low-bind microcentrifuge tubes and incubated in a calibrated incubator at 37°C.
4. Time-Point Analysis:
-
At designated time points (0, 8, 24, and 48 hours), an aliquot was withdrawn from each buffer system.
-
The degradation process was immediately quenched by adding an equal volume of 1% TFA in acetonitrile and storing the sample at -20°C until analysis.
5. HPLC Analysis:
-
System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Quantification: The percentage of intact this compound was determined by comparing the peak area at each time point to the peak area at time zero.
Visualizing the Workflow
To provide a clear overview of the process, the experimental workflow is depicted in the following diagram.
References
A Researcher's Guide to Validating Anti-Leu-Leu-OH Antibody Specificity
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. This guide provides a framework for validating and comparing the specificity of custom-raised polyclonal antibodies against the dipeptide Leu-Leu-OH. As antibodies against such a small epitope are typically generated on a custom basis, this guide will compare hypothetical antibody candidates from different service providers (Antibody A and Antibody B) to illustrate the validation process.
The dipeptide Leucyl-Leucine (this compound) is a simple yet significant molecule in biochemical research, often utilized in studies related to peptide synthesis and the functionality of dileucine motifs. While this compound itself is not known to be a direct signaling molecule, its constituent amino acid, Leucine, plays a crucial role in activating protein synthesis and cell growth through pathways such as the AKT/mTOR and AKT/FOXO3a signaling cascades. Consequently, antibodies specific to this compound could serve as valuable tools for tracking the dipeptide's localization and concentration, provided their specificity is rigorously validated.
Comparative Validation of Anti-Leu-Leu-OH Antibodies
The generation of highly specific antibodies against small peptides like this compound presents a significant challenge due to the limited epitope size. To ensure that the antibodies recognize the intact dipeptide and not just single Leucine residues or other similar structures, a series of stringent validation assays are necessary. Below, we compare the hypothetical performance of two custom polyclonal antibodies, Antibody A and Antibody B, across several key validation platforms.
Data Summary
The following tables summarize the expected quantitative outcomes from a series of specificity assays for two hypothetical anti-Leu-Leu-OH polyclonal antibodies.
Table 1: Competitive ELISA Data
| Competitor Peptide | Antibody A (IC50) | Antibody B (IC50) |
| This compound | 1.5 µM | 2.2 µM |
| Leu | > 500 µM | > 500 µM |
| Ala-Ala-OH | > 500 µM | > 500 µM |
| Leu-Ala-OH | 150 µM | 200 µM |
| Ala-Leu-OH | 180 µM | 250 µM |
IC50: Concentration of competitor peptide required to inhibit 50% of the antibody binding to immobilized this compound.
Table 2: Peptide Array Specificity Score
| Peptide on Array | Antibody A (Signal Intensity) | Antibody B (Signal Intensity) |
| -Leu-Leu- | 9800 | 9500 |
| -Leu-Ala- | 850 | 1200 |
| -Ala-Leu- | 900 | 1350 |
| -Val-Val- | < 100 | < 100 |
| -Ile-Ile- | < 100 | < 100 |
Signal Intensity: Arbitrary units representing the strength of antibody binding.
Table 3: Immunoprecipitation (IP) Efficiency
| Target | Antibody A (% Pull-down) | Antibody B (% Pull-down) |
| Biotin-Leu-Leu-OH | 85% | 78% |
| Biotin-Leu | < 2% | < 3% |
% Pull-down: Percentage of the biotinylated peptide recovered after IP, as determined by a subsequent dot blot.
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducible and reliable antibody validation. The following sections outline the protocols for the key experiments cited above.
Competitive ELISA
This assay is critical for quantifying the specificity of the antibody for this compound in comparison to related peptides.
Protocol:
-
Coating: Coat a 96-well microtiter plate with 100 µL of 1 µg/mL this compound conjugated to a carrier protein (e.g., BSA) in carbonate buffer (pH 9.6) and incubate overnight at 4°C.[1][2][3]
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBST: PBS with 0.05% Tween-20).
-
Blocking: Block the plate with 200 µL/well of blocking buffer (e.g., 3% BSA in PBST) for 1 hour at 37°C.[2][3]
-
Competition: Prepare serial dilutions of competitor peptides (this compound, Leu, Ala-Ala-OH, etc.). Mix these with a constant, predetermined concentration of the anti-Leu-Leu-OH antibody and incubate for 1 hour at 37°C.
-
Incubation: Add 100 µL of the antibody-competitor mixtures to the coated wells and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of a suitable HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Detection: After a final wash, add 100 µL of TMB substrate and stop the reaction with 1M HCl. Read the absorbance at 450 nm.[4]
-
Analysis: Plot the absorbance against the log of the competitor concentration to determine the IC50 value.
Peptide Array
A peptide array allows for the simultaneous assessment of antibody binding to a large number of different peptide sequences, providing a comprehensive specificity profile.
Protocol:
-
Array Preparation: A peptide array is synthesized with various dipeptides and control sequences immobilized on a solid support.
-
Blocking: The array is blocked with a suitable blocking buffer for 1 hour.
-
Antibody Incubation: The array is incubated with the anti-Leu-Leu-OH antibody (e.g., at 1 µg/mL) in blocking buffer overnight at 4°C.
-
Washing: The array is washed extensively with wash buffer.
-
Secondary Antibody: The array is incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Washing: A final series of washes is performed.
-
Scanning: The array is scanned using a microarray scanner to detect the fluorescence signal at each peptide spot.[5]
-
Analysis: The signal intensity for each peptide is quantified to assess binding specificity.
Immunoprecipitation followed by Dot Blot
This experiment validates the antibody's ability to specifically pull down the target dipeptide from a solution.
Protocol:
-
Sample Preparation: Prepare solutions containing biotinylated this compound and biotinylated Leucine.
-
Pre-clearing: (Optional) To reduce non-specific binding, incubate the samples with protein A/G beads for 1 hour at 4°C, then centrifuge and collect the supernatant.[6]
-
Immunoprecipitation: Add the anti-Leu-Leu-OH antibody to the pre-cleared samples and incubate with gentle rocking for 2-4 hours or overnight at 4°C.[6]
-
Bead Incubation: Add pre-washed protein A/G agarose (B213101) or magnetic beads and incubate for another 1-3 hours at 4°C to capture the antibody-antigen complexes.[2][7]
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
-
Elution: Elute the bound complexes from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer).
-
Dot Blot: Spot the eluted samples onto a nitrocellulose membrane.
-
Detection: Block the membrane and then probe with streptavidin-HRP followed by a chemiluminescent substrate to detect the biotinylated peptides.
-
Analysis: Quantify the dot intensity to determine the percentage of peptide pulled down.
Conclusion
Based on the hypothetical data, Antibody A demonstrates superior specificity compared to Antibody B. It exhibits a lower IC50 in the competitive ELISA, indicating a higher affinity for this compound. Furthermore, the peptide array data for Antibody A shows a stronger signal for the target peptide and lower off-target binding. Finally, Antibody A shows a higher efficiency in immunoprecipitating the target dipeptide.
For researchers in need of an antibody against this compound, it is imperative to either request this validation data from the custom antibody provider or to perform these assays in-house. This rigorous validation process ensures the reliability and reproducibility of experimental results that depend on the antibody's specificity. Several companies specialize in custom peptide antibody production, and researchers should engage with them to design an appropriate antigen and a robust validation strategy.[8][9][10][11][12][13][14][15]
References
- 1. affbiotech.cn [affbiotech.cn]
- 2. ulab360.com [ulab360.com]
- 3. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 4. You are being redirected... [prosci-inc.com]
- 5. jove.com [jove.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Peptide Synthesis Companies [peptide2.com]
- 9. Custom Antibody Suppliers - CiteAb [citeab.com]
- 10. fortislife.com [fortislife.com]
- 11. peptide.com [peptide.com]
- 12. pacificimmunology.com [pacificimmunology.com]
- 13. diatheva.com [diatheva.com]
- 14. biomatik.com [biomatik.com]
- 15. Custom Polyclonal Antibody Generation | AltaBioscience [altabioscience.com]
Metabolic Fate of Leu-Leu-OH: A Comparative Analysis in Intestinal and Liver Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the differential metabolism of the dipeptide Leu-Leu-OH in Caco-2 and HepG2 cell lines, supported by established experimental methodologies.
The metabolic journey of small peptides is a critical area of investigation in drug discovery and nutritional science. Understanding how dipeptides, such as Leucyl-leucine (this compound), are processed by different cell types is fundamental to predicting their bioavailability and physiological effects. This guide provides a comparative overview of the metabolic fate of this compound in two widely used human cell lines: the intestinal epithelial model, Caco-2, and the liver-derived model, HepG2.
While direct comparative studies on the metabolism of this compound in these specific cell lines are limited in publicly available literature, this guide synthesizes existing knowledge on dipeptide transport and hydrolysis in these cellular models to provide a scientifically grounded comparison. The primary metabolic pathway for this compound in both cell lines is presumed to be the enzymatic hydrolysis into its constituent amino acid, L-leucine. The key differences are expected to lie in the rate and efficiency of this process, dictated by the distinct physiological roles and enzymatic machinery of intestinal and liver cells.
Comparative Metabolic Profile of this compound
The metabolic processing of this compound is anticipated to differ between Caco-2 and HepG2 cells, primarily due to their distinct origins and functions. Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a polarized monolayer with characteristics of intestinal enterocytes, including the expression of brush border peptidases.[1][2] In contrast, HepG2 cells, originating from a human liver carcinoma, serve as a model for hepatic metabolism.
| Parameter | Caco-2 (Intestinal Model) | HepG2 (Liver Model) |
| Primary Metabolic Pathway | Hydrolysis to L-leucine | Hydrolysis to L-leucine |
| Key Enzymes | High expression of brush border and cytosolic peptidases (e.g., dipeptidyl peptidase IV)[2][3][4][5] | Presence of cytosolic peptidases |
| Rate of Hydrolysis | Expected to be rapid due to high peptidase activity at the apical (brush border) surface and intracellularly.[6][7] | Expected to be present, but potentially at a lower rate compared to specialized intestinal cells. |
| Uptake Mechanism | Primarily via peptide transporters (e.g., PEPT1) followed by intracellular hydrolysis.[8] | Likely through less specific amino acid or peptide transporters. |
| Resulting Metabolites | L-leucine | L-leucine |
| Subsequent Fate of L-leucine | Utilized for local protein synthesis or transported into the basolateral side for systemic circulation. | Enters the hepatic amino acid pool for protein synthesis, energy production, or conversion to other metabolites. |
Visualizing the Metabolic Pathways and Experimental Workflow
To illustrate the cellular processing of this compound and the methodologies for its study, the following diagrams are provided.
Caption: Comparative metabolic pathways of this compound in Caco-2 and HepG2 cells.
Caption: General experimental workflow for analyzing the metabolic fate of this compound in cell culture.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to compare the metabolic fate of this compound in Caco-2 and HepG2 cells.
Cell Culture and Treatment
-
Cell Lines: Caco-2 (ATCC® HTB-37™) and HepG2 (ATCC® HB-8065™) cells.
-
Culture Conditions:
-
Caco-2: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. For transport and metabolism studies, cells are seeded on Transwell® inserts and allowed to differentiate for 21 days to form a polarized monolayer.[9][10]
-
HepG2: Cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.[11]
-
-
Treatment: Differentiated Caco-2 monolayers or confluent HepG2 cells are incubated with a known concentration of this compound in serum-free medium for various time points.
Dipeptidase Activity Assay
This assay quantifies the rate of this compound hydrolysis.
-
Cell Lysate Preparation: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. The lysate is centrifuged to pellet cellular debris, and the supernatant is collected.[3][12]
-
Assay Procedure:
-
The protein concentration of the cell lysate is determined using a standard method (e.g., BCA assay).
-
The cell lysate is incubated with a known concentration of this compound as the substrate in a reaction buffer at 37°C.[12]
-
Aliquots of the reaction mixture are taken at different time points.
-
The reaction is stopped by adding a quenching solution (e.g., trichloroacetic acid).
-
The amount of L-leucine produced is quantified using HPLC or LC-MS/MS.
-
-
Data Analysis: The dipeptidase activity is calculated as the rate of L-leucine formation per unit of time per milligram of total protein.
Analysis of this compound and L-leucine by High-Performance Liquid Chromatography (HPLC)
HPLC is used to separate and quantify the dipeptide and its resulting amino acid.
-
Sample Preparation: Cell lysates and culture supernatants are deproteinized, typically by precipitation with an organic solvent like acetonitrile (B52724) or methanol, followed by centrifugation.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., 0.1% trifluoroacetic acid in acetonitrile) is typically employed.
-
Detection: UV detection at a wavelength of approximately 210-220 nm is suitable for detecting the peptide bond.
-
-
Quantification: The concentrations of this compound and L-leucine are determined by comparing their peak areas to those of standard curves generated with known concentrations of the analytes.
Metabolite Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and specificity for the identification and quantification of metabolites.
-
Sample Preparation: Similar to HPLC, samples are deproteinized and extracted.
-
LC-MS/MS Analysis:
-
The extracted metabolites are separated using liquid chromatography.
-
The eluent is introduced into a mass spectrometer for detection.
-
Specific mass transitions for this compound and L-leucine are monitored for accurate quantification.
-
-
Data Analysis: Sophisticated software is used to process the raw data, identify peaks, and quantify the abundance of each metabolite. This allows for a comprehensive profile of the metabolic changes occurring in the cells upon treatment with this compound.
Conclusion
The metabolic fate of this compound is expected to be cell-type dependent, with the highly specialized intestinal Caco-2 cells likely exhibiting a more rapid hydrolysis compared to the liver-derived HepG2 cells. This difference is attributed to the high expression of brush border and cytosolic peptidases in enterocytes, which are adapted for efficient digestion and absorption of dietary peptides. By employing the detailed experimental protocols outlined in this guide, researchers can quantitatively assess these differences, providing valuable insights into the bioavailability and physiological roles of dipeptides in various tissues. This knowledge is crucial for the rational design of peptide-based therapeutics and for understanding the nutritional impact of dietary proteins.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Dipeptidyl-peptidase 4 (DPP4) mediates fatty acid uptake inhibition by glucose via TAS1R3 and GLUT-2 in Caco-2 enterocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkaline phosphatase and peptidase activities in Caco-2 cells: differential response to triiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using Caco-2 cells as novel identification tool for food-derived DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestinal transport of dipeptides in man: relative importance of hydrolysis and intact absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sites of dipeptide hydrolysis in relation to sites of histidine and glucose active transport in hamster intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Caco-2 cell monolayers as an intestinal metabolism model: metabolism of dipeptide Phe-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uptake of cyclic dipeptide by PEPT1 in Caco-2 cells: phenolic hydroxyl group of substrate enhances affinity for PEPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Leu-Leu-OH and Ala-Gln in Culture Media
In the landscape of modern cell culture, the quest for optimal nutrient composition is paramount for achieving robust cell growth, high viability, and maximal protein expression. While free amino acids are the conventional building blocks, their inherent instability can compromise culture performance. Dipeptides have emerged as a superior alternative, offering enhanced stability and a controlled release of amino acids. This guide provides a detailed, data-driven comparison of two such dipeptides: L-Leucyl-L-leucine (Leu-Leu-OH) and L-Alanyl-L-glutamine (Ala-Gln), tailored for researchers, scientists, and drug development professionals.
Executive Summary
L-Alanyl-L-glutamine (Ala-Gln) is a well-established and extensively documented dipeptide used as a stable substitute for L-glutamine in cell culture media.[1][2] The primary drawback of free L-glutamine is its instability in liquid media, where it degrades into ammonia (B1221849) and pyroglutamic acid, leading to cytotoxicity that can impair cell growth and monoclonal antibody production.[3][4] Ala-Gln circumvents this by providing a stable source of glutamine, which is released gradually through the enzymatic action of peptidases.[1][5] This results in significantly lower ammonia accumulation, leading to improved cell health, extended culture duration, and increased product yields in various cell lines, including Chinese Hamster Ovary (CHO) and hybridoma cells.[1][4][5]
Conversely, L-Leucyl-L-leucine (this compound) is a neutral dipeptide whose application as a direct cell culture supplement is less characterized in publicly available literature. Leucine is an essential branched-chain amino acid known to be a potent activator of the mTOR signaling pathway, which is central to protein synthesis and cell growth.[6][7][8] While the supplementation with this compound has been shown to promote the growth and proliferation of broiler intestinal epithelial cells, its comparative performance against Ala-Gln in typical bioproduction cell lines has not been extensively reported.[9]
This guide will synthesize the available data, focusing on the demonstrated advantages of Ala-Gln and the potential, though less documented, benefits of this compound based on the metabolic role of leucine.
Performance Data: Ala-Gln as a Superior Alternative to L-Glutamine
Experimental evidence consistently demonstrates the benefits of replacing L-glutamine with Ala-Gln. Studies have shown significant improvements in monoclonal antibody (mAb) production in CHO cell lines. For instance, replacing L-glutamine entirely with Ala-Gln in both basal and feed media has been shown to maximize mAb titer.[1][2]
| Culture Condition (Basal Medium - Feed Medium) | Final mAb Concentration (mg/L) | Reference |
| L-Glutamine - L-Glutamine | 171 | [1] |
| L-Alanyl-L-glutamine - L-Alanyl-L-glutamine | 341 | [1] |
The enhanced stability of Ala-Gln is a key factor in its superior performance. The spontaneous degradation of L-glutamine at 37°C leads to a significant accumulation of ammonia, a well-known inhibitor of cell growth and productivity.[1][3]
| Supplement in Medium | Ammonia Concentration after 30 days at 37°C (mM) | Reference |
| L-Glutamine (12 mM) | > 2.0 | [1] |
| L-Alanyl-L-glutamine (12 mM) | < 0.5 | [1] |
Signaling Pathways and Metabolic Significance
The constituent amino acids of these dipeptides, glutamine and leucine, play critical roles in distinct but interconnected cellular signaling pathways that are fundamental to cell growth, proliferation, and protein synthesis.
Glutamine and Cellular Metabolism: Glutamine is a versatile amino acid that serves as a primary energy source for many mammalian cells in culture.[10][11] It is a crucial provider of carbon and nitrogen for the synthesis of nucleotides, amino sugars, and other amino acids.[3][10] The sustained availability of glutamine through the use of stable dipeptides like Ala-Gln supports consistent energy metabolism and biosynthetic processes essential for robust cell growth and high-yield protein production.
Leucine and mTORC1 Signaling: Leucine is a key regulator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[7] The activation of mTORC1 is a central event that promotes protein synthesis by phosphorylating downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[6][12] By providing a sustained release of leucine, this compound could theoretically maintain the activation of this anabolic pathway, thereby enhancing recombinant protein production.[13][14]
Experimental Protocols
To rigorously evaluate the performance of dipeptides like this compound and Ala-Gln, a series of standardized experiments are essential. The following protocols provide a framework for a comprehensive comparison.
Protocol 1: Dipeptide Stability Assessment
Objective: To determine the chemical stability of the dipeptides in culture medium over time.
Methodology:
-
Prepare complete cell culture medium supplemented with either this compound or Ala-Gln at a typical working concentration (e.g., 2-8 mM).
-
Also prepare a control medium with an equimolar concentration of the corresponding free amino acids (L-leucine or L-glutamine).
-
Incubate the media preparations at 37°C for a period of up to 14 days.
-
Collect aliquots at regular intervals (e.g., day 0, 1, 3, 7, 10, 14).
-
Analyze the concentration of the intact dipeptide and the accumulation of ammonia using High-Performance Liquid Chromatography (HPLC).[3]
Protocol 2: Cell Growth and Viability Assay
Objective: To assess the impact of the dipeptides on cell proliferation and culture health.
Methodology:
-
Seed a chosen cell line (e.g., CHO-K1, Sp2/0-Ag14) at a density of 0.2 x 10⁶ cells/mL in T-25 flasks containing media supplemented with either this compound, Ala-Gln, or the free amino acid controls.
-
Incubate the cultures under standard conditions (e.g., 37°C, 5% CO₂).
-
Perform daily cell counts using a hemocytometer or an automated cell counter with Trypan Blue exclusion to determine viable cell density and percent viability.
-
Plot the viable cell density over the culture duration to generate growth curves for each condition.
Protocol 3: Quantification of Recombinant Protein Titer
Objective: To measure the effect of dipeptide supplementation on the final product yield.
Methodology:
-
At the end of the culture period (e.g., day 14 or when viability drops below a set threshold), harvest the cell culture supernatant by centrifugation.
-
Quantify the concentration of the recombinant protein (e.g., monoclonal antibody) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or HPLC with a protein A column.
-
Compare the final titers across the different culture conditions.
Conclusion
The available evidence strongly supports the use of L-Alanyl-L-glutamine as a highly effective substitute for L-glutamine in cell culture media. Its enhanced stability leads to a reduction in toxic ammonia accumulation, which translates to improved cell viability, culture longevity, and a significant increase in recombinant protein yields.[1][2][3]
While L-Leucyl-L-leucine offers the theoretical advantage of providing a sustained supply of leucine, a key activator of the anabolic mTORC1 pathway, there is a notable lack of direct comparative studies evaluating its performance in common biopharmaceutical production cell lines.[7][13] Further research, following the protocols outlined in this guide, is necessary to fully elucidate the potential benefits of this compound as a cell culture supplement and to determine its efficacy relative to the well-established Ala-Gln.
For professionals in drug development and biomanufacturing, the choice of dipeptide supplement should be guided by empirical data. Currently, Ala-Gln stands as the proven and reliable option for enhancing culture performance by overcoming the inherent limitations of free L-glutamine.
References
- 1. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Leucine Restriction on Akt/mTOR Signaling in Breast Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. quora.com [quora.com]
- 9. Effects of L-Leu-L-Leu peptide on growth, proliferation, and apoptosis in broiler intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Growth, metabolic, and antibody production kinetics of hybridoma cell culture: 1. Analysis of data from controlled batch reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validating In Silico Predictions of Leu-Leu-OH Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating in silico predictions of the binding affinity of the dipeptide L-Leucyl-L-leucine (Leu-Leu-OH) with a target protein. We present a hypothetical case study to illustrate the workflow, comparing predicted data with experimental results obtained through established biophysical techniques. This guide is intended to offer a practical workflow for researchers seeking to leverage computational methods in drug discovery and molecular interaction studies.
This compound is a dipeptide that can be utilized in studies of dileucine motifs, which are crucial for protein sorting and signaling.[1] Its role as a building block in peptide synthesis also makes it a molecule of interest in therapeutic development.[2] Accurately predicting its binding affinity to target proteins is a key step in understanding its biological function and therapeutic potential.
The Challenge of In Silico Prediction
Computational methods for predicting ligand-receptor binding affinity offer a rapid and cost-effective alternative to extensive experimental screening.[3] However, the accuracy of these in silico predictions can be limited by factors such as insufficient sampling and the complexity of molecular interactions.[3] Therefore, experimental validation remains a critical step. Common computational approaches include molecular docking, Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA), and machine learning-based scoring functions.[4]
Hypothetical Case Study: this compound Binding to a Target Protein
To illustrate the validation process, we present a hypothetical scenario where the binding affinity of this compound to a target protein, "Target X," is first predicted using in silico methods and then validated experimentally.
In Silico Prediction Workflow
The following diagram outlines a typical workflow for predicting the binding affinity of this compound to Target X.
Experimental Validation Workflow
To validate the in silico predictions, experimental techniques are employed to measure the binding affinity directly. The following diagram illustrates a general workflow for experimental validation.
Data Presentation: A Comparative Analysis
The following table summarizes hypothetical data from our case study, comparing the in silico predictions with experimental results for the binding of this compound to Target X and two alternative dipeptides. Binding affinity is often reported as the dissociation constant (Kd), where a smaller Kd value indicates a stronger binding interaction.[5] For computational methods, the binding free energy (ΔG) is often calculated, which can be related to Kd.
| Compound | In Silico Method | Predicted Binding Free Energy (ΔG) (kcal/mol) | Experimental Method | Measured Dissociation Constant (Kd) (µM) |
| This compound | MM/GBSA | -7.5 | ITC | 50.2 |
| SPR | 45.8 | |||
| Val-Val-OH | MM/GBSA | -6.8 | ITC | 120.5 |
| SPR | 115.3 | |||
| Ala-Ala-OH | MM/GBSA | -5.2 | ITC | 350.1 |
| SPR | 365.7 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of the key experimental protocols cited in this guide.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[5]
-
Sample Preparation : Prepare solutions of Target X and this compound in the same buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). The concentration of Target X in the sample cell is typically 10-20 times the expected Kd, and the this compound concentration in the syringe is 10-15 times the protein concentration.
-
Instrumentation : Use an isothermal titration calorimeter. Set the temperature to 25°C.
-
Titration : Inject small aliquots (e.g., 2 µL) of the this compound solution into the sample cell containing Target X at regular intervals (e.g., 150 seconds).
-
Data Analysis : The heat change after each injection is measured. The resulting data are fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Surface Plasmon Resonance (SPR)
SPR is an optical technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time.[5]
-
Sensor Chip Preparation : Immobilize Target X onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation : Prepare a series of dilutions of this compound in a running buffer (e.g., HBS-EP+ buffer).
-
Binding Measurement : Inject the different concentrations of this compound over the sensor surface. The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is recorded as a sensorgram.
-
Data Analysis : The association and dissociation rates are measured from the sensorgrams. The dissociation constant (Kd) is calculated from the ratio of the dissociation rate constant (kd) to the association rate constant (ka).
Comparison and Conclusion
The validation process involves a direct comparison of the trends and, ideally, the absolute values between the in silico and experimental data.
In our hypothetical case, the in silico predictions correctly ranked the binding affinities of the three dipeptides (this compound > Val-Val-OH > Ala-Ala-OH), demonstrating a good qualitative correlation with the experimental data. While the absolute values of binding energy and dissociation constants are not directly comparable without conversion, the consistent trend suggests that the computational model is useful for prioritizing compounds. Discrepancies between predicted and experimental values can provide valuable insights for refining the computational model.
By combining the predictive power of in silico methods with the accuracy of experimental validation, researchers can build a robust and efficient pipeline for characterizing molecular interactions and accelerating the drug discovery process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Enhancing binding affinity predictions through efficient sampling with a re-engineered BAR method: a test on GPCR targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Binding Affinity Prediction for Metabotropic Glutamate Receptors Using Both Endpoint Free Energy Methods and A Machine Learning-Based Scoring Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
Safety Operating Guide
Proper Disposal of Leu-Leu-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of Leu-Leu-OH (L-Leucyl-L-Leucine), ensuring the safety of laboratory personnel and adherence to environmental regulations.
Hazard Identification and Safety Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This information is summarized from the Safety Data Sheet (SDS).[1] Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Summary of this compound Hazards [1]
| Hazard Classification | GHS Code | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Step-by-Step Disposal Procedures
The following step-by-step procedures provide a general framework for the safe handling and disposal of this compound waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor for specific guidance based on local, state, and federal regulations.
1. Waste Identification and Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container. Do not mix with other chemical waste unless compatibility has been confirmed.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled waste container. Avoid mixing with incompatible solvents.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing boats, or gloves, should be considered contaminated and disposed of as chemical waste.
2. Disposal of Solid this compound:
-
Package Securely: Place the solid this compound waste into a primary container that is compatible with the chemical. Ensure the container is tightly sealed.
-
Label Clearly: Affix a hazardous waste label to the container. The label should include the chemical name ("this compound" or "L-Leucyl-L-Leucine"), the associated hazards (e.g., "Irritant," "Harmful if Swallowed"), and the date of accumulation.
-
Store Appropriately: Store the sealed and labeled container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for proper disposal.
3. Disposal of Liquid Waste Containing this compound:
-
Collect in Designated Container: Pour liquid waste containing this compound into a designated, leak-proof hazardous waste container. Do not overfill the container.
-
Label Accurately: Clearly label the container with the contents, including the concentration of this compound and any other solvents present. Include hazard information.
-
Store Safely: Store the waste container in a secondary containment bin in a designated waste accumulation area.
-
Schedule Disposal: Follow your institution's procedures for the disposal of liquid chemical waste.
4. Decontamination of Empty Containers:
-
Triple Rinse: Rinse the empty container that held this compound with a suitable solvent (e.g., water, if appropriate for the formulation) at least three times.
-
Dispose of Rinsate: The rinsate should be collected and disposed of as liquid chemical waste.
-
Container Disposal: After triple rinsing, the container can typically be disposed of in the regular trash or recycled, depending on the container material and institutional policies. Deface the original label to prevent misuse.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Disclaimer: This information is intended as a general guide and should not replace specific institutional or regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) department and the Safety Data Sheet (SDS) for complete and specific guidance.
References
Personal protective equipment for handling Leu-Leu-OH
This guide provides immediate, essential safety and logistical information for the handling of Leu-Leu-OH (L-Leucyl-L-leucine). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices from receipt to disposal of the compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
To mitigate these risks, appropriate personal protective equipment must be worn at all times when handling this compound.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable. Inspect for tears or holes before use. Dispose of contaminated gloves immediately after handling. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Essential to protect against dust particles and accidental splashes. A face shield may be necessary when handling larger quantities or if there is a significant risk of splashing. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Dust mask or respirator | Recommended when weighing or handling the solid compound, especially if not working in a fume hood, to prevent inhalation of airborne powder.[2] Use in a well-ventilated area is crucial.[1][2] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for the safe handling and integrity of this compound.
Upon receipt, carefully inspect the container for any signs of damage. The compound should be stored in a tightly sealed container, protected from moisture. For long-term storage, refer to the supplier's recommendations, which are typically -20°C for up to one month or -80°C for up to six months.[3]
All handling of this compound should be conducted in a well-ventilated area or within a chemical fume hood to minimize inhalation risk.[1][2] When weighing the solid material, take care to avoid generating dust.
-
To prepare a solution:
-
Ensure all necessary PPE is correctly worn.
-
Weigh the desired amount of this compound in a chemical fume hood.
-
Add the appropriate solvent to the compound. If the solubility characteristics are unknown, start with a small amount of solvent and gradually increase as needed. Sonication may aid in dissolution.
-
In the event of an accidental release or exposure, follow these procedures:
-
Spills: For small spills, wear appropriate PPE, absorb the material with an inert substance, and place it in a sealed container for proper disposal.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1] If respiratory symptoms occur, seek medical attention.
-
Ingestion: Rinse the mouth with water.[1] Do not induce vomiting. Seek immediate medical advice.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Unused or expired this compound, as well as any materials grossly contaminated with the solid (e.g., weighing papers, spill cleanup materials), should be collected in a dedicated, clearly labeled, and sealed container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled container for liquid chemical waste. Do not dispose of solutions down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and vials, should be disposed of as chemical waste.
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to arrange for waste pickup.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
